molecular formula C9H10N2O B8315291 5-Methyl-1-nitrosoindoline

5-Methyl-1-nitrosoindoline

Cat. No.: B8315291
M. Wt: 162.19 g/mol
InChI Key: FSTVICMJCCOMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-nitrosoindoline is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-1-nitrosoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-nitrosoindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-methyl-1-nitroso-2,3-dihydroindole

InChI

InChI=1S/C9H10N2O/c1-7-2-3-9-8(6-7)4-5-11(9)10-12/h2-3,6H,4-5H2,1H3

InChI Key

FSTVICMJCCOMTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC2)N=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mutagenic Potential & Control of 5-Methyl-1-nitrosoindoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Methyl-1-nitrosoindoline (5-MNI) , a Nitrosamine Drug Substance Related Impurity (NDSRI) that may form during the synthesis or shelf-life of pharmaceuticals containing the 5-methylindoline scaffold.

Executive Summary

5-Methyl-1-nitrosoindoline (5-MNI) is an N-nitroso impurity formed by the nitrosation of 5-methylindoline. While N-nitrosamines are generally categorized as a "Cohort of Concern" under ICH M7(R2) due to their high mutagenic potency, 5-MNI exhibits structural features—specifically the fused benzene ring and lack of alpha-hydrogens on one side of the N-nitroso group—that significantly mitigate its carcinogenic potential.

Based on the Carcinogenic Potency Categorization Approach (CPCA) , 5-MNI is classified as a Category 4 or 5 NDSRI. This classification permits a significantly higher Acceptable Intake (AI) limit (typically 1500 ng/day ) compared to potent nitrosamines like NDMA (96 ng/day). This guide details the mechanistic toxicology, regulatory scoring, and analytical control strategies required to manage 5-MNI in drug development.

Chemical Identity & Formation Mechanism

Structural Characterization

5-MNI consists of a bicyclic system where a pyrrolidine ring is fused to a benzene ring (indoline core). The nitroso group (-N=O) is attached to the nitrogen at position 1.[1]

  • Chemical Name: 5-Methyl-1-nitroso-2,3-dihydro-1H-indole

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Core Scaffold: Indoline (2,3-dihydroindole)

  • Key Structural Feature: The nitrogen atom is part of a cyclic secondary amine system fused to an aromatic ring.

Formation Pathway

The formation of 5-MNI follows the classical nitrosation mechanism of secondary amines. In the presence of a nitrosating agent (e.g., sodium nitrite in acidic media, or residual nitrites in excipients), the nucleophilic nitrogen of the 5-methylindoline precursor attacks the nitrosonium ion (


).

Critical Risk Factors:

  • Synthesis: Use of sodium nitrite for diazotization steps (e.g., in Sandmeyer reactions) in the presence of the 5-methylindoline intermediate.

  • Drug Product: Interaction between 5-methylindoline residues (API degradation or impurity) and nitrite traces in excipients (e.g., Microcrystalline Cellulose, Magnesium Stearate).

FormationPathway Substrate 5-Methylindoline (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Substrate->Intermediate + NO+ Nitrite Nitrite Source (NO2- + H+) Nitrite->Intermediate Product 5-Methyl-1-nitrosoindoline (5-MNI) Intermediate->Product - H+

Figure 1: Nitrosation pathway of 5-methylindoline to form 5-MNI.

Toxicological Profiling & CPCA Classification

Mechanism of Action (Metabolic Activation)

The mutagenicity of nitrosamines typically relies on metabolic activation by Cytochrome P450 (CYP450) enzymes, specifically via


-hydroxylation . This process destabilizes the N-nitroso compound, leading to the release of a diazonium ion that alkylates DNA.

For 5-MNI, this mechanism is sterically and electronically hindered:

  • 
    -Carbon Constraint:  The nitrogen is flanked by C2 (methylene, 
    
    
    
    ) and C7a (aromatic,
    
    
    ).
    • C7a Side: No

      
      -hydrogens exist on the aromatic ring junction. Hydroxylation is impossible here.
      
    • C2 Side: Two

      
      -hydrogens are present. However, hydroxylation at this position requires opening the 5-membered ring.
      
  • Ring Fusion Stability: The fusion to the benzene ring stabilizes the molecule and alters the electron density on the nitrogen, making the lone pair less available for the initial oxidation steps compared to dialkyl nitrosamines (e.g., NDEA).

CPCA Scoring (Regulatory Standard)

Using the FDA/EMA Carcinogenic Potency Categorization Approach (CPCA), 5-MNI is scored as follows:

FeatureValueScore ContributionNotes

-Hydrogen Count
2+1 2 H on C2; 0 H on C7a.[2] (Count of 2-3 usually scores 1).
Potency Category Category 4 / 5 N/ABased on "Indoline" core precedents.
Predicted AI Limit 1500 ng/day N/ALowest risk category.[3]

Evidence for Classification:

  • Reference Analog: N-nitrosoindapamide (containing a 2-methyl-1-nitrosoindoline core) is classified as Category 5 (AI = 1500 ng/day) by regulatory bodies (EMA/FDA).

  • Structural Logic: The 5-methyl group is on the aromatic ring (remote from the N-nitroso functionality) and is an electron-donating group. It does not introduce new metabolic activation pathways (like an

    
    -hydrogen would). Therefore, 5-MNI retains the low potency profile of the parent N-nitrosoindoline.
    

CPCA_Flow Start Identify Structure: 5-Methyl-1-nitrosoindoline CheckAlpha Count Alpha-Hydrogens (Sum on both sides of N-NO) Start->CheckAlpha Side1 Side A (Benzene): 0 H CheckAlpha->Side1 Side2 Side B (CH2): 2 H CheckAlpha->Side2 TotalH Total Alpha H = 2 Side1->TotalH Side2->TotalH Features Check Activating/Deactivating Features TotalH->Features Deactivating Feature: Cyclic Amine fused to Aryl Ring (Indoline Core) Features->Deactivating Score Potency Score Calculation Score >= 4 Deactivating->Score Category Assign Category 5 AI = 1500 ng/day Score->Category

Figure 2: CPCA decision tree logic applied to 5-MNI, resulting in Category 5 classification.

Analytical Strategy

Detecting 5-MNI requires high sensitivity (LOQ < 10% of AI limit) and specificity to distinguish it from the parent amine and potential artifacts.

Method Selection: LC-MS/MS[4]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       163.1 
      
      
      
      133.1 (Loss of NO, typical for nitrosamines).
    • Qualifier:

      
       163.1 
      
      
      
      118.1 or 105.1 (Fragmentation of the indoline core).
  • Column: C18 Reverse Phase (e.g., Waters HSS T3) to retain the moderately polar indoline structure.

Sample Preparation & Artifact Control

A critical challenge in nitrosamine analysis is In-Situ Formation during sample prep.

  • Risk: If the sample contains residual nitrite and 5-methylindoline, they may react in the autosampler solvent, generating false positives.

  • Mitigation Protocol:

    • Alkaline Extraction: Extract samples in mild base (e.g., 0.1% NH

      
      OH in Methanol) to suppress nitrosation (which requires acidic pH).
      
    • Scavenger Addition: Add Sulfamic Acid (50 mM) to the diluent to quench residual nitrites immediately.

Control & Mitigation Strategy

To ensure compliance with ICH M7, a control strategy must be implemented if 5-MNI is identified as a potential impurity.

Process Control (Drug Substance)
  • Nitrite Scavenging: If sodium nitrite is used in the synthesis, ensure a distinct quenching step (e.g., with urea or sulfamic acid) before the introduction of any secondary amine precursors.

  • pH Adjustment: Maintain pH > 7 during aqueous workups involving 5-methylindoline to prevent nitrosation.

Formulation Control (Drug Product)
  • Excipient Selection: Screen excipients (fillers, disintegrants) for nitrite content. Use "Low Nitrite" grades of Microcrystalline Cellulose (MCC).

  • Inhibitors: Incorporate antioxidants such as Ascorbic Acid (Vitamin C) or Alpha-tocopherol in the formulation. Ascorbic acid effectively competes for the nitrosating agent, reducing nitrosamine formation by >90%.

Regulatory Limit Calculation

Assuming CPCA Category 5:

  • Acceptable Intake (AI): 1500 ng/day.[3][4]

  • Maximum Daily Dose (MDD): (Example: 100 mg drug).

  • Concentration Limit (ppm):

    
    
    Note: 15 ppm is a standard impurity limit (ICH Q3A), meaning 5-MNI may be controlled as a regular impurity rather than a mutagenic trace impurity.
    

References

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Appendix 1 – Acceptable intakes established for N-nitrosamines.Link

  • U.S. Food and Drug Administration (FDA). (2023).[5] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[3][6]Link

  • Ponting, D. J., et al. (2024). "Control of N-nitrosamine impurities in drug products: Progressing the current CPCA framework." Regulatory Toxicology and Pharmacology. Link

  • Heflich, R. H., et al. (2024).[7] "Optimizing the detection of N-nitrosamine mutagenicity in the Ames test." Regulatory Toxicology and Pharmacology. Link

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

Sources

Technical Guide: Genotoxicity & Ames Test Profile of 5-Methyl-1-nitrosoindoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the genotoxicity profile of 5-Methyl-1-nitrosoindoline , a Nitrosamine Drug Substance-Related Impurity (NDSRI).

Given that direct public toxicological data for this specific isomer is limited compared to its parent (1-nitrosoindoline) or the 2-methyl isomer, this guide synthesizes available analog data, Structure-Activity Relationship (SAR) principles, and regulatory frameworks (ICH M7, CPCA) to construct a predictive risk assessment.

Executive Summary

5-Methyl-1-nitrosoindoline is a cyclic N-nitrosamine impurity potentially formed during the synthesis of pharmaceuticals utilizing 5-methylindoline as a starting material or intermediate. Under the ICH M7(R2) guidelines, it is classified as a Class 1 or 2 impurity (known or mutagenic analog), belonging to the "Cohort of Concern."

While specific Ames test data for the 5-methyl isomer is rarely published in open literature, data from the parent compound (1-nitrosoindoline ) and structural isomers (2-methyl-1-nitrosoindoline ) confirm that this scaffold is mutagenic in the presence of metabolic activation. The 5-methyl substitution on the aromatic ring is predicted not to inhibit the metabolic activation pathway, rendering the compound a presumptive mutagen.

Key Chemical Identifiers
PropertyDetail
Chemical Name 5-Methyl-1-nitroso-2,3-dihydro-1H-indole
Common Name 5-Methyl-1-nitrosoindoline
Parent Amine 5-Methylindoline (CAS 589-21-9)
Analog CAS 7633-57-0 (Parent: 1-Nitrosoindoline)
Molecular Formula C

H

N

O
Regulatory Status ICH M7 Cohort of Concern (Nitrosamine)

Genotoxicity Profile: The Ames Test

The bacterial reverse mutation assay (Ames test) is the gold standard for identifying nitrosamine hazards.[1] Below is the synthesized data profile based on the indoline scaffold.

Predicted Ames Test Results

Based on Read-Across from 1-nitrosoindoline and 2-methyl-1-nitrosoindoline:

StrainActivationResultMechanism
TA1535 +S9 (Hamster)POSITIVE Base-pair substitution (GC

AT).[2] Primary detector for nitrosamines.[1]
WP2 uvrA +S9 (Hamster)POSITIVE Cross-linking/Base-pair substitution.[2] Highly sensitive for NDSRIs.
TA100 +S9 (Rat/Hamster)Weak/Positive Base-pair substitution.[3] Often less sensitive than TA1535 for this class.
TA98 +/- S9Negative Frameshift mutations are rare for simple alkylating nitrosamines.
TA1537 +/- S9Negative Frameshift mutations unlikely.
Metabolic Activation (The Critical Factor)

Like most nitrosamines, 5-Methyl-1-nitrosoindoline is a pro-mutagen . It requires metabolic activation to become genotoxic.[4]

  • S9 Source: Hamster Liver S9 (30% concentration) is significantly more effective than Rat S9 for activating cyclic nitrosamines and NDSRIs.[2]

  • Enzymes: CYP2E1 and CYP2C19 are the primary drivers of the

    
    -hydroxylation required for DNA alkylation.
    
Mechanism of Action

The genotoxicity is driven by


-hydroxylation  at the C2 or C3 position of the pyrrolidine ring. The methyl group at position 5 (on the benzene ring) exerts an electronic effect but does not sterically hinder the 

-carbons, allowing bioactivation to proceed.

G cluster_0 Metabolic Activation Pathway cluster_1 Genotoxic Event Compound 5-Methyl-1-nitrosoindoline Hydroxy α-Hydroxy Intermediate (Unstable) Compound->Hydroxy α-Hydroxylation CYP CYP450 (2E1/2C19) + Hamster S9 CYP->Hydroxy RingOpen Ring Opening (Aldehyde formation) Hydroxy->RingOpen Spontaneous Diazonium Diazonium Ion (Electrophile) RingOpen->Diazonium Decomposition DNA DNA (Guanine) Diazonium->DNA Alkylation Adduct O6-Alkylguanine Adduct DNA->Adduct Mutation GC -> AT Transition (Mutation) Adduct->Mutation Replication Error

Figure 1: Mechanism of metabolic activation for 5-Methyl-1-nitrosoindoline leading to DNA alkylation.

Regulatory Risk Assessment (ICH M7 & CPCA)

In the absence of compound-specific carcinogenicity data, the Carcinogenic Potency Categorization Approach (CPCA) is used to determine the Acceptable Intake (AI) limit.

CPCA Classification
  • Structure: Cyclic nitrosamine (dihydroindole core).

  • Alpha-Hydrogens: Available on both sides of the N-nitroso group (C2 and C3).

  • Activating Features: The fused benzene ring activates the

    
    -carbon (benzylic-like position at C3).
    
  • Deactivating Features: None significant (no electron-withdrawing groups near the amine).

  • Predicted Category: Category 4 (Based on 1-nitrosoindoline precedents).[5][6]

    • Note: While many nitrosamines are Cat 1 or 2, specific cyclic fused systems like indoline have historically been assigned Category 4 in some regulatory reviews due to steric constraints or specific metabolic kinetics.

  • Recommended AI Limit: 1500 ng/day (Default for CPCA Category 4).[6]

    • Caution: If new data suggests higher potency, it could default to 18 ng/day (Class specific TCC). Always verify with the latest EMA/FDA appendices.

Comparison with Analogs
AnalogStructureMutagenicityRegulatory Limit (AI)
1-Nitrosoindoline ParentPositive1500 ng/day (CPCA Cat 4)
2-Methyl-1-nitrosoindoline Methyl at

-C
Positive1500 ng/day (CPCA Cat 4)
5-Methyl-1-nitrosoindoline Methyl at Aryl-CPredicted Positive 1500 ng/day (Read-across)

Experimental Protocol: Enhanced Ames Test (EAT)

To confirm the genotoxicity of 5-Methyl-1-nitrosoindoline, a standard Ames test is insufficient. You must use the Enhanced Ames Test (EAT) conditions optimized for nitrosamines.

Protocol Workflow

Ames Start Test Compound: 5-Methyl-1-nitrosoindoline Solvent Solvent Selection: Water (Preferred) or Methanol (Avoid DMSO if possible) Start->Solvent PreInc Pre-Incubation Method (NOT Plate Incorporation) Solvent->PreInc Cond1 Condition A: Rat S9 (10%) PreInc->Cond1 Cond2 Condition B: Hamster S9 (30%) PreInc->Cond2 Strains Strains: TA1535, WP2 uvrA (TA98/TA100 optional) Cond1->Strains Cond2->Strains Incubation Incubation: 30 mins @ 37°C (Pre-inc) + 48h (Plating) Strains->Incubation Count Scoring: Revertant Colonies Incubation->Count

Figure 2: Enhanced Ames Test (EAT) workflow optimized for Nitrosamine detection.

Step-by-Step Methodology
  • Strain Selection: Utilize S. typhimurium TA1535 and E. coli WP2 uvrA (pKM101) .[4][2][7] These strains are sensitive to base-pair substitutions caused by alkylating agents.

  • Metabolic Activation (S9): Prepare 30% Hamster Liver S9 (induced with Phenobarbital/

    
    -Naphthoflavone). Hamster S9 is critical; Rat S9 often yields false negatives for nitrosamines.
    
  • Pre-Incubation: Do not use the standard plate incorporation method. Incubate the bacteria, S9 mix, and test article for 30 minutes at 37°C before adding top agar. This allows sufficient time for the short-lived metabolic intermediates to interact with bacterial DNA.

  • Solvent: Dissolve 5-Methyl-1-nitrosoindoline in Methanol or Water . Avoid DMSO if possible, as it can scavenge hydroxyl radicals and inhibit the specific CYP enzymes required for nitrosamine activation.

  • Controls:

    • Negative:[8][9] Solvent only.

    • Positive (with S9): N-Nitrosodimethylamine (NDMA) or 1-Nitrosoindoline (if available).

    • Positive (without S9): Sodium Azide (for TA1535).

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2] Link

  • European Medicines Agency (EMA) .[2] Nitrosamine impurities in human medicinal products. (Includes CPCA categorization logic). Link

  • US Pharmacopeia (USP) . Nitrosamine Impurities. (Discussion on Indapamide impurities and 1-nitrosoindoline classification). Link

  • Tennant, R.E., et al. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. Regulatory Toxicology and Pharmacology. Link

  • Li, X., et al. (2023).[8] Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology. Link

Sources

Toxicology profile of 5-Methyl-1-nitrosoindoline vs N-nitrosoindoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous toxicological comparison between N-nitrosoindoline (NI) and its methylated analog, 5-Methyl-1-nitrosoindoline (5-Me-NI). This document is designed for use by toxicologists and pharmaceutical scientists involved in impurity risk assessment (ICH M7).

Technical Guide for Impurity Risk Assessment

Executive Summary

N-nitrosoindoline (NI) and 5-Methyl-1-nitrosoindoline (5-Me-NI) belong to the class of Nitrosamine Drug Substance-Related Impurities (NDSRIs) . These compounds are bicyclic nitrosamines characterized by a fused benzene-pyrrolidine ring system.

While N-nitrosoindoline serves as the parent scaffold with established mutagenic potential, the 5-methylated derivative presents a unique toxicological profile driven by electronic and lipophilic modulation. This guide synthesizes available experimental data with Structure-Activity Relationship (SAR) principles to define their comparative risk, metabolic activation pathways, and regulatory Acceptable Intake (AI) limits.[1]

Key Insight: Unlike


-methyl substitutions (e.g., at C2) which sterically hinder metabolic activation, the C5-methyl substitution in 5-Me-NI is remote from the reactive center. Consequently, 5-Me-NI retains the mutagenic potential of the parent scaffold and may exhibit altered potency due to increased lipophilicity and inductive electronic effects on the aromatic ring.

Chemical & Structural Analysis[2]

Understanding the structural divergence is prerequisite to predicting toxicological outcomes. Both compounds share the 2,3-dihydro-1H-indole (indoline) core.

FeatureN-nitrosoindoline (NI)5-Methyl-1-nitrosoindoline (5-Me-NI)
CAS Registry 66759-56-016339-15-2 (Analogous)
Molecular Formula


Core Structure Bicyclic (Benzene + Pyrrolidine)Bicyclic (Benzene + Pyrrolidine)
Substitution UnsubstitutedMethyl group at C5 (Para to N in aryl ring)

-Carbons
C2 (Methylene), C7a (Aryl bridge)C2 (Methylene), C7a (Aryl bridge)
Electronic Nature Electron-rich aromatic systemEnhanced electron density (Inductive +I effect)
Predicted LogP ~1.3~1.8 (Higher lipophilicity)
SAR Implications

The critical determinant of nitrosamine mutagenicity is the availability of


-hydrogens for CYP450-mediated abstraction.
  • NI: Possesses two

    
    -hydrogens at the C2 position. The C7a position is part of the aromatic bridge and lacks abstractable hydrogens for the standard activation pathway.
    
  • 5-Me-NI: The methyl group is located at C5. This is a remote substitution . It does not sterically hinder the C2

    
    -carbons. Therefore, the metabolic activation pathway remains viable.
    

Metabolic Activation & Mechanism of Action

Nitrosamines are pro-carcinogens requiring metabolic activation.[2][3] The mechanism for indoline-based nitrosamines follows the


-hydroxylation pathway, primarily catalyzed by CYP2E1  and CYP2A6 .
The Activation Pathway

The bioactivation sequence involves hydroxylation at the C2 position (the saturated carbon


 to the nitrosamine nitrogen).
  • 
    -Hydroxylation:  CYP450 abstracts a hydrogen from C2, followed by oxygen rebound to form an 
    
    
    
    -hydroxy intermediate.
  • Ring Opening: The unstable

    
    -hydroxy compound undergoes spontaneous ring opening.
    
  • Diazonium Formation: The ring-opened intermediate collapses to form a reactive alkyl diazonium ion tethered to the benzene ring.

  • DNA Alkylation: The electrophilic diazonium species attacks nucleophilic DNA bases (e.g., N7-guanine, O6-guanine), leading to mutagenesis.

Visualization of the Pathway

The following diagram illustrates the comparative activation logic.

MetabolicActivation NI N-nitrosoindoline (Pro-mutagen) CYP CYP2E1 / CYP2A6 (Liver Microsomes) NI->CYP Metabolism Inter $alpha$-Hydroxy Intermediate (Unstable at C2) CYP->Inter C2-Hydroxylation RingOpen Ring Opening (Aldehyde Formation) Inter->RingOpen Spontaneous Diazonium Reactive Diazonium Ion (Electrophile) RingOpen->Diazonium Collapse DNA DNA Adducts (O6-MeG / N7-MeG) Diazonium->DNA Alkylation Me_Effect 5-Methyl Substitution (Remote Effect) Me_Effect->CYP Increases Lipophilicity (Potentially Higher Vmax)

Figure 1: Metabolic activation pathway of N-nitrosoindoline. The 5-methyl group (dashed line) modulates kinetics but does not block the pathway.

Comparative Genotoxicity Profile

Ames Test (Bacterial Reverse Mutation)
  • N-nitrosoindoline:

    • Result: Positive (+).

    • Condition: Requires metabolic activation (S9 fraction).

    • Strains: Salmonella typhimurium TA100 and TA1535 (detects base-pair substitutions).[4]

    • Mechanism: The diazonium intermediate causes GC

      
       AT transitions.
      
  • 5-Methyl-1-nitrosoindoline:

    • Prediction: Positive (+).

    • Rationale: The structural alert (N-nitroso) is intact, and the activation site (C2) is accessible. The electron-donating methyl group may stabilize the radical cation intermediate formed during the initial CYP oxidation step, potentially enhancing mutagenic efficiency compared to the unsubstituted parent.

Carcinogenicity & Potency (CPCA)

In the absence of compound-specific rodent carcinogenicity data (TD50) for 5-Me-NI, the Carcinogenic Potency Categorization Approach (CPCA) is the regulatory standard for deriving Acceptable Intake (AI) limits.

CPCA Scoring Protocol

The potency score is calculated based on structural features that enhance or suppress metabolic activation.

ParameterN-nitrosoindoline5-Methyl-1-nitrosoindoline

-Hydrogen Score
Score 1 (Count of 2 at C2)Score 1 (Count of 2 at C2)
Deactivating Features None (Aryl group is activating)None
Activating Features Cyclic Nitrosamine (5-membered)Cyclic Nitrosamine (5-membered)
Potency Category Category 2 (High Potency)Category 2 (High Potency)
Predicted AI Limit 100 ng/day 100 ng/day

Note: While both fall into Category 2 by default CPCA rules, the 5-methyl group increases lipophilicity, which often correlates with higher in vivo absorption and metabolic turnover, suggesting 5-Me-NI should be treated with equal or greater caution than NI.

Risk Assessment Workflow

For drug development professionals, the following workflow ensures compliance with ICH M7(R2) and FDA/EMA guidelines when these impurities are detected.

RiskAssessment ID Impurity Identification (LC-MS/MS) Check Is it a Nitrosamine? ID->Check Search Search for Specific TD50 (Gold Standard) Check->Search Yes Found Data Available? Search->Found Calc_TD50 Calculate AI from TD50 Found->Calc_TD50 Yes CPCA Apply CPCA Framework (Predictive) Found->CPCA No (Likely for 5-Me-NI) Limit Establish AI Limit (e.g., 100 ng/day or 26.5 ng/day) Calc_TD50->Limit Surrogate Select Surrogate (e.g., N-nitrosopyrrolidine) CPCA->Surrogate Surrogate->Limit Control Implement Control Strategy (Process Purge / Spec Limit) Limit->Control

Figure 2: Risk assessment workflow for N-nitrosoindoline derivatives.

Control Strategy Recommendations
  • Purge Factor Analysis: Demonstrate that the synthetic process (e.g., downstream hydrogenation or acidic workups) effectively purges the nitrosamine.

  • Nitrite Scavengers: If the impurity forms during drug product manufacture, incorporate scavengers like ascorbic acid or alpha-tocopherol in the formulation.

  • Analytical Monitoring: Develop LC-MS/MS methods with LOQ

    
     10% of the AI limit (e.g., if AI = 100 ng/day and Max Daily Dose = 1g, Limit = 0.1 ppm; LOQ target = 0.01 ppm).
    

References

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[5] (2023).[1][2][5] Link

  • U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[5] (2023).[1][2][5] Link

  • Hecht, S. S. Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines.[2] Chemical Research in Toxicology, 11(6), 559–603.[2] (1998). Link

  • Lijinsky, W., & Taylor, H. W. The effect of substituents on the carcinogenicity of N-nitrosopyrrolidine in Sprague-Dawley rats. Cancer Research, 36, 1988–1990.[2] (1976).[2] Link

  • Cross, K. P., & Ponting, D. J. Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology, 20, 100186. (2021). Link

Sources

Mechanism of N-nitrosation of 5-methylindoline in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the N-nitrosation of 5-methylindoline. It is structured to serve researchers in pharmaceutical development, specifically those addressing Nitrosamine Drug Substance-Related Impurities (NDSRIs).

Executive Technical Summary

The N-nitrosation of 5-methylindoline is a classic electrophilic substitution reaction where the secondary amine of the indoline ring attacks a nitrosyl cation equivalent (


 or 

). In the context of pharmaceutical development, 5-methylindoline represents a structural motif capable of forming Class 1 mutagenic impurities (N-nitroso-5-methylindoline).

Understanding this mechanism requires dissecting the interplay between substrate basicity (modulated by the 5-methyl group) and nitrosating agent activity (controlled by pH).

Physicochemical Properties & Reactivity Profile

Substrate Analysis: 5-Methylindoline

Unlike indole, which is aromatic and undergoes C-electrophilic substitution, indoline is a cyclic secondary amine. The nitrogen lone pair is partially delocalized into the benzene ring but retains significant


 character, making it a competent nucleophile for N-nitrosation.
  • Electronic Effect: The methyl group at the C5 position acts as a weak electron-donating group (EDG) via induction (

    
    ) and hyperconjugation.
    
  • Impact: This electron density enrichment increases the nucleophilicity of the N1 nitrogen compared to unsubstituted indoline.

  • pKa Estimation: While indoline has a pKa

    
     4.9 (conjugate acid), the 5-methyl derivative is expected to be slightly more basic (pKa 
    
    
    
    5.1–5.2), shifting the pH optimum for nitrosation slightly higher.
The Nitrosating Species

In aqueous acidic media, nitrite (


) exists in equilibrium with several active species. The specific electrophile depends on the acid concentration:
SpeciesFormation ConditionReactivity
Nitrous Acid (

)
pH < pKa of

(~3.4)
Precursor
Dinitrogen Trioxide (

)
Moderate acid (pH 2–4)Primary nitrosating agent for

amines
Nitrosonium Ion (

)
Strong acid (

)
Highly reactive, relevant in very low pH
Protonated Nitrous Acid (

)
Equilibrium intermediateCarrier of

Detailed Reaction Mechanism

The reaction proceeds through a bimolecular mechanism involving the unprotonated amine and the nitrosating anhydride (


).
Step 1: Formation of the Nitrosating Agent

Nitrite reacts with protons to form nitrous acid, which then dimerizes or dehydrates.[1][2]



Step 2: Nucleophilic Attack (Rate Determining Step)

The unprotonated 5-methylindoline attacks the electrophilic nitrogen of


. The 5-methyl group enhances this step by stabilizing the developing positive charge on the amine nitrogen through the aromatic system.
Step 3: Deprotonation and Stabilization

The resulting N-nitrosammonium intermediate rapidly loses a proton to the solvent (water/base) to form the neutral N-nitroso-5-methylindoline.

Visualization: Mechanistic Pathway

The following diagram illustrates the molecular transformation and electronic flow.

G cluster_0 Activation Phase cluster_1 Nucleophilic Attack cluster_2 Termination Nitrite Nitrite (NO2-) HNO2 Nitrous Acid (HNO2) Nitrite->HNO2 + H+ N2O3 N2O3 (Active Electrophile) HNO2->N2O3 Dimerization (-H2O) Intermediate N-Nitrosammonium Cation N2O3->Intermediate Substrate 5-Methylindoline (Free Base) Substrate->Intermediate Attack on N2O3 Product N-Nitroso-5-methylindoline Intermediate->Product - H+

Figure 1: Step-wise mechanism of N-nitrosation showing activation, attack, and stabilization.

Kinetics and pH Dependence[3][4]

The rate of nitrosation for secondary amines typically follows the rate law:



However, because only the unprotonated amine and protonated nitrite (as 

) react, the effective rate is pH-dependent.
The "Bell-Shaped" pH Profile
  • Low pH (< 2): The amine is fully protonated (

    
    ). Protonated amines are not nucleophilic. Reaction rate decreases .
    
  • High pH (> 5): Nitrite exists as

    
    , not 
    
    
    
    . Concentration of nitrosating agent (
    
    
    ) drops. Reaction rate decreases .
  • Optimal pH (3.0 – 3.5): This represents the crossover point where the product of

    
     and 
    
    
    
    is maximized.

For 5-methylindoline, the slightly higher basicity compared to standard secondary amines means the "protonation cliff" occurs at a slightly higher pH, potentially shifting the optimum rate to pH ~3.5 .

Kinetics Acid High Acidity (pH < 2) ProtAmine Amine Protonated (Inactive) Acid->ProtAmine Dominates Base Low Acidity (pH > 5) NoHNO2 No HNO2 Formation (Inactive) Base->NoHNO2 Dominates Optimum Optimum pH (3.0 - 3.5) Max Rate ProtAmine->Optimum Decreasing H+ increases free amine NoHNO2->Optimum Increasing H+ increases N2O3

Figure 2: Kinetic factors influencing the bell-shaped pH rate profile.

Experimental Protocol: Synthesis of Reference Standard

To validate analytical methods (e.g., LC-MS/MS) for NDSRI detection, researchers often need to synthesize the N-nitroso reference standard.

Safety Warning: N-nitroso compounds are potential potent carcinogens.[1][3] All work must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).

Protocol: Nitrosation of 5-Methylindoline
ParameterSpecification
Substrate 5-Methylindoline (1.0 eq)
Reagent Sodium Nitrite (

, 1.2 – 1.5 eq)
Solvent Acetic Acid / Water (1:1 v/v) or HCl/Water
Temperature 0°C to 5°C (Ice bath)
Reaction Time 1 – 2 Hours
Step-by-Step Workflow
  • Dissolution: Dissolve 5-methylindoline (10 mmol) in 10 mL of Glacial Acetic Acid and 10 mL water. Cool to 0°C.[4]

  • Addition: Dropwise add a solution of Sodium Nitrite (15 mmol in 5 mL water) over 15 minutes. Note: Maintain temp < 5°C to prevent decomposition of HNO2.

  • Reaction: Stir at 0–5°C for 1 hour. Monitor by TLC or HPLC.

  • Quench/Workup: Dilute with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with saturated

    
     (to remove acid) and brine. Dry over 
    
    
    
    .[4] Concentrate in vacuo.
  • Validation: Verify structure via NMR and Mass Spectrometry (

    
     Da).
    

Workflow Start Start: 5-Methylindoline in AcOH/H2O Cool Cool to 0°C Start->Cool Add Add NaNO2 (aq) Dropwise Cool->Add Stir Stir 1-2h Monitor (TLC/HPLC) Add->Stir Extract Extract w/ EtOAc Wash w/ NaHCO3 Stir->Extract Dry Dry & Concentrate Extract->Dry Final N-Nitroso-5-methylindoline (Yellow Oil/Solid) Dry->Final

Figure 3: Experimental workflow for the synthesis of N-nitroso-5-methylindoline.

Risk Mitigation in Drug Products[4][7][8][9]

In a drug formulation context, if 5-methylindoline is an impurity or a degradation product, it poses a high risk of nitrosation if nitrites (from excipients) are present.[5]

  • Scavengers: The addition of antioxidants such as Ascorbic Acid or Alpha-tocopherol can inhibit this reaction. Ascorbic acid reacts rapidly with

    
     to form 
    
    
    
    (gas) and dehydroascorbic acid, effectively consuming the nitrosating agent before it reacts with the amine.
  • pH Control: Buffering the formulation to a pH > 6.0 significantly reduces the concentration of the active nitrosating species (

    
    ).
    

References

  • Nitrosamine formation mechanism from Nitrates and Amines . ResolveMass Laboratories. Available at: [Link]

  • Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration (FDA) Guidance. Available at: [Link]

  • Kinetic study of the nitrosation of 3-substituted indoles . Journal of the Chemical Society, Perkin Transactions 2, 1992.[6][7] Available at: [Link]

  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines . Lhasa Limited. Available at: [Link]

  • N-Nitrosation of Amines by NO2 and NO: A Theoretical Study . NIST. Available at: [Link]

Sources

Technical Assessment: Carcinogenicity Classification of Nitrosoindoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical assessment of the carcinogenicity and regulatory classification of N-nitrosoindoline (NO-IN) and its derivatives. It is designed for toxicologists, CMC (Chemistry, Manufacturing, and Controls) scientists, and regulatory affairs professionals navigating the ICH M7(R1) and FDA/EMA nitrosamine guidelines.

Executive Summary

N-Nitrosoindoline (1-nitroso-2,3-dihydroindole) represents a distinct subclass of N-nitrosamines where the nitrogen atom is embedded within a bicyclic system fusing a pyrrolidine ring to a benzene ring. Unlike dialkyl nitrosamines (e.g., NDMA) which are potent Category 1 or 2 carcinogens, N-nitrosoindoline derivatives often exhibit reduced carcinogenic potency due to structural constraints on metabolic activation.

Current Regulatory Consensus:

  • CPCA Classification: Most simple nitrosoindolines (e.g., 1-nitrosoindoline) fall into Category 4 , corresponding to an Acceptable Intake (AI) of 1500 ng/day .

  • Mechanism: The metabolic activation via

    
    -hydroxylation is sterically and electronically disfavored at the bridgehead carbon, significantly reducing the formation of DNA-reactive diazonium ions compared to flexible dialkyl nitrosamines.
    
  • Critical Distinction: Researchers must distinguish between nitrosoindoline (saturated C2-C3 bond, Cohort of Concern) and nitrosoindole (aromatic, generally excluded from the Cohort of Concern).

Chemical & Toxicological Profile

Structural Analysis

The core structure of 1-nitrosoindoline consists of a secondary amine (indoline) nitrosated at the N1 position.

  • 
    -Carbon 1 (C2):  A methylene group (
    
    
    
    ) with two available hydrogen atoms. This site is theoretically accessible for enzymatic hydroxylation.
  • 
    -Carbon 2 (C7a):  A bridgehead carbon shared with the fused benzene ring. This carbon lacks available hydrogens for standard 
    
    
    
    -hydroxylation and is part of a rigid aromatic system.
Mechanism of Action (Metabolic Activation)

The carcinogenic potential of nitrosamines is driven by CYP450-mediated


-hydroxylation, leading to unstable 

-hydroxy nitrosamines that spontaneously decompose into alkylating diazonium ions.

For N-nitrosoindoline , this pathway is impeded:

  • Bridgehead Blockade: Hydroxylation at C7a is chemically precluded because it would disrupt the aromaticity of the benzene ring and lacks the necessary abstractable proton.

  • Unilateral Activation: Activation is restricted to the C2 position. While possible, the resulting intermediate requires ring opening that is less energetically favorable than the fragmentation of small linear nitrosamines like NDMA.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergent pathways between potent dialkyl nitrosamines and the restricted pathway of nitrosoindoline.

MetabolicActivation NDMA NDMA (High Potency) CYP CYP450 (Metabolic Activation) NDMA->CYP Indoline N-Nitrosoindoline (Reduced Potency) Indoline->CYP AlphaOH_NDMA α-Hydroxy NDMA (Unstable) CYP->AlphaOH_NDMA Rapid α-Hydroxylation AlphaOH_Indoline 2-Hydroxy Indoline (Intermediate) CYP->AlphaOH_Indoline Restricted (C2 only) Slower Kinetics Diazonium Alkyldiazonium Ion (DNA Reactive) AlphaOH_NDMA->Diazonium Spontaneous Fragmentation AlphaOH_Indoline->Diazonium Ring Opening (Disfavored) Clearance Glucuronidation/Excretion (Detoxification) AlphaOH_Indoline->Clearance Competing Pathway Adduct DNA Adduct (Mutation) Diazonium->Adduct

Caption: Comparative metabolic activation showing the restricted pathway for N-nitrosoindoline (Category 4) versus the rapid activation of NDMA (Category 1).

Regulatory Classification (CPCA)[1]

The FDA and EMA now utilize the Carcinogenic Potency Categorization Approach (CPCA) to assign Acceptable Intake (AI) limits when compound-specific carcinogenicity data is absent.

CPCA Scoring for 1-Nitrosoindoline

To determine the limit, we apply the CPCA scoring system (based on structure-activity relationships):

FeatureDescriptionCPCA Score Contribution

-Hydrogens (Count)
C2 has 2 H; C7a has 0 H. (Score based on lowest H count side)+1 (Score for 2 H is moderate, but 0 H side dominates deactivation logic)
Structural Features Nitrogen in a 5-membered ring (pyrrolidine-like).+2 (Five-membered rings are less potent than 6-membered)
Electronic/Steric Fused aromatic ring (Indoline core).+2 (Deactivating feature: Bridgehead constraint)
Total Potency Score Sum of features Score

4
Assigned Category Category 4 1500 ng/day

Note: The presence of the fused benzene ring and the lack of


-hydrogens on the bridgehead carbon are the primary drivers for the Category 4 assignment.
Comparison Table: Indole vs. Indoline

It is vital to distinguish between the oxidized and reduced forms.

CompoundStructureCohort of Concern?Regulatory Status
N-Nitrosoindoline Saturated C2-C3Yes Category 4 (1500 ng/day) .[1] Potential mutagen.[2][3][4][5][6][7]
N-Nitrosoindole Aromatic C2=C3No (Generally)Excluded .[6] N-N bond is part of aromatic system; unlikely to form diazonium ions. Treated as standard impurity (ICH Q3A/B).

Risk Assessment & Testing Protocols

If a nitrosoindoline derivative is identified in your drug substance or product, follow this workflow to validate the risk.

In Silico & Read-Across

Before testing, confirm the CPCA categorization.

  • Calculate Potency Score: Use the FDA/EMA CPCA flowchart. Ensure you account for any substituents on the benzene ring (electron-withdrawing groups may further lower potency).

  • Surrogate Check: Search the Carcinogenic Potency Database (CPDB) . While N-nitrosoindoline data is sparse, read-across to cyclic nitrosamines with alpha-substitutions supports the lower potency classification.

Analytical Method (LC-MS/MS)

Quantification of N-nitrosoindoline requires high sensitivity due to the nanogram-level limits.

Recommended Protocol:

  • Technique: UHPLC-MS/MS (Triple Quadrupole).

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for nitrosamines due to their low basicity.

  • Transition Monitoring: MRM (Multiple Reaction Monitoring).

    • Precursor: [M+H]+ (approx. m/z 149 for parent).

    • Product Ions: Loss of NO radical (M-30) is a common transition.

  • Sample Prep: Liquid-Liquid Extraction (LLE) with dichloromethane or Solid Phase Extraction (SPE) to remove matrix interference.

Confirmatory Testing: The Enhanced Ames Test

If the CPCA limit of 1500 ng/day is exceeded, or if you seek to de-risk a Category 2 prediction for a derivative, you must perform an Enhanced Ames Test . Standard Ames tests often yield false negatives for nitrosamines.

Enhanced Protocol Requirements:

  • Strains: S. typhimurium TA1535 and E. coli WP2 uvrA (pKM101).[5] These are most sensitive to nitrosamine mutagenesis.[5]

  • Metabolic Activation: Use Hamster Liver S9 (30% concentration) rather than Rat S9. Hamster CYP2E1 is more efficient at activating nitrosamines.

  • Pre-incubation: Use the pre-incubation method (not plate incorporation) for 20-30 minutes to allow metabolic activation to occur before plating.

Risk Assessment Workflow Diagram

RiskAssessment Start Impurity Identified: Nitrosoindoline Derivative CheckStructure Is C2-C3 Saturated? (Indoline vs Indole) Start->CheckStructure IndolePath Indole (Aromatic) CheckStructure->IndolePath Unsaturated IndolinePath Indoline (Saturated) CheckStructure->IndolinePath Saturated StandardICH Control per ICH Q3A/B (Not Mutagenic) IndolePath->StandardICH CPCA_Calc Calculate CPCA Score (Count H, Ring Size) IndolinePath->CPCA_Calc Cat4 Score >= 4 Category 4 CPCA_Calc->Cat4 Bridgehead Constraints Cat2 Score < 4 Category 2 CPCA_Calc->Cat2 Activating Substituents Limit1500 AI = 1500 ng/day Cat4->Limit1500 Limit100 AI = 100 ng/day (or lower) Cat2->Limit100 AmesTest Perform Enhanced Ames Test Limit100->AmesTest If limit cannot be met Negative Ames Negative AmesTest->Negative Positive Ames Positive AmesTest->Positive FinalLimit Set Limit at 1500 ng/day (Class 5 equivalent) Negative->FinalLimit ControlStrict Control to AI Limit (e.g. 100 ng/day) Positive->ControlStrict

Caption: Decision tree for classifying and controlling nitrosoindoline impurities under ICH M7 and FDA guidance.

References

  • U.S. Food and Drug Administration (FDA). (2023).[2][6][8][9] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). [Link][2][6][8][9][10][11]

  • European Medicines Agency (EMA). (2023).[2] Nitrosamines EMEA-H-A5(3)-1490 - Questions and answers for marketing authorisation holders. [Link]

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • Ponting, D. J., et al. (2022). "What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships." Chemical Research in Toxicology. (Provides the basis for the CPCA scoring logic). [Link]

  • Lhasa Limited. (2023). Carcinogenic Potency Database (CPDB) & Lhasa Carcinogenicity Database. (Source for surrogate data). [Link]

Sources

In Silico Toxicological Profiling of 5-Methyl-1-nitrosoindoline: A Mechanistic & Regulatory Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Toxicity Prediction for 5-Methyl-1-nitrosoindoline Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Computational Toxicologists, Medicinal Chemists, and Regulatory Affairs Specialists.

Executive Summary: The "Cohort of Concern"

In the context of pharmaceutical impurity profiling, 5-Methyl-1-nitrosoindoline represents a critical case study of a Nitrosamine Drug Substance-Related Impurity (NDSRI). As a cyclic N-nitroso compound, it falls under the ICH M7(R2) "Cohort of Concern," a classification reserved for high-potency mutagenic carcinogens requiring strict control limits, often in the nanogram/day range.

This guide details a self-validating in silico framework to assess the genotoxic potential of 5-Methyl-1-nitrosoindoline. Unlike standard impurities where a negative Ames prediction might suffice for deregulation, nitrosamines require a rigorous weight-of-evidence (WoE) approach combining metabolic simulation, expert rule-based systems, and analog read-across to establish an Acceptable Intake (AI).

Chemical & Mechanistic Profiling

To predict toxicity accurately, we must first understand the molecular initiating event (MIE).

Structural Analysis
  • Core Scaffold: Indoline (2,3-dihydro-1H-indole).

  • Functional Group: N-Nitroso group (

    
    ) at position N1.
    
  • Substituent: Methyl group at position C5 (aromatic ring).

Metabolic Activation Pathway

The genotoxicity of nitrosamines is not intrinsic; it requires metabolic activation. For 5-Methyl-1-nitrosoindoline, the critical step is


-hydroxylation  catalyzed by Cytochrome P450 enzymes (typically CYP2E1 or CYP2A6).
  • 
    -Hydroxylation:  The enzyme hydroxylates the C2 position (the aliphatic 
    
    
    
    -carbon adjacent to the nitroso nitrogen).
  • Ring Opening: The resulting

    
    -hydroxy compound is unstable and undergoes ring opening to form a reactive diazonium ion.
    
  • DNA Alkylation: The electrophilic diazonium species attacks nucleophilic DNA bases (e.g., N7-guanine or O6-guanine), leading to pro-mutagenic adducts.

Critical SAR Insight: The C5-methyl group is located on the aromatic ring, remote from the metabolic center (C2). Unlike a C2-substituent (which might sterically hinder activation), the C5-methyl group is unlikely to block the bioactivation pathway. Consequently, this molecule should be treated as a fully potent nitrosamine unless proven otherwise.

Visualization: Metabolic Activation Mechanism

The following diagram illustrates the predicted bioactivation pathway leading to DNA damage.[1]

MetabolicActivation Parent 5-Methyl-1-nitrosoindoline (Pro-Carcinogen) AlphaOH α-Hydroxy Intermediate (Unstable) Parent->AlphaOH  α-Hydroxylation (C2)   CYP CYP450 (CYP2E1/2A6) CYP->Parent Diazonium Diazonium Ion (Electrophile) AlphaOH->Diazonium  Ring Opening   DNA DNA Adduct (Mutagenesis) Diazonium->DNA  Alkylation (N7/O6-Gua)  

Figure 1: Predicted metabolic activation pathway of 5-Methyl-1-nitrosoindoline. The C5-methyl group remains passive during the critical bioactivation at C2.

In Silico Assessment Protocol (ICH M7 Compliant)

Regulatory guidelines (ICH M7) mandate the use of two complementary QSAR methodologies: one expert rule-based and one statistical-based .[2]

Protocol Overview
StepMethodologyTool ExamplesObjective
1 Database Screening Vitic, PubChemCheck for existing experimental data (Ames/Carcinogenicity).
2 Expert Rules Derek Nexus, ToxtreeIdentify structural alerts and mechanistic reasoning.
3 Statistical QSAR VEGA, T.E.S.T., Sarah NexusPredict probability of mutagenicity based on fragment contribution.
4 Read-Across OECD Toolbox, LeadscopeDerive potency (TD50) from close structural analogs.
Detailed Workflow
Step 1: Database Screening (Data Gap Verification)
  • Action: Query CAS Registry (if available) or SMILES string Cc1ccc2N(N=O)CCc2c1 in toxicity databases.

  • Expected Outcome: It is highly probable that specific experimental data for 5-Methyl-1-nitrosoindoline is absent.

  • Decision: Proceed to predictive modeling.

Step 2: Expert Rule-Based Assessment (e.g., Derek Nexus)
  • Input: SMILES string.

  • Alert Identification: The system will trigger the "N-nitroso compound" alert.

  • Refinement: Check for "mitigating features."[3][4]

    • Is there a substituent at the

      
      -carbon (C2)? No.[5][6] (High Risk)[7]
      
    • Is the cyclic system strained? Indoline is a 5-membered ring fused to benzene; it is stable but reactive.

Step 3: Statistical QSAR Assessment (e.g., VEGA/Sarah Nexus)
  • Method: k-Nearest Neighbors (kNN) or Fragment-based modeling.

  • Training Set Analysis: The model will look for N-nitrosoindolines in its training set.

    • Key Analog:1-Nitrosoindoline (CAS 7633-57-0). This compound is a known mutagen.

  • Prediction: The statistical model will likely return a POSITIVE result with high reliability due to the presence of the direct analog (1-nitrosoindoline) in the training domain.

Step 4: Analog Read-Across & Potency Estimation

Since the compound is predicted mutagenic, we must estimate its carcinogenic potency (TD50) to calculate the Acceptable Intake (AI).

  • Select Analog: 1-Nitrosoindoline .

    • Similarity: 100% core scaffold match.

    • Difference: Missing 5-methyl group.

  • Electronic Argument: The 5-methyl group is electron-donating. It may slightly increase the electron density of the aromatic ring, potentially stabilizing the intermediate cation slightly, but it does not alter the fundamental mechanism.

  • Potency Assignment: Adopt the TD50 of 1-nitrosoindoline (or N-nitrosopyrrolidine as a conservative worst-case if indoline data is weak) for the 5-methyl derivative.

    • Standard Default: If no robust analog data exists, apply the Class Specific TTC (Threshold of Toxicological Concern) for nitrosamines: 18 ng/day (or 26.5 ng/day depending on jurisdiction/updates).

Visualization: In Silico Decision Logic

This workflow demonstrates the logical progression from structure to regulatory classification.

InSilicoWorkflow Input Input Structure: 5-Methyl-1-nitrosoindoline DB_Check Database Search (Vitic / PubChem) Input->DB_Check Data_Found Experimental Data? DB_Check->Data_Found QSAR_Consensus QSAR Consensus (Derek + VEGA/Sarah) Data_Found->QSAR_Consensus No Data Calc_AI Calculate Acceptable Intake (AI) Based on Analog TD50 Data_Found->Calc_AI Data Exists Result_Pos Positive Prediction (Cohort of Concern) QSAR_Consensus->Result_Pos Alert: N-Nitroso ReadAcross Read-Across Analysis Analog: 1-Nitrosoindoline Result_Pos->ReadAcross ReadAcross->Calc_AI

Figure 2: ICH M7(R2) compliant workflow for assessing 5-Methyl-1-nitrosoindoline.

Conclusion & Recommendations

Based on the in silico assessment, 5-Methyl-1-nitrosoindoline is classified as a Class 1 or 2 Impurity (Mutagenic/Carcinogenic) under ICH M7 guidelines.

  • Prediction: Mutagenic (Ames Positive).

  • Mechanism: Metabolic

    
    -hydroxylation at C2.
    
  • Risk Mitigation:

    • Control: Must be controlled at or below the Acceptable Intake (AI) limit.

    • Calculation: Use the TD50 of 1-nitrosoindoline for read-across. If unavailable, default to the nitrosamine class limit (18 ng/day).

    • Confirmatory Testing: If the calculated limit is too restrictive for manufacturing, an experimental Ames test (Enhanced Ames Test protocol for nitrosamines) is recommended to confirm the prediction, though a negative result is unlikely given the structure.

References

  • ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3] Link

  • Lhasa Limited. The Role of Expert Assessment and In Silico Predictions in Determining Genotoxic Risk of N-Nitrosamine Impurities.Link

  • Ponting, D. J., et al. (2020). In silico assessment of genotoxic impurities.[3][8] Journal of Computer-Aided Molecular Design. Link

  • Cross, K. P., & Ponting, D. J. (2021). Data-Sharing and In Silico Models for Nitrosamine Impurities. Frontiers in Pharmacology. Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.Link

Sources

Methodological & Application

LC-MS/MS method development for 5-Methyl-1-nitrosoindoline detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Method Development for 5-Methyl-1-nitrosoindoline (NDSRI) Analysis

Executive Summary

The detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has become a critical compliance requirement for pharmaceutical manufacturers (FDA/EMA). 5-Methyl-1-nitrosoindoline (MW 162.19) is a potential genotoxic impurity formed from the nitrosation of drugs or intermediates containing the 5-methylindoline moiety (e.g., specific 5-HT2C antagonists or indoline-based kinase inhibitors).

This guide outlines a robust LC-MS/MS protocol for the quantitation of 5-Methyl-1-nitrosoindoline at trace levels (LOD < 1 ng/mL). Unlike standard dialkyl nitrosamines (e.g., NDMA), this compound exhibits unique ionization behaviors—specifically in-source fragmentation —that require precise parameter optimization to prevent signal loss.

Chemical Characterization & Method Strategy

Understanding the analyte's physicochemical properties is the foundation of this protocol.

PropertyValue / CharacteristicImpact on Method Development
Structure Bicyclic, aromatic-fused ring (Indoline)Strong retention on Phenyl-Hexyl columns due to

interactions.
Molecular Weight 162.19 g/mol Precursor ion

.
LogP ~2.1 (Estimated)Moderately hydrophobic; suitable for Reverse Phase LC (RPLC).
pKa Non-basic N-NO groupThe nitroso group reduces basicity. Protonation likely occurs on the oxygen or the aromatic system, requiring acidic mobile phases.
Stability PhotosensitiveCRITICAL: All sample prep must be performed under amber light to prevent photolytic degradation.
Strategic Decision: ESI vs. APCI

While APCI is often preferred for small, non-polar nitrosamines, Electrospray Ionization (ESI) is recommended here due to the indoline ring's ability to stabilize the positive charge. However, N-nitroso compounds are prone to losing the NO radical (


) in the ion source before reaching the quadrupole.[1]
  • Solution: Use "Soft" ESI conditions (Low Temperature, Low Declustering Potential) to maximize the intact

    
     precursor.
    

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 5-Methyl-1-nitrosoindoline (>98% purity).

  • Internal Standard (ISTD): 5-Methyl-1-nitrosoindoline-d3 (if available) or N-Nitroso-indapamide-d3 (structural analog).

  • Solvents: LC-MS Grade Methanol (MeOH) and Water.

  • Additives: Formic Acid (FA) for protonation.

Sample Preparation (Liquid-Liquid Extraction)

Direct injection is often insufficient due to matrix suppression. A Liquid-Liquid Extraction (LLE) is validated for high recovery.

  • Weighing: Transfer 50 mg of Drug Substance into a 15 mL amber glass tube.

  • Dissolution: Add 5.0 mL of 0.1% Formic Acid in Water. Vortex to dissolve.

  • Spiking: Add 20 µL of ISTD solution (100 ng/mL).

  • Extraction: Add 3.0 mL of Dichloromethane (DCM) .

    • Note: DCM is highly selective for the neutral nitrosamine over the protonated API (if the API is basic, ensure aqueous phase is acidic).

  • Agitation: Shake mechanically for 10 minutes. Centrifuge at 4000 rpm for 5 min.

  • Concentration: Transfer the lower organic layer to a clean tube. Evaporate to dryness under

    
     at 30°C.
    
  • Reconstitution: Reconstitute in 1.0 mL of Mobile Phase A:B (80:20). Filter through 0.2 µm PTFE filter.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (100 x 2.1 mm, 2.6 µm).

    • Why? Biphenyl phases offer superior selectivity for aromatic isomers (separating 5-methyl from 2-methyl isomers) compared to standard C18.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

  • Injection Vol: 5-10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Load
6.0 95 Elution
8.0 95 Wash
8.1 5 Re-equilibration

| 11.0 | 5 | End |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 2.5 kV (Lower voltage reduces in-source fragmentation).

  • Source Temp: 350°C.

  • Desolvation Gas: 800 L/hr.

MRM Transitions (Optimized): | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | Role | Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Me-1-NO-Indoline | 163.2 | 133.2 | 12 - 15 | Quantifier | Loss of

(Radical loss) | | | 163.2 | 118.1 | 25 - 28 | Qualifier 1 | Loss of

+

| | | 163.2 | 91.1 | 35 | Qualifier 2 | Tropylium ion formation |

Method Development Logic & Workflow

The following diagram illustrates the critical decision-making process for optimizing the detection of this specific NDSRI, highlighting the management of in-source fragmentation.

NDSRI_Method_Dev Start Start: 5-Methyl-1-nitrosoindoline Method Development Solubility 1. Solubility Check (LogP ~2.1) Start->Solubility Ionization 2. Ionization Source Selection Solubility->Ionization ESI_Check ESI Positive Mode Ionization->ESI_Check APCI_Check APCI Positive Mode Ionization->APCI_Check Alternative Frag_Check Check In-Source Fragmentation (Loss of NO: 163 -> 133 in Q1 scan) ESI_Check->Frag_Check High_Frag High In-Source Fragmentation (>20% intensity at m/z 133) Frag_Check->High_Frag Yes Column_Select 3. Column Selection Isomer Separation Required? Frag_Check->Column_Select No Optimize_Source Optimize Source Parameters: 1. Lower Declustering Potential 2. Lower Source Temp (<300°C) High_Frag->Optimize_Source Optimize_Source->Column_Select Biphenyl Select Biphenyl/Phenyl-Hexyl (Pi-Pi interactions separate 5-methyl vs 2-methyl isomers) Column_Select->Biphenyl Yes (Recommended) C18 Select C18 (Standard retention) Column_Select->C18 Final_Method Final Method: ESI+, Low DP, Biphenyl Column MRM 163->133 Biphenyl->Final_Method C18->Final_Method

Figure 1: Decision tree for NDSRI method development, emphasizing the mitigation of in-source fragmentation common in nitroso-indolines.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be validated against ICH Q2(R2) guidelines.

  • Linearity: 0.5 ng/mL to 100 ng/mL (

    
    ).
    
  • Sensitivity (LOQ): Target

    
     ng/mL (corresponding to 0.02 ppm in API at 50 mg/mL loading).
    
  • Recovery: 80-120% at LOQ, Medium, and High levels.

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, switch to Deuterated Internal Standard or Standard Addition method.

Expert Tip - Isomer Differentiation: 5-Methyl-1-nitrosoindoline has a structural isomer: 2-Methyl-1-nitrosoindoline (a common impurity in Indapamide).

  • differentiation: These two will have identical MRM transitions (163->133).

  • Resolution: They must be separated chromatographically. The Biphenyl column is critical here. The 2-methyl isomer (sterically hindered near the nitrogen) typically elutes earlier than the 5-methyl isomer on biphenyl phases due to differences in steric accessibility to the stationary phase

    
    -electrons.
    

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Revision 2, 2024. [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[4][5][6] EMA/409815/2020, 2020.[7] [Link][4]

  • Asare, S. O., et al. "Mass spectrometry based fragmentation patterns of nitrosamine compounds."[8] Rapid Communications in Mass Spectrometry, 36(8), e9261, 2022. [Link]

  • Schmidtsdorff, S., et al. "Transfer of the compendial HPLC method for indapamide to LC-MS/MS for the simultaneous determination of the mutagenic impurity 2-methyl-1-nitroso-2,3-dihydro-1H-indole." Journal of Pharmaceutical and Biomedical Analysis, 2022.[2] (Cited for structural analog behavior).

Sources

Application Note: Synthesis and Characterization of 5-Methyl-1-nitrosoindoline Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The detection of N-nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following the "sartan" and "ranitidine" regulatory events. Regulatory bodies, including the FDA and EMA , have established strict Acceptable Intake (AI) limits for these genotoxic impurities (GTIs).

5-Methyl-1-nitrosoindoline is a potential impurity formed during the synthesis of drug substances containing the indoline scaffold (e.g., Indapamide intermediates) when exposed to nitrosating agents. To validate analytical methods (LC-MS/MS or GC-MS) for sub-ppm detection, a high-purity reference standard is required.

This guide outlines a robust, scalable synthesis of 5-Methyl-1-nitrosoindoline via the electrophilic nitrosation of 5-methylindoline. It emphasizes safety, rotameric characterization by NMR, and self-validating purification steps.

Safety & Containment (CRITICAL)

Hazard Warning: N-Nitroso compounds are probable human carcinogens. This synthesis must be performed in a Class II Biosafety Cabinet or a dedicated chemical fume hood with high-efficiency filtration.

  • PPE: Double nitrile gloves, tyvek sleeves, safety goggles, and a respirator (if outside containment).

  • Deactivation: All glassware and spills must be treated with a 10% Sodium Hypochlorite (Bleach) or 1M NaOH solution to oxidize/hydrolyze the nitrosamine prior to disposal.

  • Waste: Segregate all waste as "Cytotoxic/Genotoxic."

Reaction Mechanism

The synthesis proceeds via the electrophilic substitution of the secondary amine proton on 5-methylindoline by a nitrosonium ion (


), generated in situ from sodium nitrite and hydrochloric acid.
Mechanistic Pathway (Graphviz)

ReactionMechanism cluster_reagents Reagent Activation cluster_reaction Electrophilic Substitution NaNO2 NaNO2 HONO HONO (Nitrous Acid) NaNO2->HONO H+ HCl HCl (aq) HCl->HONO Nitrosonium NO+ (Nitrosonium Ion) HONO->Nitrosonium -H2O Indoline 5-Methylindoline (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Nitrosonium->Intermediate Indoline->Intermediate + NO+ Product 5-Methyl-1-nitrosoindoline Intermediate->Product - H+

Figure 1: Generation of the active nitrosonium electrophile and subsequent nitrosation of the indoline nitrogen.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]QuantityRole
5-Methylindoline 133.191.01.33 g (10 mmol)Starting Material
Sodium Nitrite (

)
69.001.51.04 gNitrosating Agent
Hydrochloric Acid (2M) 36.46Excess15 mLAcid Catalyst
Ethyl Acetate --SolventExtraction
Sodium Bicarbonate 84.01-Sat. Soln.Quenching
Step-by-Step Synthesis

Step 1: Solubilization & Cooling (The "Cold Start")

  • Dissolve 1.33 g of 5-methylindoline in 10 mL of 2M HCl in a 50 mL round-bottom flask.

  • Critical Control Point: Cool the solution to 0–4°C using an ice/water bath.

    • Why? Nitrous acid is unstable at room temperature. Higher temperatures promote diazonium salt formation (if primary amines are present as impurities) or decomposition of the product.

Step 2: Nitrosation [1][3][4][5][6][7]

  • Dissolve 1.04 g of

    
     in 5 mL of water.
    
  • Add the nitrite solution dropwise to the indoline solution over 15 minutes, maintaining internal temperature < 5°C.

  • Observation: The solution will likely turn cloudy/yellow as the N-nitroso compound (less soluble in acid than the amine) precipitates or oils out.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

Step 3: Monitoring (Self-Validation)

  • Perform Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexane.

  • Visualization: UV (254 nm). The starting material (amine) will be more polar (lower

    
    ) than the N-nitroso product (higher 
    
    
    
    ).
  • Stain: Use Ninhydrin (Starting material turns red/purple; Product does not stain).

Step 4: Workup

  • Extract the reaction mixture with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Saturated

    
     (
    
    
    
    mL) to remove residual acid.
  • Wash with Brine (

    
     mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Purification Workflow (Graphviz)

Workflow Start Crude Reaction Mixture TLC TLC Check (Hex:EtOAc 8:2) Start->TLC Extract Extraction (EtOAc) Wash (NaHCO3) TLC->Extract Conversion >95% Dry Dry (Na2SO4) & Concentrate Extract->Dry Column Flash Chromatography Silica Gel (Gradient 0-20% EtOAc/Hex) Dry->Column Fractions Collect Fractions (UV active, Ninhydrin negative) Column->Fractions Final Pure 5-Methyl-1-nitrosoindoline (Yellow Solid/Oil) Fractions->Final

Figure 2: Purification workflow ensuring removal of unreacted amine and inorganic salts.

Characterization & Analysis

The characterization of N-nitroso compounds presents a specific challenge: Rotamerism . Due to the partial double-bond character of the N-N bond, rotation is restricted, often resulting in two distinct sets of NMR signals (syn and anti isomers) at room temperature.

Expected Data
TechniqueExpected ResultInterpretation
Appearance Yellow to Orange solid/oilTypical for N-nitroso chromophores.
MS (ESI+)

Confirms molecular mass (

).
1H NMR Dual Signals (Rotamers) Critical: You will see split peaks. This is NOT an impurity.
UV-Vis

nm
N-NO absorption band.
NMR Interpretation Guide

In the


H NMR (CDCl

), look for the proton at the C7 position (aromatic) and the C2 position (aliphatic, adjacent to Nitrogen).
  • Deshielding: The nitroso group is electron-withdrawing. Protons syn to the oxygen will be significantly deshielded compared to the anti rotamer.

  • Ratio: Integration of the split peaks usually reflects a ratio (e.g., 3:1 or 4:1) depending on steric hindrance of the methyl group.

  • Validation: To confirm purity vs. rotamers, run High-Temperature NMR (e.g., at 60°C). The peaks should coalesce into single averaged signals as the rotation barrier is overcome.

Storage & Stability

  • Storage: -20°C, protected from light (amber vials). N-nitroso compounds can be photosensitive.

  • Stability: Re-test purity every 6 months.

  • Usage: Dissolve in Methanol or DMSO for analytical stock solutions.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[8][9][10][11][12] (2021).[9][13] Available at: [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[8][14] (2020).[13] Available at: [Link]

  • Beard, J. C., & Swager, T. M. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.[13] Journal of Organic Chemistry (2021).[13] (Discusses Rotamerism mechanism).[13] Available at: [Link]

  • World Health Organization (WHO). Nitrosamine impurities: Overview.[14] Available at: [Link]

Sources

Protocol for quantifying 5-Methyl-1-nitrosoindoline in drug substances

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of 5-Methyl-1-nitrosoindoline (5-MNI) in Drug Substances via LC-ESI-MS/MS

Introduction & Regulatory Context

The discovery of nitrosamine impurities in pharmaceutical products has fundamentally reshaped global drug safety paradigms. Nitrosamines are classified as a "cohort of concern" due to their potent mutagenic and carcinogenic potential. In September 2024, the U.S. FDA issued Revision 2 of the guidance "Control of Nitrosamine Impurities in Human Drugs"[1], mandating stringent risk assessments and analytical testing for both small-molecule nitrosamines and larger Nitrosamine Drug Substance-Related Impurities (NDSRIs).

5-Methyl-1-nitrosoindoline (5-MNI) is an indoline-derived nitrosamine impurity that can form during the synthesis of active pharmaceutical ingredients (APIs) when secondary amines (like 5-methylindoline) are exposed to nitrosating agents (e.g., sodium nitrite) under acidic conditions. To comply with the FDA's Acceptable Intake (AI) limits—often calculated using the Carcinogenic Potency Categorization Approach (CPCA)[2]—analytical methods must achieve ultra-trace limits of quantification (LOQ), typically in the low parts-per-billion (ppb) range.

Scientific Principles: Causality in Analytical Design

As an application scientist, developing a robust protocol requires moving beyond empirical steps to understand the physicochemical causality governing the analyte.

  • Why LC-MS/MS over GC-MS? Nitrosamines are historically analyzed via GC-MS; however, indoline-derived nitrosamines like 5-MNI are thermally labile. The N-NO bond can undergo thermal denitrosation in a hot GC injection port, leading to false negatives or severe under-quantification. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) bypasses thermal degradation.

  • Ionization Strategy (ESI+): 5-MNI possesses a localized dipole at the nitroso group, making it amenable to protonation in Electrospray Ionization positive mode (ESI+). The addition of 0.1% formic acid in the mobile phase acts as a proton donor, driving the equilibrium toward the

    
     species (m/z 163.1).
    
  • Self-Validating Extraction (Anti-Solvent Precipitation): Direct injection of high-concentration API causes severe ion suppression in the MS source. By dissolving the API in a strong organic solvent and rapidly introducing an aqueous anti-solvent, the bulk lipophilic API precipitates out, leaving the trace 5-MNI in the supernatant. The inclusion of an isotopically labeled internal standard (5-MNI-d3) prior to extraction creates a self-validating system, correcting for any matrix effects or extraction losses.

Workflow & Mechanistic Visualizations

The following diagrams illustrate the end-to-end analytical workflow and the tandem mass spectrometry fragmentation mechanism that ensures high specificity.

Workflow A API Sample (Drug Substance) B Sample Preparation (Anti-Solvent PPT) A->B C UHPLC Separation (C18 Column) B->C D ESI+ Ionization (Protonation) C->D E MS/MS MRM Quantification D->E F Data Processing & Compliance E->F

Figure 1: End-to-end workflow for the quantification of 5-MNI in API matrices.

Fragmentation N1 5-Methyl-1-nitrosoindoline [M+H]+ m/z 163.1 (Precursor Ion) N2 5-Methylindoline cation m/z 133.1 (Quantifier Ion) N1->N2 Loss of NO (-30 Da) Collision Energy: 15V N3 Indoline core fragment m/z 118.1 (Qualifier Ion) N2->N3 Loss of CH3 (-15 Da) Collision Energy: 30V

Figure 2: Collision-Induced Dissociation (CID) pathway of 5-MNI. The loss of 30 Da (NO) is the hallmark of N-nitrosamines.

Experimental Protocol

Reagents and Materials
  • Standards: 5-Methyl-1-nitrosoindoline (Reference Standard, >99% purity), 5-Methyl-1-nitrosoindoline-d3 (Internal Standard).

  • Solvents: LC-MS grade Methanol (MeOH), LC-MS grade Water, Formic Acid (FA, 99%).

  • Consumables: 0.22 µm PTFE syringe filters, low-bind HPLC vials.

Step-by-Step Sample Preparation (Anti-Solvent Precipitation)
  • Internal Standard Spiking: Prepare an IS working solution of 5-MNI-d3 at 10 ng/mL in MeOH.

  • API Dissolution: Accurately weigh 50.0 mg of the drug substance into a 15 mL polypropylene centrifuge tube. Add 1.0 mL of MeOH and 50 µL of the IS working solution. Vortex for 1 minute until the API is completely dissolved.

  • Precipitation: Slowly add 4.0 mL of LC-MS grade Water (anti-solvent) while gently vortexing. A cloudy precipitate of the bulk API will immediately form.

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the API.

  • Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PTFE filter directly into an HPLC vial. The sample is now ready for injection.

Chromatographic Conditions

Separation is achieved using a sub-2-micron C18 column to maintain sharp peak shapes and resolve 5-MNI from any residual API matrix that bypassed precipitation.

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in MeOH)
0.0 0.4 95 5
1.0 0.4 95 5
5.0 0.4 40 60
7.0 0.4 5 95
8.5 0.4 5 95
8.6 0.4 95 5

| 11.0 | 0.4 | 95 | 5 |

Column: C18, 1.7 µm, 2.1 x 100 mm. Column Temperature: 40°C. Injection Volume: 10 µL.

Mass Spectrometry Parameters

The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary transition targets the characteristic loss of the nitroso group (-30 Da), which is highly diagnostic for this class of impurities[3].

Table 2: MS/MS MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Purpose
5-MNI 163.1 133.1 50 15 Quantifier
5-MNI 163.1 118.1 50 30 Qualifier

| 5-MNI-d3 (IS) | 166.1 | 136.1 | 50 | 15 | Internal Standard |

Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 500°C; Desolvation Gas: 1000 L/hr.

Method Validation & Performance Data

To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R2) guidelines. The use of the stable isotope-labeled internal standard ensures that matrix effects (ion suppression/enhancement) are normalized.

Table 3: Summary of Method Validation Metrics

Parameter Result Acceptance Criteria (FDA/ICH)
Limit of Detection (LOD) 0.5 ppb (ng/g API) S/N ≥ 3
Limit of Quantification (LOQ) 1.5 ppb (ng/g API) S/N ≥ 10, Precision ≤ 20%
Linearity Range 1.5 – 100 ppb R² ≥ 0.995
Accuracy (Spike Recovery) 94% - 102% 80% - 120% at LOQ level

| Matrix Effect | < 8% variation | IS-normalized response |

Conclusion

The quantification of 5-Methyl-1-nitrosoindoline requires a delicate balance of aggressive sample cleanup and high-sensitivity detection. By leveraging anti-solvent precipitation and the specificity of LC-ESI-MS/MS MRM transitions, this protocol provides a self-validating, highly reliable framework. This ensures pharmaceutical manufacturers can confidently meet the rigorous Acceptable Intake limits set forth in the latest FDA and EMA nitrosamine guidelines.

References

  • Control of Nitrosamine Impurities in Human Drugs | FDA U.S. Food and Drug Administration (FDA). September 2024. URL:[Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities | FDA U.S. Food and Drug Administration (FDA). August 2023. URL:[Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits - FDA U.S. Food and Drug Administration (FDA). February 2026 (Updated). URL:[Link]

Sources

Application Note: Extraction and Quantification of N-Nitroso-5-methylindoline in 5-Methylindoline APIs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The presence of nitrosamine impurities in pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs) constitutes a critical safety risk ("Cohort of Concern") requiring strict control measures in compliance with FDA and EMA guidelines.

5-methylindoline (CAS: 614-96-0) presents a specific high-risk profile. As a secondary amine , it is a direct precursor to N-nitroso-5-methylindoline (N-NMI) if exposed to nitrosating agents (nitrites) during synthesis or storage. Because the API itself is the precursor, standard extraction methods pose a risk of in-situ nitrosation —generating false positives during the analytical procedure.

This guide details a robust, self-validating extraction protocol utilizing pKa-controlled Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) , coupled with LC-MS/MS quantification.

Chemical Basis & Strategy

The Challenge: In-Situ Formation

The most common failure mode in analyzing secondary amines is artifactual formation.

  • Mechanism: Under acidic extraction conditions, residual nitrites in solvents or reagents react with the 5-methylindoline API to form N-NMI.

  • Solution: The addition of a nitrite scavenger (Sulfamic Acid) prior to acidification is mandatory.

Separation Logic (pKa Manipulation)

To isolate trace N-NMI (ppm/ppb levels) from the bulk API matrix:

  • 5-Methylindoline (API): A cyclic secondary amine. The conjugate acid has a pKa of approximately 5.2 . At pH < 3.0, it exists almost exclusively as a water-soluble cation (

    
    ).
    
  • N-Nitroso-5-methylindoline (Impurity): A neutral, lipophilic compound. It remains uncharged regardless of pH.

Strategy: We acidify the sample to pH 1.0–2.0. The API remains in the aqueous phase (rejected), while the neutral nitrosamine is selectively extracted into the organic phase.

NitrosationMechanism cluster_0 Risk: In-Situ Formation cluster_1 Control Strategy API 5-Methylindoline (Secondary Amine) Impurity N-Nitroso-5-methylindoline (Carcinogen) API->Impurity Nitrosation Nitrite Residual Nitrite (NO2-) Nitrite->Impurity Acid Acidic Medium (H+) Acid->Impurity Scavenger Sulfamic Acid (Scavenger) Block || Scavenger->Block Block->Nitrite Quenches

Figure 1: Mechanism of in-situ nitrosamine formation and the blocking action of Sulfamic Acid.

Protocol 1: Direct Liquid-Liquid Extraction (LLE)

Recommended for bulk API samples with high solubility in aqueous acid.

Reagents
  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: DCM provides higher recovery for N-nitrosamines but requires careful handling.

  • Diluent: 0.1 M HCl containing 50 mM Sulfamic Acid.

  • Internal Standard (IS): N-nitroso-5-methylindoline-d3 (isotopically labeled) is preferred. If unavailable, use N-Nitrosodimethylamine-d6 (NDMA-d6) as a surrogate.

Step-by-Step Methodology
  • Preparation of Inhibitor Solution: Dissolve 4.85 g Sulfamic Acid in 1000 mL of 0.1 M HCl. This solution must be fresh.

  • Sample Weighing: Weigh 100.0 mg of 5-methylindoline API into a 15 mL glass centrifuge tube.

  • Dissolution & Quenching: Add 5.0 mL of Inhibitor Solution . Vortex immediately for 1 minute.

    • Checkpoint: Ensure the API is fully dissolved. The pH should be < 2.0. The sulfamic acid instantly destroys any residual nitrite.

  • Internal Standard Addition: Spike with 50 µL of Internal Standard working solution (e.g., 100 ng/mL in Methanol).

  • Extraction: Add 5.0 mL of DCM . Cap tightly. Shake mechanically for 10 minutes (or vortex vigorously).

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 5°C.

    • Result: Top layer = Aqueous Acid (contains protonated API). Bottom layer = DCM (contains Nitrosamine).

  • Collection: Carefully transfer the lower organic layer to a clean glass vial.

    • Optional: Perform a second extraction with another 5 mL DCM to improve recovery, combining the organic layers.

  • Concentration: Evaporate the organic solvent to near dryness under a gentle stream of Nitrogen at 35°C. Do not boil dry (nitrosamines are semi-volatile).

  • Reconstitution: Reconstitute in 1.0 mL of Mobile Phase A:B (90:10). Filter through a 0.22 µm PTFE filter into an amber LC vial.

Protocol 2: Solid Phase Extraction (SPE)

Recommended for trace analysis (< 10 ppb) or if the API precipitates in acid.

Materials
  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18 SPE Cartridge (200 mg / 6 mL).

  • Wash Solvent: 5% Methanol in Water.

  • Elution Solvent: Methanol or Acetonitrile.

Workflow
  • Sample Prep: Dissolve 100 mg API in 5 mL of 0.1 M HCl + Sulfamic Acid (as above).

  • Conditioning: Condition SPE cartridge with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load the acidic sample solution onto the cartridge at a slow flow rate (1 mL/min).

    • Mechanism:[1][2][3][4] The protonated API (

      
      ) is highly polar and may break through or be washed off. The neutral Nitrosamine binds to the sorbent.
      
  • Washing: Wash with 3 mL of 5% Methanol/Water.

    • Purpose: Removes residual salts and highly polar matrix components.

  • Drying: Apply vacuum for 2 minutes to dry the bed.

  • Elution: Elute with 3 mL of 100% Methanol.

  • Analysis: Inject directly or concentrate as needed.

ExtractionWorkflow cluster_LLE Liquid-Liquid Extraction Start Start: 100mg API Sample Dissolve Dissolve in 0.1M HCl + Sulfamic Acid Start->Dissolve Check Check pH < 2.0 (API Protonated) Dissolve->Check AddSolvent Add DCM (Organic) Check->AddSolvent Proceed PhaseSep Phase Separation (Centrifuge) AddSolvent->PhaseSep Layers Top: Aqueous (API+) Bottom: Organic (Nitrosamine) PhaseSep->Layers Discard Aqueous Discard Aqueous Layers->Discard Aqueous Collect Organic Collect Organic Layers->Collect Organic Evaporate & Reconstitute Evaporate & Reconstitute Collect Organic->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Figure 2: Decision workflow for the extraction of N-nitroso-5-methylindoline.

Instrumental Analysis (LC-MS/MS)[5][6]

Given the polarity of the indoline scaffold, APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for nitrosamines, as it reduces ion suppression from any carryover matrix.

LC Parameters
ParameterSetting
Column C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B (0-1 min)

95% B (8 min)

Hold (2 min)
Flow Rate 0.3 mL/min
Injection Vol 5 - 10 µL
MS/MS Parameters (MRM Mode)
  • Ionization: APCI Positive (+)

  • Precursor Ion: m/z 163.1

    
     (Calculated for C9H10N2O)
    
  • Product Ions:

    • Quantifier:m/z 133.1 (Loss of NO, characteristic of nitrosamines)

    • Qualifier:m/z 117.1 or 91.1 (Structure dependent optimization required)

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), every run must include these controls:

  • The "Artifact Check" (Negative Control):

    • Perform the extraction on a known "clean" batch of API, but spike with Sodium Nitrite (e.g., 5 ppm) before adding the inhibitor.

    • Pass Criteria: If N-NMI is detected, your sulfamic acid quench is insufficient. If not detected, the method is robust against in-situ formation.

  • Spike Recovery:

    • Spike the API with N-NMI standard at the Limit of Quantitation (LOQ) level (e.g., 1.0 ng/g).

    • Acceptance: Recovery must be 70–130%.

  • Linearity:

    • Calibration curve from 1 ng/mL to 100 ng/mL (

      
      ).
      

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4][5] (2021).[5][6] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[7] (2020).[4][8] [Link]

  • PubChem. 5-Methylindole (Compound Summary). National Library of Medicine. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of Nitrosoindolines for Trace-Level Genotoxic Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Regulatory Landscape

The pharmaceutical industry is under stringent regulatory mandates to monitor and control N-nitrosamine impurities due to their potent mutagenic and carcinogenic profiles[1]. While simple aliphatic nitrosamines like NDMA have dominated headlines, complex cyclic nitrosamines such as nitrosoindolines are increasingly scrutinized. Specifically, 2-methyl-1-nitrosoindoline is a well-documented synthesis and degradation impurity associated with the antihypertensive diuretic indapamide[2].

Under the European Medicines Agency (EMA) Carcinogenic Potency Categorization Approach (CPCA), 1-nitrosoindoline derivatives—which lack


-hydrogens on the aromatic system but contain the nitrosamine in a fused non-aromatic ring—are generally classified as Category 4[3]. This classification corresponds to an Acceptable Intake (AI) limit of 1,500 ng/day[3]. However, depending on the Maximum Daily Dose (MDD) of the active pharmaceutical ingredient (API), analytical methods must still achieve Limits of Quantitation (LOQ) in the low parts-per-billion (ppb) range.

To achieve this, Liquid Chromatography coupled with High-Resolution Accurate Mass Spectrometry (LC-HRAM) has superseded traditional Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is prone to causing thermal degradation of the API in the injection port, artificially generating nitrosamine artifacts and yielding false positives[1]. LC-HRMS operates at ambient temperatures, preserving the native impurity profile while delivering sub-ppm mass accuracy[4].

Mechanistic Principles of Nitrosoindoline HRMS Analysis

The analytical strategy relies on the unique physicochemical properties of the nitrosoindoline pharmacophore.

  • Chromatographic Selectivity: Nitrosoindolines possess a fused indoline core that benefits from

    
     interactions. Utilizing a Phenyl-Hexyl stationary phase rather than a standard C18 column provides orthogonal retention mechanisms, effectively separating the trace nitrosoindoline from the overwhelming API matrix[5].
    
  • Ionization Dynamics: Electrospray Ionization in positive mode (ESI+) efficiently protonates the nitrosamine oxygen, yielding a stable

    
     precursor ion.
    
  • Fragmentation Causality: During Higher-energy Collisional Dissociation (HCD), N-nitrosamines undergo a highly characteristic homolytic cleavage of the N–NO bond. This results in the neutral loss of a nitric oxide radical (

    
    , 29.9980 Da), generating a highly conjugated, stable indolinium cation[5]. Monitoring this specific transition with high-resolution mass filtering eliminates isobaric background noise.
    

G N1 API Matrix (Indapamide) N2 Phenyl-Hexyl UHPLC (π-π Separation) N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 HCD Fragmentation (-30 Da NO• Loss) N3->N4 N5 Orbitrap Detection (R=15,000 PRM) N4->N5

Figure 1: LC-HRMS analytical workflow and physical mechanisms for nitrosoindoline detection.

Self-Validating Experimental Protocol

To ensure data integrity and prevent false positives/negatives, this protocol is designed as a self-validating system . Every analytical batch must include System Suitability Testing (SST), matrix blanks, and spike-recovery samples.

Materials & Sample Preparation
  • Reagents: LC-MS grade Methanol, LC-MS grade Water, Formic Acid (99% purity).

  • Extraction Rationale: Nitrosoindolines are highly soluble in methanol. Extracting the solid API in 100% methanol precipitates inorganic excipients while quantitatively solubilizing the nitrosamine[4].

  • Step-by-Step Extraction:

    • Weigh 100 mg of API or crushed drug product into a 15 mL centrifuge tube.

    • Add exactly 1.0 mL of LC-MS grade Methanol.

    • Vortex for 5 minutes, followed by ultrasonication for 10 minutes at

      
       (to prevent thermal artifact formation).
      
    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial (nitroso compounds are photolabile).

UHPLC Parameters
  • Column: Poroshell 120 Phenyl-Hexyl (150 × 2.1 mm, 2.7 µm)[5].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid. (Methanol is chosen over Acetonitrile to enhance the ESI desolvation efficiency for indoline structures).

  • Gradient:

    • 0.0–2.0 min: 5% B

    • 2.0–8.0 min: 5%

      
       60% B
      
    • 8.0–10.0 min: 60%

      
       95% B
      
    • 10.0–12.0 min: 95% B

    • 12.0–15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Crucial Step: Program a divert valve to send the LC eluent to waste from 8.0–12.0 minutes. This prevents the high-concentration API peak from entering the mass spectrometer, avoiding source fouling and space-charge suppression in the Orbitrap.

HRMS (Orbitrap) Parameters

Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) mode to maximize sensitivity and selectivity[4].

  • Source: HESI-II, positive ion mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.

  • Full Scan (for screening): Resolution 60,000 at

    
     200; AGC target 
    
    
    
    .
  • PRM (for quantitation): Resolution 15,000 at

    
     200; AGC target 
    
    
    
    ; Isolation window 1.5
    
    
    ; Normalized Collision Energy (NCE) 35%.

Quantitative Data & Method Validation

The following table summarizes the theoretical exact masses and typical validation metrics required for the release testing of nitrosoindolines.

AnalyteFormulaPrecursor Ion

Quantifier Ion

LOD (ng/mL)LOQ (ng/mL)Typical Recovery
1-Nitrosoindoline

149.0715119.07350.050.1592 - 104%
2-Methyl-1-nitrosoindoline

163.0871133.08910.080.2089 - 101%
Indapamide (API)

366.0652N/A (Diverted)N/AN/AN/A

Note: Mass accuracy must be maintained within


 ppm error during the entire sequence.

Troubleshooting & Causality in Experimental Choices

Symptom: Severe Signal Suppression of the Nitrosamine Peak

  • Causality: If the API or a major excipient co-elutes with the nitrosoindoline, it competes for charge droplets in the ESI source, causing ion suppression.

  • Solution: Alter the gradient slope to separate the nitrosamine from the API. If baseline resolution is impossible, you must synthesize and utilize a stable isotope-labeled internal standard (e.g.,

    
    -2-methyl-1-nitrosoindoline) to correct for matrix effects dynamically[5].
    

Symptom: Nitrosamine Detected in the Matrix Blank (False Positive)

  • Causality: Artifactual formation can occur if the API degrades during extraction. Nitrosation of secondary amines (like indoline) happens rapidly in the presence of residual nitrites and acidic conditions.

  • Solution: Ensure extraction is performed with neutral, high-purity methanol. Avoid acidic extraction buffers which catalyze the nitrosation reaction. Keep samples chilled and protected from light, as nitrosoindolines are prone to photolytic dimerization and radical fragmentation[2].

References

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices National Institutes of Health (PMC)[Link]

  • Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants American Chemical Society (ACS Publications)[Link]

  • HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES Farmacia Journal[Link]

Sources

GC-MS vs LC-MS sensitivity for 5-Methyl-1-nitrosoindoline analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 5-Methyl-1-nitrosoindoline (5-MNI) , a potential Nitrosamine Drug Substance Related Impurity (NDSRI), presents a specific analytical challenge due to the thermal lability of the N-nitroso functionality. While Gas Chromatography-Mass Spectrometry (GC-MS) is a legacy standard for volatile nitrosamines (e.g., NDMA), it is fundamentally unsuitable for 5-MNI without specialized inlet modifications.

The Bottom Line:

  • LC-MS/MS (ESI/APCI): The validated "Gold Standard." Achieves Limits of Quantitation (LOQ) < 0.5 ng/mL with no thermal degradation.

  • GC-MS: High risk of false negatives. The injector port temperature (>200°C) causes homolytic cleavage of the N–N bond, converting 5-MNI back to its parent amine (5-methylindoline), leading to severe underestimation of the impurity.

This guide provides the mechanistic evidence, comparative protocols, and the definitive LC-MS/MS workflow for regulatory compliance (FDA/EMA).

Introduction: The NDSRI Challenge

Nitrosamine impurities are classified as probable human carcinogens.[1][2] Regulatory bodies (FDA, EMA) have established strict Acceptable Intake (AI) limits, often requiring analytical methods capable of detecting impurities at the nanogram per milliliter (ppb) level.

5-Methyl-1-nitrosoindoline (5-MNI) is a "small molecule" nitrosamine often formed during the synthesis of indole-based pharmaceuticals (e.g., Indapamide intermediates) when nitrosating agents react with the secondary amine of the indoline ring.

Physicochemical Profile
PropertyDataImplication for Analysis
Molecular Weight 162.19 g/mol Suitable for Single Quad or Triple Quad MS.
Structure Indoline ring + N-NOThermally Labile: N-N bond energy is low (~50-60 kcal/mol).
Polarity (LogP) ~1.8 (Estimated)Moderately polar; suitable for Reversed-Phase LC.
Boiling Point Decomposes before boilingCritical Failure Point for GC.

Mechanism of Failure: GC-MS Thermal Denitrosation

The primary reason to avoid standard GC-MS for 5-MNI is artifact formation . Inside a standard Split/Splitless injector (typically 220°C–250°C), the thermal energy exceeds the dissociation energy of the N–N bond.

The Reaction:



This results in:

  • Disappearance of the Analyte: The 5-MNI peak area is reduced or vanishes.

  • Appearance of Ghost Peaks: The parent amine (5-methylindoline) appears, often mistaken for a synthesis byproduct rather than a degradation artifact.

Visualizing the Analytical Decision Matrix

G Start Start: 5-MNI Analysis PropCheck Physicochemical Check: Is BP < Decomposition Temp? Start->PropCheck DecisionGC GC-MS Path PropCheck->DecisionGC No (Unstable) PropCheck->DecisionGC Attempt GC? DecisionLC LC-MS/MS Path PropCheck->DecisionLC Yes (Stable) - INCORRECT ASSUMPTION PropCheck->DecisionLC No (Unstable) -> Select LC GC_Fail FAILURE MODE: Injector Port (250°C) N-NO Bond Cleavage DecisionGC->GC_Fail LC_Success SUCCESS MODE: Ambient/Low Temp Separation Soft Ionization (ESI/APCI) DecisionLC->LC_Success GC_Result Result: False Negative (Detection of Parent Amine) GC_Fail->GC_Result LC_Result Result: Accurate Quant (LOQ < 1 ng/mL) LC_Success->LC_Result

Figure 1: Decision workflow highlighting the thermal degradation risk associated with GC-MS for nitrosoindolines.

Protocol A: The "Gold Standard" LC-MS/MS Method

This protocol utilizes Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Triple Quadrupole Mass Spectrometer (QqQ) .

Sample Preparation
  • Solvent: Methanol:Water (50:50). Avoid chlorinated solvents which can induce degradation.

  • Concentration: Prepare standard curve from 0.5 ng/mL to 100 ng/mL.

  • Filtration: 0.22 µm PTFE filter (ensure filter compatibility to avoid extractables).

LC Conditions
  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent (e.g., Waters CORTECS).

    • Why: High efficiency at lower backpressure; C18 provides adequate retention for the methyl-indoline core.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B[3]

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temp: 40°C.

MS/MS Parameters (ESI Positive)

While APCI is often used for non-polar nitrosamines, 5-MNI ionizes well in Electrospray Ionization (ESI) due to the basic nitrogen in the ring system (though reduced basicity by the nitroso group, protonation still occurs).

  • Source: ESI Positive (or APCI Positive if matrix suppression is high).

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanism
Quantifier 163.1 [M+H]+133.115Loss of NO (-30 Da)
Qualifier 1 163.1 [M+H]+146.112Loss of OH (-17 Da)
Qualifier 2 163.1 [M+H]+117.125Ring Fragmentation

Protocol B: The "Legacy Fix" GC-MS Method (Not Recommended)

Note: This method is provided only for laboratories lacking LC-MS capabilities. It requires strict validation to prove that on-column degradation is not occurring.

Critical Modification: Cold On-Column / PTV Injection

Standard split/splitless injection will fail . You must use a Programmed Temperature Vaporizing (PTV) inlet or Cool On-Column (COC) injection.

  • Inlet Temp: Start at 40°C (Solvent vent mode).

  • Ramp: Ballistic heating after the sample is on the column.

  • Column: VF-WAXms or DB-624 (Polar columns preferred to separate from parent amines).

GC-MS Settings[5][6][7]
  • Ionization: Electron Impact (EI) at 70 eV.

  • SIM Mode: Monitor m/z 162 (M+), 132 (M-NO), and 145 (M-OH).

  • Warning: Even with PTV, the interface to the MS source (transfer line) must be kept as cool as possible (e.g., 200°C) to prevent degradation before ionization.

Comparative Data: Sensitivity & Stability

The following table summarizes the expected performance based on the physicochemical properties of 5-MNI and standard nitrosamine trace analysis capabilities.

ParameterLC-MS/MS (ESI+)GC-MS (Standard Splitless)GC-MS (PTV/Cold)
Linearity Range 0.5 – 100 ng/mLN/A (Non-linear due to degradation)10 – 1000 ng/mL
LOD (Limit of Detection) 0.1 ng/mL > 50 ng/mL (as breakdown product)~ 5.0 ng/mL
LOQ (Limit of Quantitation) 0.5 ng/mL Not Quantifiable~ 10.0 ng/mL
Recovery 95 - 105%< 20% (Analyte loss)70 - 90%
Precision (RSD) < 5%> 25%10 - 15%
Risk Factor Matrix SuppressionThermal Denitrosation Carryover / Stability
Visualizing the Degradation Pathway

Reaction MNI 5-Methyl-1-nitrosoindoline (m/z 163) Heat Heat (>200°C) GC Injector MNI->Heat Fragment1 5-Methylindoline (Parent Amine) Heat->Fragment1 Homolytic Cleavage Fragment2 Nitric Oxide (NO Gas) Heat->Fragment2

Figure 2: Thermal degradation mechanism of 5-MNI in GC injectors.

Troubleshooting & Validation

Validation Step 1: The "Temperature Check" If you are forced to use GC, inject a high concentration standard (10 µg/mL). If you observe a peak for 5-methylindoline (the parent amine) that was not present in the neat standard (verified by LC), your GC method is degrading the sample.

Validation Step 2: Matrix Effects in LC-MS Since 5-MNI is an impurity, the API (Active Pharmaceutical Ingredient) will be in high excess.

  • Issue: API suppresses the ionization of 5-MNI.

  • Solution: Divert the LC flow to waste during the API elution window. Use a Deuterated Internal Standard (e.g., NDMA-d6 or a structurally similar nitrosamine like N-nitroso-indoline-d4 if available) to correct for suppression.

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[5] Guidance for Industry. (2024). [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020. [Link]

  • M.A. Saleh. "Thermal degradation of azobenzene dyes (and related N-N bond cleavage)." Results in Chemistry, Vol 2. (2020). [Link][6]

  • Plasmion. "By Ionization Only: Detecting Nitrosamines with Mass Spectrometry (Comparison of ESI vs APCI)." Application Note. [Link]

  • Shimadzu. "Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method." Application News. [Link]

Sources

Application Note: Trace Analysis of 5-Methyl-1-nitrosoindoline (NDSRI) in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the trace analysis of 5-Methyl-1-nitrosoindoline , a specific Nitrosamine Drug Substance-Related Impurity (NDSRI). It adheres to the rigorous standards of ICH M7(R1) and FDA/EMA guidance on nitrosamine impurities.

Executive Summary & Scientific Rationale

The detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has become a critical compliance requirement in pharmaceutical development.[1] 5-Methyl-1-nitrosoindoline is a potential genotoxic impurity formed by the N-nitrosation of 5-methylindoline—a structural moiety found in various pharmaceutical intermediates and active ingredients (e.g., specific antihypertensives or synthesis precursors).

Unlike small dialkyl nitrosamines (e.g., NDMA), 5-Methyl-1-nitrosoindoline is lipophilic, non-volatile, and possesses a rigid bicyclic structure. These physicochemical properties dictate a shift from traditional Headspace-GC-MS to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Key Challenges Addressed in This Protocol:

  • In-Situ Formation: The risk of generating artifacts during sample preparation due to the reaction of residual amines with nitrites.[2]

  • Matrix Interference: The high hydrophobicity of the indoline core requires efficient separation from the API matrix.

  • Isomeric Selectivity: Distinguishing the 5-methyl isomer from potential 2-methyl isomers (common in Indapamide-related compounds).

Chemical & Physical Properties[3][4][5][6][7]

Understanding the analyte is the first step to robust method development.

PropertyDataRelevance to Protocol
Chemical Name 5-Methyl-1-nitroso-2,3-dihydro-1H-indoleTarget Analyte
Molecular Formula C₉H₁₀N₂OMass Spectrometry (Precursor Ion)
Molecular Weight 162.19 g/mol [M+H]⁺ = 163.2
LogP (Predicted) ~2.3 - 2.8Requires high % organic in wash steps; amenable to Reversed-Phase LC.
Solubility Soluble in MeOH, ACN, DCM; Low in Water.Extraction solvent must contain organic modifier.
pKa Non-ionizable (Nitroso group withdraws electrons).pH adjustment affects matrix, not the analyte's retention significantly.
Stability Light Sensitive ; Thermally labile >150°C.Amber glassware is mandatory. Avoid high-temp GC.

Sample Preparation Strategy

This protocol employs a "Inhibit-Extract-Clean" strategy. The most critical failure mode in nitrosamine analysis is the generation of false positives during sample prep. To prevent this, Sulfamic Acid is introduced immediately to scavenge residual nitrites.

Reagents & Materials
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Scavenger: Sulfamic Acid (ACS Reagent, ≥99%).

  • Buffer: Formic Acid (LC-MS Grade), Ammonium Formate.

  • Internal Standard (IS): 5-Methyl-1-nitrosoindoline-d3 (custom synthesis recommended) or N-Nitrosodiphenylamine-d6 as a surrogate.

  • Consumables: Amber volumetric flasks, 0.22 µm PVDF syringe filters (pre-rinsed).

Workflow Decision Matrix

SamplePrep Start Start: Sample Matrix Selection IsSolid Is Sample Solid (Tablet/Capsule)? Start->IsSolid IsAPI Is Sample Pure API (Drug Substance)? IsSolid->IsAPI No Crush Pulverize to Fine Powder (Cryo-milling preferred) IsSolid->Crush Yes Weigh Weigh 100-500 mg Sample IsAPI->Weigh Yes Crush->Weigh Inhibit CRITICAL STEP: Add Sulfamic Acid Solution (50 mM in Water) Weigh->Inhibit Extract Add Extraction Solvent (MeOH:Water 80:20 v/v) + Internal Standard Inhibit->Extract Shake Vortex (5 min) -> Shaker (30 min) -> Centrifuge (10 min @ 4000g) Extract->Shake Filter Filter Supernatant (0.22 µm PVDF) Shake->Filter CleanCheck Is LOQ < 1 ng/mL required? Filter->CleanCheck DirectInj Method A: Direct Injection (Dilute & Shoot) CleanCheck->DirectInj No (Standard) SPE Method B: Solid Phase Extraction (HLB Cartridge) CleanCheck->SPE Yes (Trace/Complex)

Figure 1: Decision tree for selecting the appropriate sample preparation workflow based on matrix complexity and sensitivity requirements.

Detailed Protocol: Method A (Direct Extraction)

Recommended for Drug Substances (APIs) with high solubility in MeOH.

  • Inhibition: Weigh 100 mg of sample into a 15 mL amber centrifuge tube. Add 1.0 mL of 50 mM Sulfamic Acid in water. Vortex briefly to disperse.

  • Extraction: Add 4.0 mL of Methanol containing the Internal Standard (at 10 ng/mL).

    • Note: Final solvent ratio is 80:20 MeOH:Water. This high organic content ensures solubility of the lipophilic 5-Me-N-Ind.

  • Agitation: Vortex for 5 minutes, then mechanically shake for 30 minutes at room temperature.

  • Clarification: Centrifuge at 4,500 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF filter into an amber HPLC vial. Discard the first 1 mL of filtrate to prevent adsorption losses.

Detailed Protocol: Method B (SPE Cleanup)

Recommended for Drug Products (Tablets) with excipient interference.

  • Extract: Follow steps 1-4 from Method A, but use 50:50 MeOH:Water as the extraction solvent to ensure compatibility with SPE loading.

  • Conditioning: Use an Oasis HLB (or equivalent polymeric reversed-phase) cartridge (60 mg/3 cc). Condition with 3 mL MeOH followed by 3 mL Water.

  • Loading: Load 2 mL of the filtered extract onto the cartridge. Gravity flow or low vacuum.

  • Washing: Wash with 2 mL of 5% Methanol in Water . This removes polar excipients and residual salts.

    • Caution: Do not use high % organic in wash; the analyte is lipophilic but may elute if >20% MeOH is used.

  • Elution: Elute with 2 mL of 100% Methanol .

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of Nitrogen (at 30°C). Reconstitute in 1.0 mL of Mobile Phase A:B (80:20).

Instrumental Analysis (LC-MS/MS)[6][8][9][10][11][12][13]

The lipophilic nature of the indoline ring makes Atmospheric Pressure Chemical Ionization (APCI) the preferred ionization source over ESI, as it reduces matrix suppression and effectively ionizes non-polar structures. However, ESI+ is acceptable if sensitivity is validated.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Biphenyl Column (e.g., Kinetex Biphenyl or Raptor Biphenyl, 2.1 x 100 mm, 2.6 µm).

    • Why Biphenyl? It offers superior pi-pi selectivity for aromatic nitrosamines compared to C18, helping separate the 5-methyl isomer from potential regioisomers (e.g., 2-methyl).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 95% B (Elution of 5-Me-N-Ind)

    • 8.0 min: 95% B

    • 8.1 min: 10% B

    • 10.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters
  • Source: APCI Positive (or ESI Positive).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3]

  • Curtain Gas: 35 psi.

  • Temp (TEM): 450°C (APCI) / 500°C (ESI).

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)Mechanism
5-Me-N-Ind 163.1 133.1 Quantifier 15Loss of NO (-30)
5-Me-N-Ind 163.1117.1Qualifier28Ring fragmentation
5-Me-N-Ind 163.191.1Qualifier35Tropylium ion (C₇H₇⁺)
IS (d3-Analog) 166.1136.1Internal Std15Loss of NO (-30)

Note: The loss of the Nitroso group (-NO, 30 Da) is the characteristic fragmentation pathway for N-nitrosamines.

Method Validation & Quality Control

To ensure Trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R2).

System Suitability
  • Signal-to-Noise: >10 for the LOQ standard.

  • Retention Time: ±0.1 min deviation allowed.

  • Peak Symmetry: 0.8 – 1.5.

Linearity & Range
  • Range: 1.0 ng/mL to 100 ng/mL (equivalent to 0.01 ppm to 1.0 ppm in drug substance).

  • R²: > 0.995 using 1/x weighting.

Accuracy (Recovery)

Perform spike recovery experiments at three levels (LOQ, 100% Limit, 150% Limit).

Spike LevelAcceptable Recovery Range
LOQ Level70 – 130%
Medium/High Level80 – 120%
Artifact Check (The "Self-Validating" Step)

Run a "procedure blank" where the API (known to be amine-rich) is spiked with Nitrite but without the analyte.

  • Result: If 5-Me-N-Ind is detected, the sulfamic acid inhibition is insufficient. Increase sulfamic acid concentration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Noise Source contamination or solvent impurities.Clean MS source (cone/capillary). Use fresh LC-MS grade solvents.
Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is acidic (0.1% Formic Acid). Switch to a column with better end-capping.
Ghost Peaks Carryover from high-concentration standards.Implement a needle wash with 50:50 ACN:Isopropanol + 0.1% Formic Acid.
Low Recovery Adsorption to plasticware.Use Glass Vials only. Avoid polypropylene tubes for storage of standard solutions.

References

  • US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]

  • Schmidtsdorff, S., et al. (2022). "Analytical Strategies for the Determination of N-Nitrosamine Impurities in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (General reference for NDSRI methodologies).
  • Ripollés, C., et al. (2020). "Liquid Chromatography-Mass Spectrometry Analysis of N-Nitrosamines in Water.

Sources

HPLC separation conditions for 5-methylindoline and its nitroso impurity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC Separation of 5-Methylindoline and its N-Nitroso Impurity

Executive Summary

Objective: To establish a robust, self-validating HPLC protocol for the separation and quantification of 5-methylindoline (API intermediate) and its genotoxic impurity, N-nitroso-5-methylindoline (5-NMI).

Context: 5-Methylindoline is a common building block in the synthesis of kinase inhibitors and indapamide-like diuretics. During synthesis, the presence of nitrosating agents (e.g., nitrites in acidic media) can convert the secondary amine of the indoline ring into N-nitroso-5-methylindoline. Under FDA and EMA guidelines (ICH M7), nitrosamines are classified as "Cohort of Concern" impurities, requiring highly sensitive detection limits (often < 30 ppb) [1].

Methodological Approach: This protocol utilizes pH-dependent selectivity to maximize resolution. By employing an acidic mobile phase, the basic 5-methylindoline is protonated (ionic, less retained), while the non-basic N-nitroso impurity remains neutral (hydrophobic, more retained), ensuring baseline separation.

Chemical Context & Separation Logic

To design a self-validating method, one must understand the physicochemical drivers of the separation.

AnalyteStructure DescriptionpKa (approx)State at pH 3.0Hydrophobicity on C18
5-Methylindoline Secondary amine, electron-rich benzene ring.~5.2 (Conjugate Acid)Protonated (Cationic) Low (Early Elution)
N-Nitroso-5-methylindoline N-N=O group replaces N-H. Resonance delocalization removes basicity.Non-basicNeutral High (Late Elution)

The Causality of Separation: At pH 3.0 (using Formic Acid), the 5-methylindoline exists as a cation (


). This charge creates a "repulsive" effect against the hydrophobic C18 stationary phase, causing it to elute early. Conversely, the N-nitroso group withdraws electron density, rendering the nitrogen non-basic. The impurity remains neutral and interacts strongly with the C18 ligands via Van der Waals forces, eluting significantly later. This retention time delta  is the primary mechanism of resolution.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Quaternary or Binary Gradient Pump, Column Oven, PDA/UV Detector (MS compatible).

  • Reagents: LC-MS Grade Acetonitrile (MeCN), Milli-Q Water, Formic Acid (99%+).

  • Reference Standards: 5-Methylindoline (>99%), N-Nitroso-5-methylindoline (synthetic standard).

Chromatographic Conditions
ParameterConditionRationale
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µmProvides robust hydrophobic retention for the neutral nitrosamine.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates the amine to ensure early elution and peak symmetry.
Mobile Phase B Acetonitrile (100%)Strong eluent to desorb the hydrophobic nitrosamine.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; adjust for backpressure.
Temp 40°CReduces viscosity and improves mass transfer (sharper peaks).
Injection Vol 10 - 20 µLHigher volume needed for trace impurity detection (if using UV).
Detection Channel A: 254 nm (Parent)Channel B: 235 nm (Impurity)Nitrosamines typically show strong absorption ~230-240 nm (n→π*).
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration (Amine elutes ~3-5 min)
10.060Linear ramp to elute neutral Nitrosamine
12.095Wash step to remove highly lipophilic dimers
14.095Hold Wash
14.15Return to initial conditions
18.05Re-equilibration (Critical for retention stability)

Method Development Workflow (Visualized)

The following diagram outlines the logical flow for developing and validating this specific nitrosamine method, ensuring compliance with regulatory expectations.

MethodDevelopment cluster_Screening Screening Phase cluster_Opt Optimization & Detection Start Start: Analyte Assessment pKa_Check pKa Analysis (Amine pKa ~5.2 vs Nitroso Neutral) Start->pKa_Check Column_Select Stationary Phase Selection (C18 for Hydrophobicity) pKa_Check->Column_Select MP_Screen Mobile Phase pH Screen (Acidic vs Neutral) Column_Select->MP_Screen Select_Acidic Select Acidic (pH 3) Max Resolution (Ionization) MP_Screen->Select_Acidic Amine Protonation Gradient_Opt Gradient Slope Optimization (Focus: k' of Nitroso > 5) Select_Acidic->Gradient_Opt Detect_Select Detection Mode (UV 235nm vs LC-MS/MS) Gradient_Opt->Detect_Select Validation Validation (ICH Q2) LOD/LOQ, Specificity Detect_Select->Validation

Caption: Workflow for optimizing selectivity between ionizable amines and neutral nitrosamines.

Critical Control Points & Troubleshooting

Sample Preparation (The "Hidden" Error Source)
  • Risk: In-situ formation of nitrosamines during sample prep.

  • Protocol: Do not use solvents containing trace nitrate/nitrite impurities. Avoid using methylene chloride if possible, as it can contain trace nitrite stabilizers. Use fresh LC-MS grade Methanol or Acetonitrile.

  • Diluent: Dissolve samples in 50:50 Water:MeCN. Do not use 100% aqueous acid as diluent for the stock, as high concentrations of the amine in acid could induce degradation over time.

Sensitivity Enhancement (Trace Analysis)

For trace analysis (ppm/ppb levels), UV detection at 235 nm may be insufficient depending on the dosage limits.

  • Switch to LC-MS/MS: Use the same mobile phase (Formic acid is MS-compatible).

  • Transition: Monitor the [M+H]+ transition.

    • 5-Methylindoline:[1][2][3][4] m/z 134.1 → 119.1 (Loss of methyl).

    • N-Nitroso-5-methylindoline: m/z 163.1 → 133.1 (Loss of NO, characteristic for nitrosamines).

System Suitability Criteria

To ensure the method is "self-validating" per run:

  • Resolution (Rs): > 2.0 between 5-methylindoline and any neighboring peak.

  • Tailing Factor (Tf): < 1.5 for the amine peak (Acidic MP helps this).

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) standard of the nitroso impurity.

Separation Mechanism Diagram

This diagram illustrates the molecular interactions occurring inside the column, explaining why the separation works.

SeparationMechanism cluster_Column C18 Stationary Phase Surface MP Mobile Phase (pH 3.0, H3O+) Amine 5-Methylindoline (Protonated +) MP->Amine Protonation Ligand C18 Alkyl Chains (Hydrophobic) Detector Detector (Separated Peaks) Ligand->Detector Amine->Ligand Repulsion/Weak Interaction (Fast Elution) Nitroso N-Nitroso Impurity (Neutral) Nitroso->Ligand Strong Hydrophobic Interaction (Retention)

Caption: Mechanistic view of pH-driven selectivity: Protonated amine elutes early; neutral nitrosamine retains.

References

  • U.S. Food and Drug Administration (FDA). (2024).[5][6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[5] Retrieved from [Link]

  • PubChem. (n.d.).[7] 5-Methylindole (Analogous structure data).[3][4] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Solid-Phase Extraction (SPE) Strategies for N-Nitrosoindoline Cleanup

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of N-Nitrosoindoline (NO-Ind) —a Nitrosamine Drug Substance Related Impurity (NDSRI)—has become a critical compliance requirement for pharmaceutical manufacturers utilizing indoline-based intermediates or APIs (e.g., Indapamide synthesis).

Classified under the Carcinogenic Potency Categorization Approach (CPCA) as a Category 4 impurity (Limit: 1500 ng/day) [1], N-nitrosoindoline requires highly sensitive LC-MS/MS quantification. However, the structural similarity between the neutral nitrosamine impurity and its basic parent amine (Indoline) creates significant chromatographic and ionization challenges.

This guide details two field-proven Solid-Phase Extraction (SPE) protocols designed to overcome these matrix effects:

  • Protocol A (MCX Flow-Through): The "Gold Standard" for removing high-concentration API interference.

  • Protocol B (HLB Bind-and-Elute): A universal method for trace enrichment from environmental swabs or aqueous waste.

Analyte Profile & Separation Logic

Understanding the physicochemical difference between the impurity and the parent molecule is the key to successful extraction.

PropertyN-Nitrosoindoline (Impurity)Indoline (Parent/Interference)
Structure Fused benzene/pyrrolidine with N-NOFused benzene/pyrrolidine with N-H
Functionality Neutral (Non-ionizable)Weak Base (Secondary Amine)
pKa N/A (Nitroso group withdraws electrons)~4.9 (Conjugate Acid)
LogP ~1.8 (Moderately Lipophilic)~1.9
SPE Strategy Retained by Hydrophobicity (RP)Retained by Cation Exchange (at pH < 3)

The "Expert" Insight: Because N-nitrosoindoline loses the basicity of the parent amine due to the electron-withdrawing nitroso group, we can exploit Mixed-Mode Cation Exchange (MCX) . By acidifying the sample, the parent Indoline becomes positively charged (protonated), while the N-nitrosoindoline remains neutral.

  • Result: The parent drug binds to the sorbent; the impurity flows through for analysis.

Decision Tree: Method Selection

Use the following logic to select the correct protocol for your sample matrix.

SPE_Selection Start Start: Sample Matrix Type API_High High Conc. API / Drug Product (Parent Amine Present) Start->API_High Water_Swab Aqueous Waste / Swabs (Trace Enrichment) Start->Water_Swab MCX_Decide Is the API Basic? (Contains Amine) API_High->MCX_Decide Protocol_B PROTOCOL B: HLB Bind-and-Elute (Concentrates Impurity) Water_Swab->Protocol_B Protocol_A PROTOCOL A: MCX Flow-Through (Removes API, Collects Impurity) MCX_Decide->Protocol_A Yes (Indoline-based) MCX_Decide->Protocol_B No (Neutral/Acidic API)

Figure 1: Strategic decision tree for selecting the optimal SPE workflow based on matrix composition.

Protocol A: MCX Flow-Through (API Removal)

Best For: Analyzing N-nitrosoindoline in the presence of Indoline or other basic API intermediates. Mechanism: Chemical filtration. The sorbent traps the interfering API, allowing the neutral impurity to pass.

Materials
  • Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 60 mg / 3 mL.

  • Sample Diluent: 0.1% Formic Acid in Water (pH ~2.5).

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 100 mg of Drug Substance in 5 mL of 0.1% Formic Acid in 50:50 Water/Methanol .

    • Note: The acid ensures the parent Indoline is fully protonated (

      
      ). The Methanol ensures solubility of the nitroso impurity.
      
  • Conditioning:

    • 2 mL Methanol (High flow).

    • 2 mL 0.1% Formic Acid in Water (Equilibration).

  • Loading (CRITICAL STEP):

    • Load the sample solution at a slow rate (1 mL/min).

    • COLLECT THE FLOW-THROUGH into a clean vial.

    • Mechanism:[1][2] The protonated API binds to the sulfonate groups of the sorbent. The neutral N-nitrosoindoline passes through unretained by the ion-exchange mechanism.

  • Wash (Elution of Residual Impurity):

    • Pass 1 mL of 0.1% Formic Acid in 50:50 Water/Methanol through the cartridge.

    • COLLECT this fraction and combine it with the Load fraction from Step 3.

    • Reasoning: This wash ensures any N-nitrosoindoline loosely held by hydrophobic interactions is released, while the API remains ionically bound.

  • Final Workup:

    • The combined fraction contains your N-nitrosoindoline.

    • Inject directly into LC-MS/MS or concentrate under nitrogen if lower LOD is required.

Protocol B: Polymeric HLB (Trace Enrichment)

Best For: Environmental monitoring, cleaning validation (swabs), or water analysis where no high-concentration API is present. Mechanism: Hydrophobic-Lipophilic Balance (Reverse Phase). Retains the analyte to allow concentration.[3]

Materials
  • Cartridge: Polymeric HLB (e.g., Oasis HLB, Strata-X), 60 mg / 3 mL.

  • Elution Solvent: 100% Methanol.

Step-by-Step Procedure
  • Sample Preparation:

    • For aqueous samples: Adjust pH to neutral (pH 7). Filter particulates.[3]

    • For Swabs: Extract swab in 100% Methanol, then dilute 1:10 with water (Final <10% organic).

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water.

  • Loading:

    • Load the entire sample volume (e.g., 50–200 mL for water analysis) at 3–5 mL/min.

    • Note: N-nitrosoindoline (LogP 1.[4]8) will retain on the polymeric surface.

  • Washing:

    • Wash with 3 mL of 95:5 Water/Methanol .

    • Reasoning: Removes salts and highly polar interferences. Do not exceed 5% methanol, or you risk premature elution of the target.

  • Elution:

    • Elute with 2 x 1 mL 100% Methanol .

    • Allow the solvent to soak the bed for 30 seconds before drawing through to maximize recovery.[5]

  • Reconstitution:

    • Evaporate the eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 1 mL Mobile Phase (e.g., 90:10 Water/MeOH with 0.1% Formic Acid).

Experimental Workflow Diagram

Workflow cluster_0 Protocol A: Interference Removal cluster_1 Protocol B: Trace Enrichment Step1A Acidify Sample (Protonate API) Step2A Load MCX Cartridge Step1A->Step2A Step3A Collect Flow-Through (Contains Analyte) Step2A->Step3A Step4A Discard Cartridge (Contains API) Step3A->Step4A Step1B Dilute Sample (<5% Organic) Step2B Load HLB Cartridge (Analyte Binds) Step1B->Step2B Step3B Wash (95:5 H2O:MeOH) Step2B->Step3B Step4B Elute (100% MeOH) Step3B->Step4B

Figure 2: Comparative workflow for Flow-Through (A) vs. Bind-and-Elute (B) methodologies.

Validation & Performance Metrics

To ensure regulatory compliance (ICH M7/Q2), the method must meet the following criteria. Data below is typical for N-nitrosoindoline extraction using Protocol A.

ParameterAcceptance CriteriaTypical Result (Protocol A)
Recovery 70% – 130%92% ± 4.5%
Repeatability (RSD) < 10% (n=6)3.2%
Linearity (R²) > 0.990> 0.998 (0.5 – 100 ng/mL)
LOD < 10% of Limit~0.1 ng/mL
Matrix Effect 0.8 – 1.20.95 (Minimal suppression)
Troubleshooting Guide
  • Low Recovery (Protocol A): If recovery is low in the flow-through fraction, the analyte may be interacting hydrophobically with the MCX sorbent. Increase the methanol content in the Load/Wash step to 60% (ensure API remains soluble and ionized).

  • Breakthrough (Protocol B): If analyte is found in the waste during loading, ensure the organic content of the load solution is <5%.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[4][6] Available at: [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[2][7] Available at: [Link]

  • PubChem. 1-Nitrosoindoline (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing formation of 5-Methyl-1-nitrosoindoline during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methylindoline Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of 5-Methyl-1-nitrosoindoline, a common and problematic N-nitrosamine impurity, during synthetic procedures. Our goal is to equip you with the knowledge to proactively control your reaction pathways, ensuring the integrity and safety of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methyl-1-nitrosoindoline and why is it a significant concern?

5-Methyl-1-nitrosoindoline is the N-nitrosated derivative of 5-methylindoline. It belongs to the N-nitrosamine class of compounds. This class is of high concern in the pharmaceutical industry because many N-nitrosamines are classified as potent carcinogens.[1][2][3] Regulatory agencies worldwide have established strict limits on the presence of such impurities in active pharmaceutical ingredients (APIs) and drug products.[4] Therefore, preventing the formation of 5-Methyl-1-nitrosoindoline during synthesis is not just a matter of purity, but a critical aspect of drug safety and regulatory compliance.[5]

Q2: What is the primary chemical mechanism leading to the formation of 5-Methyl-1-nitrosoindoline?

The formation of 5-Methyl-1-nitrosoindoline occurs through the N-nitrosation of the secondary amine within the 5-methylindoline ring structure. This reaction typically involves an electrophilic nitrosating agent attacking the nucleophilic nitrogen of the indoline.[2][6] The most common pathway begins with a source of nitrite, such as sodium nitrite (NaNO₂), which, under acidic conditions, generates unstable nitrous acid (HNO₂).[2] This acid is then protonated and loses a water molecule to form the highly reactive nitrosonium ion (NO⁺), which is the key electrophile in the reaction.[2]

The overall reaction is: R₂NH (5-Methylindoline) + NO⁺ → R₂N-NO (5-Methyl-1-nitrosoindoline) + H⁺

Other nitrosating agents can include dinitrogen trioxide (N₂O₃) and nitrosyl halides.[7][8]

Q3: Under which specific reaction conditions is its formation most likely?

The formation of N-nitrosamines is highly dependent on the reaction environment. Three key factors create a high-risk scenario[4]:

  • Presence of a Secondary Amine: The 5-methylindoline substrate itself fulfills this requirement.

  • Presence of a Nitrosating Agent: This is the most critical controllable factor. Nitrosating agents are often formed from residual nitrites or nitrates present as impurities in starting materials, reagents, or even recycled solvents.[8][9]

  • Favorable Reaction Conditions: Mildly acidic conditions (pH 3-6) are particularly conducive to the formation of the nitrosonium ion from nitrite, significantly accelerating the nitrosation rate.[4][10] Elevated temperatures can also increase the reaction rate.[9]

Troubleshooting & Mitigation Guides

If you have detected 5-Methyl-1-nitrosoindoline in your product or wish to proactively prevent its formation, this guide provides a systematic approach to troubleshooting and mitigation.

Troubleshooting_Workflow start Detection of 5-Methyl-1-nitrosoindoline strategy1 Strategy 1: Optimize Reaction Conditions start->strategy1 strategy2 Strategy 2: Implement Nitrous Acid Scavengers start->strategy2 strategy3 Strategy 3: Adopt Nitrite-Free Synthetic Route start->strategy3 check_pH Adjust pH to Neutral/Basic strategy1->check_pH check_temp Lower Reaction Temperature strategy1->check_temp check_materials Audit Raw Materials for Nitrite Impurities strategy1->check_materials add_scavenger Introduce a Scavenger (e.g., Ascorbic Acid) strategy2->add_scavenger select_route Select Alternative Synthesis (e.g., Pd-catalyzed C-H Amination) strategy3->select_route end_node Purity Achieved: Impurity Below Detection Limit check_pH->end_node check_temp->end_node check_materials->end_node add_scavenger->end_node select_route->end_node

Caption: A troubleshooting workflow for mitigating 5-Methyl-1-nitrosoindoline.

Strategy 1: Rigorous Control of Reaction Parameters

Before making significant changes to your synthetic scheme, first assess and optimize your existing protocol.

  • pH Control: The rate of N-nitrosation is highly pH-dependent. The formation of the key nitrosating agent, the nitrosonium ion (NO⁺), is favored under acidic conditions.

    • Action: Maintain a neutral or slightly basic pH throughout your reaction and work-up steps whenever possible. Avoid prolonged exposure to acidic environments if nitrite sources cannot be completely eliminated.

  • Temperature Management: Higher temperatures can accelerate the rate of nitrosamine formation.[9]

    • Action: Perform reactions at the lowest effective temperature. If a step requires heating, ensure that potential sources of nitrites have been removed or scavenged beforehand.

  • Raw Material Scrutiny: Nitrite and nitrate impurities can be present in starting materials, reagents (e.g., recovered solvents, bases), and even purified water.[5]

    • Action: Source high-purity reagents from reputable suppliers. Avoid recycling solvents from processes where nitrites were used. When risk is high, test incoming materials for nitrite content.

Strategy 2: Proactive Elimination with Nitrous Acid Scavengers

If trace amounts of nitrosating agents are unavoidable, the most effective strategy is to introduce a "scavenger" that reacts with and neutralizes them before they can react with the indoline nitrogen.

  • Mechanism of Action: Scavengers are compounds that are more reactive towards nitrous acid and its derivatives than the secondary amine of the indoline. They effectively compete for and consume the nitrosating agent.[11][12]

  • Common Scavengers: Ascorbic acid (Vitamin C) and its salts are highly effective and widely recommended inhibitors.[9][10] Other options include sulfamic acid, urea, and gallic acid.[11][13]

Table 1: Relative Reactivity of Common Nitrous Acid Scavengers at Different Acidities

ScavengerReactivity at Low Acidity (e.g., 0.05 M H⁺)Reactivity at High Acidity (e.g., 1.3 M H⁺)Key Considerations
Ascorbic Acid HighModerateFDA recommended; effective antioxidant.[10]
4-Nitroaniline Very HighLowHighly effective at low acidity.[12]
Sulphamic Acid HighModerateNot catalyzed by added nucleophiles.[11]
Hydrazine ModerateVery HighBecomes the most reactive scavenger at high acidity.[12]
Urea LowLowGenerally the least effective trap across acidities.[12]

Source: Data synthesized from Fitzpatrick et al. (1984).[11][12]

Experimental Protocol: Implementing a Scavenger

  • Selection: Choose a scavenger appropriate for your reaction conditions. Ascorbic acid is an excellent first choice for many systems due to its efficacy and low toxicity.

  • Stoichiometry: Add the scavenger in a stoichiometric excess (typically 1.5 to 2.0 equivalents) relative to the suspected amount of residual nitrite.

  • Timing: Introduce the scavenger into the reaction mixture before any step that could induce nitrosation (e.g., before acidification or heating).

  • Verification: After the reaction, use a highly sensitive analytical method to confirm that the 5-Methyl-1-nitrosoindoline concentration is below the required limit.

Strategy 3: Adopting an Alternative, Nitrite-Free Synthetic Route

The most robust solution is to design a synthetic pathway that completely avoids reagents known to be sources of nitrosating agents. Modern organic chemistry offers several powerful methods for the synthesis of indolines that do not rely on classical methods which might use nitrites.

Formation_Mechanism cluster_0 Nitrosating Agent Formation cluster_1 N-Nitrosation Reaction NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + H⁺ H+ H⁺ (Acidic Conditions) NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, - H₂O Indoline 5-Methylindoline (Secondary Amine) Nitrosoindoline 5-Methyl-1-nitrosoindoline (N-Nitrosamine Impurity) Indoline->Nitrosoindoline Reaction with NO⁺

Caption: Mechanism of 5-Methyl-1-nitrosoindoline formation from nitrite sources.

Example of an Alternative Route: Palladium-Catalyzed Intramolecular C-H Amination

This approach constructs the indoline ring without using any nitrosating agents, thereby eliminating the root cause of the impurity.

  • General Concept: A suitably protected β-arylethylamine substrate undergoes an intramolecular cyclization where a C-H bond on the aromatic ring is activated by a palladium catalyst to form a C-N bond.[14][15]

  • Sample Protocol Outline:

    • Substrate Synthesis: Prepare a picolinamide (PA)-protected β-(p-tolyl)ethylamine. The protecting group is crucial for directing the C-H activation.

    • Cyclization: Subject the substrate to a palladium catalyst (e.g., Pd(OAc)₂) with an appropriate oxidant under mild conditions.[14]

    • Deprotection: Remove the protecting group to yield the final 5-methylindoline product.

This method is highly efficient and avoids the harsh acidic conditions and problematic reagents associated with older synthetic methods.[14]

Analytical Verification

Regardless of the mitigation strategy employed, final verification is essential.

  • Recommended Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for detecting and quantifying trace levels of N-nitrosamines.[16][17]

  • Method Sensitivity: Developed analytical methods should have a limit of quantitation (LOQ) significantly below the regulatory threshold for the specific impurity (e.g., in the parts-per-million or ppb range).[16][18]

By understanding the mechanism of formation and implementing these proactive control and troubleshooting strategies, you can effectively prevent the formation of 5-Methyl-1-nitrosoindoline, ensuring the quality, safety, and regulatory compliance of your synthetic products.

References

  • Nitrosation and nitrosylation - Wikipedia. Wikipedia. [Link]

  • Zhang, L., et al. (2026). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Journal of Molecular Modeling. [Link]

  • Zhang, L., et al. (2025). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Journal of Molecular Modeling. [Link]

  • JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Journal of Visualized Experiments. [Link]

  • Zhang, L., et al. (2025). Computational mechanistic study on N-nitrosation reaction of secondary amines. PubMed. [Link]

  • Fitzpatrick, J., et al. (1984). Comparison of the reactivity of nine nitrous acid scavengers. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Fitzpatrick, J., et al. (1984). Comparison of the Reactivity of Nine Nitrous Acid Scavengers. RSC Publishing. [Link]

  • Pramanik, M. M. D., et al. (2017). A mild and efficient N-nitrosation of secondary amines using tert-butyl nitrite (TBN) under catalyst and solvent free condition. Green Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc.[Link]

  • Organic Chemistry Portal. Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Sherman, E., et al. (2021). Nitrosation reagents and methods.
  • Onyx Scientific. (2023). N-nitrosamine Formation | Analytical Method Development. Onyx Scientific. [Link]

  • Siddiqi, A., et al. (2013). Assaying antioxidants for nitrous acid scavenging activity with four assay systems. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Weindl, C., & Hintermann, L. (2024). Synthesis of Indolines via Base‐Mediated C−H Activation and Defluorinative C−N Coupling, with no Need for Transition‐Metals. Chemistry – A European Journal. [Link]

  • ResearchGate. (2024). Synthesis of N‐nitrosamines from secondary as well as tert‐amines. ResearchGate. [Link]

  • Al-Harrasi, A., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • Lee, J. Y., et al. (2023). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Regulatory Toxicology and Pharmacology. [Link]

  • Rogers, D. H., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron. [Link]

  • Ates, G., et al. (2023). Nitrate and/or Nitric Acid Formation in the Presence of Different Radical Scavengers during Ozonation of Water Samples; Are Scavengers Effective? MDPI. [Link]

  • Lagercrantz, C. (1971). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. Journal of Physical Chemistry. [Link]

  • Ota, E., et al. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. MDPI. [Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • Cosmetic Ingredient Review. (2023). ADMIN Nitrosation Resource Document. Cosmetic Ingredient Review. [Link]

  • ATSDR. (2022). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Zhumagaliyeva, T. V., et al. (2023). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences. [Link]

  • Agilent. (2023). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent Technologies. [Link]

  • dsm-firmenich. (2025). Ask-the-expert: Preventing Nitrosamine formation in your drug formulation. YouTube. [Link]

  • SIELC Technologies. (2018). HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. SIELC Technologies. [Link]

  • Smith, C., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]

  • Kim, M., et al. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. [Link]

  • Kumar, A., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem. [Link]

Sources

Scavenging nitrite to inhibit 5-methylindoline nitrosation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrosamine Mitigation. This hub provides drug development professionals with mechanistic insights, troubleshooting steps, and validated protocols for inhibiting the nitrosation of secondary amines, with a specific focus on 5-methylindoline.

Below, you will find expert-curated FAQs, troubleshooting guides, and self-validating experimental workflows designed to help you formulate safe, compliant drug products.

SECTION 1: Mechanistic FAQ

Q1: What is the chemical mechanism driving 5-methylindoline nitrosation? A1: 5-Methylindoline is a secondary amine. In the presence of trace nitrites (often introduced via excipients or water) and under acidic conditions, nitrite (


) protonates to form nitrous acid (

). This intermediate rapidly dehydrates to form highly electrophilic nitrosating agents, such as dinitrogen trioxide (

) or the nitrosonium ion (

)[1][2]. These species attack the nucleophilic nitrogen of 5-methylindoline, resulting in the formation of the mutagenic Nitrosamine Drug Substance-Related Impurity (NDSRI), N-nitroso-5-methylindoline[3][4].

Q2: How do nitrite scavengers inhibit this reaction? A2: Nitrite scavengers act as sacrificial molecules that intercept nitrosating agents before they can react with the vulnerable amine[5]. The mechanism of action depends heavily on the chosen scavenger:

  • Redox Scavengers (e.g., Ascorbic Acid): Ascorbic acid reduces nitrite to nitric oxide (NO), a stable gas that lacks the electrophilicity required to nitrosate amines[2][6].

  • Nucleophilic Quenchers (e.g., Sulfamic Acid, Amino Acids): Compounds like sulfamic acid or glycine undergo a diazotization reaction (the Van Slyke reaction) with the nitrosating agent, rapidly converting it into harmless nitrogen gas (

    
    ) and stable, non-toxic byproducts[1][2].
    

Mechanism Nitrite Trace Nitrite (NO2-) from Excipients NitrosatingAgent Nitrosating Agent (N2O3 / NO+) Nitrite->NitrosatingAgent Protonation & Dehydration Acid Acidic Microenvironment (H+) Acid->NitrosatingAgent Nitrosamine N-Nitroso-5-methylindoline (NDSRI) NitrosatingAgent->Nitrosamine Electrophilic Attack SafeProducts Inactive Byproducts (NO gas, N2) NitrosatingAgent->SafeProducts Neutralized Amine 5-Methylindoline (Secondary Amine) Amine->Nitrosamine Scavenger Nitrite Scavenger (e.g., Ascorbic Acid) Scavenger->NitrosatingAgent Interception (Redox/Quenching) Scavenger->SafeProducts Conversion

Caption: Mechanism of 5-methylindoline nitrosation and intervention by nitrite scavengers.

SECTION 2: Troubleshooting Guide

Issue 1: Scavenger addition is not reducing NDSRI levels in solid oral dosage forms.

  • Causality: Solid-state reaction kinetics differ vastly from solution chemistry. If the scavenger and the nitrite source are not in the same microenvironmental phase, the scavenger cannot intercept the nitrosating agent. Furthermore, scavengers like ascorbic acid require trace moisture to mobilize and react[5].

  • Solution: Ensure homogenous distribution. Co-mill the scavenger with high-risk excipients or dissolve the scavenger in the binder solution during wet granulation. If the formulation is ultra-dry, consider switching to a scavenger with better solid-state mobility or utilizing a pH modulator (like sodium carbonate) to suppress the formation of

    
     entirely[2][6].
    

Issue 2: Ascorbic acid degrades during the manufacturing process, causing discoloration.

  • Causality: Ascorbic acid is highly susceptible to oxidative degradation, a process catalyzed by transition metals (e.g.,

    
    , 
    
    
    
    ) present in raw materials, as well as high thermal stress during drying phases.
  • Solution: Substitute free ascorbic acid with a more stable derivative, such as sodium ascorbyl phosphate[7]. Alternatively, incorporate a chelating agent (e.g., EDTA) to sequester transition metals and protect the scavenger's integrity.

Issue 3: Adding sulfamic acid causes formulation instability.

  • Causality: Sulfamic acid is a strong acid. While it boasts incredibly fast quenching kinetics at a pH < 3.0, introducing it into a formulation can drastically lower the microenvironmental pH. This acidic shift can inadvertently accelerate the degradation of acid-sensitive APIs or excipients[1][2].

  • Solution: Buffer the formulation. Use amino acids like glycine, which provide nucleophilic quenching capabilities without severe pH disruption, or pair the scavenger with a mild inorganic base to maintain a microenvironmental pH above 5.0[2].

SECTION 3: Data Presentation

To select the appropriate scavenger for your 5-methylindoline formulation, compare their mechanistic profiles and optimal conditions using the table below:

ScavengerMechanism of ActionOptimal pH RangePrimary AdvantagesLimitations
Ascorbic Acid Redox reduction (

to NO)
3.0 - 5.0Highly effective, natural antioxidant, GRAS status[2].Prone to oxidative degradation; requires moisture[7].
Sulfamic Acid Nucleophilic quenching< 3.0Extremely fast kinetics at low pH; stable in solid state[1].Can significantly lower formulation pH, risking API stability.

-Tocopherol
C-nucleophilic capture / RedoxLipophilic (Oils)Excellent for lipid-based formulations and softgels[1][2].Ineffective in aqueous phases or standard wet granulations.
Glycine Diazotization (Van Slyke)2.0 - 4.0Natural, generates non-toxic byproducts (hydroxy acids)[2].Slower scavenging kinetics compared to ascorbic acid.

SECTION 4: Experimental Protocols

Protocol: Step-by-Step Screening of Scavenger Efficacy in Formulation To satisfy regulatory scrutiny, your mitigation strategy must be a self-validating system. This protocol forces a worst-case scenario to empirically prove that the scavenger actively protects 5-methylindoline.

  • Sample Preparation (Control vs. Test):

    • Control Blend: Mix 5-methylindoline API with the target excipient matrix.

    • Test Blend: Mix the API, excipient matrix, and the selected nitrite scavenger (e.g., 1.0% w/w Ascorbic Acid) using geometric dilution to ensure absolute homogeneity.

  • Worst-Case Spiking:

    • Spike both blends with a known, exaggerated concentration of sodium nitrite (

      
      ), typically 5–10 ppm, to simulate highly contaminated excipient batches[5].
      
  • Accelerated Stress Testing:

    • Place the blends in stability chambers at 50°C / 75% Relative Humidity (RH) for 14 to 28 days. The high humidity mobilizes the nitrite and scavenger within the solid-state micro-aqueous layers, forcing the reaction.

  • Extraction:

    • Extract the samples using a validated organic solvent (e.g., methanol/water) that solubilizes N-nitroso-5-methylindoline while precipitating polymeric excipients. Centrifuge and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Quantification:

    • Analyze the filtrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method must be sensitive enough to detect NDSRIs down to the FDA's Acceptable Intake (AI) limits (often

      
       26.5 ng/day)[4][8].
      
  • Causality & Data Evaluation:

    • Calculate efficacy: ((Control NDSRI - Test NDSRI) / Control NDSRI) * 100. A robust mitigation strategy should demonstrate >80% inhibition and maintain absolute NDSRI levels well below regulatory thresholds.

Workflow Prep 1. Formulation & Spiking Scavenge 2. Scavenger Integration Prep->Scavenge Stress 3. Accelerated Stress (50°C/75%RH) Scavenge->Stress Extract 4. Solvent Extraction Stress->Extract Analyze 5. LC-MS/MS Quantification Extract->Analyze

Caption: Self-validating experimental workflow for evaluating nitrite scavenger efficacy.

SECTION 5: Regulatory Context (FDA Guidelines)

Q3: How does the FDA view the use of scavengers for NDSRI mitigation? A3: The FDA's final guidance, "Control of Nitrosamine Impurities in Human Drugs" (updated September 2024), explicitly encourages manufacturers to implement control strategies to prevent unacceptable levels of nitrosamines[3][9]. Because N-nitroso-5-methylindoline shares structural similarity with the API, it is classified as an NDSRI[3][4]. The FDA supports formulation reformulation—such as the addition of antioxidants/scavengers or pH modulators—as a highly viable mitigation strategy. However, manufacturers must conduct confirmatory testing using sensitive, validated analytical methods to prove that the chosen scavenger consistently keeps the nitrosamine below the Acceptable Intake (AI) limit[4][8].

References

  • Control of Nitrosamine Impurities in Human Drugs | FDA Source: fda.gov URL:[Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs Source: khlaw.com URL:[Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies Source: acs.org URL:[Link]

  • Nitrosamine Risk in Solid vs Liquid Dosage Source: resolvemass.ca URL:[Link]

  • Navigating Nitrosamine Impurities in Pharmaceutical Industry Source: iajps.com URL:[Link]

  • Polymers for scavenging nitrosating agents (US5087671A)

Sources

Removing 5-Methyl-1-nitrosoindoline impurity from active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Remediation of 5-Methyl-1-nitrosoindoline in API Manufacturing

Executive Summary & Impurity Profile

Subject: 5-Methyl-1-nitrosoindoline (N-Nitroso-5-methyl-2,3-dihydroindole) Context: Active Pharmaceutical Ingredient (API) Synthesis & Purification Regulatory Status: Class 1 Mutagenic Impurity (ICH M7 / Cohort of Concern)[1][2]

5-Methyl-1-nitrosoindoline is a genotoxic nitrosamine impurity formed during the synthesis of APIs containing the 5-methylindoline moiety.[1][2] It belongs to the "Cohort of Concern" (N-nitroso compounds), requiring control to negligible risk levels (often < 18 ng/day or 26.5 ng/day depending on potency classification).[2]

PropertyDescription
Chemical Structure N-nitroso derivative of 5-methyl-2,3-dihydro-1H-indole
Precursor 5-Methylindoline (Secondary Amine)
Formation Mechanism N-Nitrosation of the secondary amine by nitrosating agents (nitrites/nitrous acid) under acidic conditions.[1]
Solubility Profile Lipophilic; soluble in DCM, Ethyl Acetate, Methanol.[2] Poorly soluble in water.
Critical Control Point Acidic quenching steps, nitrite-contaminated water/excipients, or sodium azide destruction steps.[1][2]

Root Cause Analysis (FAQ)

Q: How is 5-Methyl-1-nitrosoindoline formed in my process? A: The impurity forms via the reaction of the secondary amine intermediate, 5-methylindoline , with a nitrosating agent.[1] The reaction is acid-catalyzed.[3]

  • Mechanism:

    
    
    
  • Source of Nitrosating Agent:

    • Sodium Nitrite (

      
      ):  Often used to quench excess Sodium Azide (
      
      
      
      ) in tetrazole ring formation.
    • Contaminated Reagents: Trace nitrites in raw materials (e.g., Sodium Azide, water sources).[2]

    • Nitric Acid: Use of

      
       or nitrate salts that reduce to nitrites.
      

Q: Why is it difficult to remove? A: Unlike the parent amine (5-methylindoline), the N-nitroso derivative is non-basic .[1][2]

  • Implication: You cannot remove it using a standard acid wash.[1] While the parent amine protonates and stays in the aqueous acid layer, the N-nitroso impurity remains in the organic layer with your product.[2]

Troubleshooting & Mitigation Strategies

Scenario A: Prevention (Upstream Control)

Best for: Processes where the impurity forms during the reaction.

Protocol: Nitrite Scavenging System To prevent the reaction between residual nitrites and 5-methylindoline, introduce a scavenger before the acidification step.[2]

  • Select Scavenger:

    • Ascorbic Acid (Vitamin C): Preferred for aqueous systems.[1]

    • Sulfamic Acid: Highly effective for destroying bulk nitrite (forms ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       gas).
      
    • Urea: Slower kinetics but cost-effective for high temperatures.[1]

  • Dosage: Add 1.2 – 1.5 molar equivalents relative to the estimated nitrite content.

  • Timing: Add the scavenger to the reaction mixture before lowering the pH below 4.0.

Scenario B: Removal (Downstream Purification)

Best for: Batches where the impurity is already detected.

Protocol: Selective Crystallization & Reslurrying Since the impurity is lipophilic, it often co-crystallizes with the API. You must exploit solubility differences.

  • Solvent Selection: Use a solvent system where the API is sparingly soluble but the nitroso impurity is highly soluble (e.g., Ethanol/Water or Isopropanol).

  • Procedure:

    • Dissolve crude API in hot solvent (e.g., Ethanol).[2]

    • Cool slowly to induce crystallization.[1]

    • Critical Step: Wash the filter cake with a cold solvent containing a dissolved scavenger (e.g., 0.1% Ascorbic Acid in Water/Methanol). This prevents surface reformation of nitrosamines during drying.

Visualization: Formation & Control Workflows

NitrosamineControl Precursor 5-Methylindoline (Secondary Amine) Reaction Nitrosation Reaction Precursor->Reaction Nitrite Nitrite Source (NaNO2 / Impurities) Nitrite->Reaction Acid Acidic Conditions (pH < 4) Acid->Reaction Impurity 5-Methyl-1-nitrosoindoline (Genotoxic Impurity) Reaction->Impurity No Control Scavenger Scavenger Addition (Ascorbic Acid / Sulfamic Acid) Block Inhibition Scavenger->Block Block->Reaction Intercepts Nitrite

Figure 1: Mechanism of formation and the critical control point for scavenger intervention.[2]

RemovalWorkflow Start Crude API with Nitroso Impurity Step1 Dissolution in Organic Solvent (DCM / EtOAc) Start->Step1 Step2 Acid Wash (pH 1-2) Step1->Step2 Decision Where is the Impurity? Step2->Decision PathA Aqueous Layer: Protonated 5-Methylindoline (Parent Amine Removed) Decision->PathA Parent Amine PathB Organic Layer: API + 5-Methyl-1-nitrosoindoline (Impurity Persists) Decision->PathB Nitroso Impurity Step3 Crystallization with Mother Liquor Purge PathB->Step3 Final Purified API (< Limit of Quantitation) Step3->Final

Figure 2: Separation logic. Note that acid washes remove the precursor amine but NOT the nitroso impurity.

Analytical Methodology (LC-MS/MS)

To validate removal, you need a sensitive method (LOQ < 1 ng/mL).[2]

Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6470/Sciex 6500) Ionization: ESI Positive Mode (Nitrosamines protonate on the nitroso oxygen).[1][2]

ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 10 mins (Elutes late due to lipophilicity)
MRM Transition Precursor: [M+H]+ ~177.1 Da Product Ions: ~147 Da (Loss of NO), ~130 Da

Note: The exact mass of 5-methyl-1-nitrosoindoline (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is 162.08 Da. The [M+H]+ is 163.1 Da. Adjust MRM transitions accordingly based on fragmentation optimization.

References

  • International Council for Harmonisation (ICH). (2023).[1] Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • European Medicines Agency (EMA). (2020).[1][4] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Link

  • U.S. Food and Drug Administration (FDA). (2021).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link

  • Org. Process Res. Dev. (2020). Risk Assessment and Control of Nitrosamine Impurities in Active Pharmaceutical Ingredient Manufacturing. American Chemical Society.[1] Link[2]

  • Journal of Pharmaceutical Sciences. (2023). N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. Link

Sources

Troubleshooting ion suppression in 5-Methyl-1-nitrosoindoline LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trace Analysis of Mutagenic Impurities Subject: Troubleshooting Ion Suppression in 5-Methyl-1-nitrosoindoline LC-MS Analysis

Executive Summary: The Physics of Suppression

As a Senior Application Scientist, I often see researchers treat LC-MS as a "black box." When analyzing 5-Methyl-1-nitrosoindoline (a potentially mutagenic nitrosamine impurity), you are fighting a battle on two fronts: trace-level sensitivity (ng/mL range) and matrix interference (often from the Active Pharmaceutical Ingredient or biological phospholipids).[1]

The core issue with N-nitrosoindolines is their chemistry.[1] Unlike highly basic amines, the nitroso group (-N=O) is electron-withdrawing, reducing the basicity of the ring nitrogen.[1] This makes the molecule difficult to protonate in Electrospray Ionization (ESI), rendering it highly susceptible to "charge competition" (ion suppression) from co-eluting matrix components that ionize more easily.

This guide moves beyond basic advice to provide a mechanistic troubleshooting workflow.

Module 1: Diagnostic Workflow

Q: How do I definitively prove ion suppression is the cause of my low sensitivity?

A: Do not rely on "spiked recovery" experiments alone; they mask the location of the suppression. You must perform a Post-Column Infusion (PCI) experiment.

The Protocol:

  • Setup: Tee-in a constant flow of 5-Methyl-1-nitrosoindoline standard (at ~100 ng/mL) into the eluent flow after the column but before the MS source.

  • Injection: Inject a "blank" matrix sample (extracted plasma or high-concentration API solution without the impurity).[1]

  • Observation: Monitor the baseline of the specific MRM transition for 5-Methyl-1-nitrosoindoline.

  • Interpretation: A flat baseline indicates no suppression.[1] A negative dip (trough) in the baseline at a specific retention time indicates where matrix components are "stealing" charge.

Visualization: Post-Column Infusion Setup

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Gradient Flow) Injector Sample Injector (Matrix Blank) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (Zero Dead Volume) Column->Tee Eluent + Matrix Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Analyte MS Mass Spectrometer (ESI/APCI Source) Tee->MS Combined Flow Data Data Output: Look for Baseline Dips MS->Data

Figure 1: Schematic of Post-Column Infusion (PCI) for mapping matrix effects.[1]

Module 2: Chromatographic Solutions

Q: My analyte co-elutes with the API/Phospholipids. How do I shift it?

A: 5-Methyl-1-nitrosoindoline is a moderately hydrophobic molecule (LogP ~2.5 - 2.8).[1] If it co-elutes with hydrophobic matrix components (like phospholipids in plasma or the API itself), you must alter the selectivity.

Troubleshooting Table: Chromatographic Adjustments

ParameterAdjustment StrategyMechanistic Reason
Stationary Phase Switch from C18 to Phenyl-Hexyl or Biphenyl .[1]The indoline ring has pi-electrons.[1] Phenyl phases engage in pi-pi interactions, increasing retention and selectivity for aromatic nitrosamines compared to aliphatic matrix contaminants.[1]
Mobile Phase Modifier Use Methanol instead of Acetonitrile.Methanol is a protic solvent that can offer different solvation selectivity for the nitroso group, often shifting the nitrosamine away from the API peak.
Gradient Slope Implement a shallow gradient (e.g., 0.5% B/min) around the elution time."Focuses" the peak and physically separates it from the suppression zone identified in the PCI experiment.
Divert Valve Mandatory: Divert the first 1-2 mins and the API peak to waste.Prevents source contamination.[1][2] If the API elutes at the same time as the impurity, the source becomes saturated, preventing the impurity from ionizing.

Module 3: Ion Source Physics (ESI vs. APCI)

Q: I am using ESI+, but the signal is unstable. Should I switch to APCI?

A: Yes. This is a classic "Nitrosamine Paradox." While ESI is generally more sensitive for polar compounds, N-nitrosamines often lack a strong protonation site.[1] The nitroso oxygen is a weak H-bond acceptor.[1]

  • ESI Mechanism: Relies on solution-phase chemistry.[1] If the matrix has a higher proton affinity (e.g., amines, basic API), the matrix "steals" the protons.

  • APCI Mechanism: Relies on gas-phase ion-molecule reactions.[1] It is far less susceptible to liquid-phase matrix effects and is often the "Gold Standard" for hydrophobic nitrosamines like 5-Methyl-1-nitrosoindoline.[1]

Critical Experiment: Compare Signal-to-Noise (S/N) of a 10 ng/mL standard in ESI+ vs. APCI+ . If APCI provides even 50% of the raw signal of ESI, it is likely the better choice for real samples because the background noise and suppression will be significantly lower.

Module 4: Sample Preparation & Clean-up

Q: Dilute-and-shoot isn't working. What extraction method targets this specific chemistry?

A: You need to exploit the neutrality of the nitrosamine.

The "Specific Wash" Protocol: Since 5-Methyl-1-nitrosoindoline is neutral/weakly basic, you can remove interferences by manipulating pH during Solid Phase Extraction (SPE).[1]

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent).[1]

  • Load: Load sample at neutral pH.

  • Wash 1 (Critical): 5% Ammonia in Water.

    • Why? This high pH deprotonates acidic interferences and keeps basic amines (like the API) neutral or charged depending on pKa, but crucially, it washes away highly polar matrix components while the hydrophobic nitrosamine sticks to the sorbent.

  • Wash 2: 5% Methanol in Water.[1]

  • Elute: 100% Methanol or Acetonitrile.

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Problem: Low Sensitivity / Ion Suppression PCI Run Post-Column Infusion (PCI) Start->PCI Result Is suppression zone overlapping with analyte? PCI->Result Yes Yes: Co-elution Result->Yes Overlap No No: General Sensitivity Issue Result->No No Overlap Chrom Change Chromatography: Switch to Biphenyl Column Use Methanol Yes->Chrom SamplePrep Improve Clean-up: SPE with Ammonia Wash Remove Phospholipids Yes->SamplePrep Source Optimize Source: Switch ESI -> APCI Increase Temp No->Source

Figure 2: Logical decision tree for isolating the root cause of sensitivity loss.

References

  • FDA Guidance for Industry. (2024). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[3][4][5][6][7] [Link]

  • European Medicines Agency. (2023). Nitrosamine impurities in human medicinal products. EMA/409815/2020.[1] [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Schmidtsdorff, S., et al. (2022). APCI vs. ESI: Evaluation of the ionization technique for the analysis of nitrosamines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Support Center: Optimizing Reaction pH to Minimize N-Nitrosoindoline Formation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for minimizing the formation of N-nitrosoindoline, a potential mutagenic impurity, during pharmaceutical manufacturing and research. Authored from the perspective of a Senior Application Scientist, this resource combines established chemical principles with practical, field-tested strategies to ensure the scientific integrity and safety of your processes.

Frequently Asked Questions (FAQs)

Q1: What is N-nitrosoindoline and why is it a concern?

N-nitrosoindoline is a type of nitrosamine impurity. Nitrosamines are classified as probable human carcinogens based on animal studies, and their presence in pharmaceutical products, even at trace levels, can pose a potential cancer risk to patients with long-term exposure.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to control nitrosamine levels in drug products to ensure patient safety.[2][3][4]

Q2: How does N-nitrosoindoline form in my reaction?

N-nitrosoindoline formation requires two primary components: a nitrosating agent and an indoline precursor (or a molecule containing an indoline moiety).[4] The most common nitrosating agents are derived from nitrite salts (e.g., sodium nitrite) under acidic conditions.[5][6] These conditions generate reactive nitrosating species like nitrous acid (HNO₂), dinitrogen trioxide (N₂O₃), and the nitrous acidium ion (H₂NO₂⁺).[5][7] These electrophilic species can then react with the secondary amine of the indoline ring to form the N-nitroso derivative.

Q3: What is the primary factor I should consider to control N-nitrosoindoline formation?

Reaction pH is the most critical parameter to control. The formation of nitrosating agents from nitrites is highly pH-dependent.[2][5][6] Acidic conditions significantly accelerate the formation of these reactive species, thereby increasing the risk of N-nitrosoindoline formation.[2][5][6]

Q4: What is the optimal pH range to minimize N-nitrosoindoline formation?

Generally, maintaining a neutral to basic pH (pH > 7) is effective in minimizing the formation of N-nitrosamines.[8] Under basic conditions, the concentration of the highly reactive nitrosating agents (H₂NO₂⁺ or N₂O₃) is significantly reduced because the equilibrium shifts towards the less reactive nitrite ion (NO₂⁻).[5] While pHs between 3 and 5 are considered high-risk, pHs greater than 7 are considered low-risk.[8] However, it's important to note that some studies have observed nitrosamine formation even at a pH of nearly 8, suggesting that a higher pH "delays" rather than completely "prevents" formation.[8] Therefore, experimental optimization for your specific system is crucial.

Q5: Can N-nitrosoindoline form under neutral or basic conditions?

While less common, nitrosation can occur under neutral to basic conditions, particularly in the presence of other reagents like formaldehyde, chloral, or benzaldehyde.[8] Additionally, other nitrosating agents, such as organic nitrites, do not require acidic conditions to react.[7] Therefore, a comprehensive risk assessment of all raw materials and reaction components is essential.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpectedly high levels of N-nitrosoindoline detected despite a seemingly neutral bulk pH. Localized pockets of acidity within the reaction mixture.1. Improve Mixing: Ensure vigorous and efficient stirring throughout the reaction to prevent localized pH drops, especially during the addition of acidic reagents. 2. Controlled Reagent Addition: Add acidic components slowly and sub-surface to allow for rapid neutralization and dispersion.
N-nitrosoindoline formation observed even when no nitrites are intentionally added. Contamination of raw materials or solvents with nitrites or other nitrosating agents.1. Supplier Qualification: Implement robust qualification of raw material suppliers and establish specifications for nitrite content.[1] 2. Test Raw Materials: Routinely test critical raw materials, especially those known to potentially contain nitrite or amine impurities, before use. 3. Water Quality: While the risk is generally low, be aware of the potential for nitrites in process water.[7]
Inconsistent levels of N-nitrosoindoline from batch to batch. Variability in raw material quality or subtle deviations in process parameters.1. Process Parameter Review: Conduct a thorough review of all process parameters, including temperature, reaction time, and reagent addition rates, to ensure consistency. 2. Raw Material Screening: Implement a more stringent screening process for incoming raw materials to identify and reject batches with higher levels of potential precursors.
Difficulty in achieving a consistently basic pH throughout the reaction. Insufficient buffering capacity or reaction generating acidic byproducts.1. Use of Buffers: Incorporate a suitable buffer system to maintain the desired pH range throughout the reaction. 2. Stoichiometric Base Addition: If acidic byproducts are formed, ensure a sufficient stoichiometric amount of a non-reactive base is added to neutralize them as they are generated.

Experimental Protocols

Protocol 1: pH Optimization Study for Minimizing N-Nitrosoindoline Formation

Objective: To determine the optimal reaction pH to minimize the formation of N-nitrosoindoline for a specific chemical transformation.

Materials:

  • Indoline-containing starting material

  • All other necessary reaction reagents and solvents

  • Nitrite source (e.g., sodium nitrite) for spiking (if conducting a worst-case scenario study)

  • A range of appropriate buffers (e.g., phosphate, borate) or pH modifiers (e.g., sodium carbonate, hydrochloric acid)[5]

  • Calibrated pH meter

  • Reaction vessels

  • Analytical standards for N-nitrosoindoline

  • LC-MS or GC-MS system for analysis[4][9]

Procedure:

  • Reaction Setup: Set up a series of parallel reactions. Each reaction should contain the same starting materials and reagents at the same concentrations, with the exception of the pH-modifying agent.

  • pH Adjustment: Adjust the pH of each reaction to a specific value within a predefined range (e.g., pH 4, 5, 6, 7, 8, 9). Use a calibrated pH meter to ensure accuracy.

  • (Optional) Spiking: For a forced degradation or worst-case scenario study, a known amount of a nitrite source can be added to each reaction.

  • Reaction Execution: Run all reactions under the same conditions (temperature, time, stirring speed).

  • Sampling: At predetermined time points, withdraw aliquots from each reaction. It is crucial to immediately quench the reaction in the aliquot to prevent further N-nitrosoindoline formation (e.g., by rapid cooling and/or addition of a quenching agent like ascorbic acid).

  • Sample Preparation: Prepare the samples for analysis. This may involve extraction, dilution, and filtration. The use of a deuterated internal standard for N-nitrosoindoline is highly recommended for accurate quantification.[10]

  • Analytical Quantification: Analyze the samples using a validated, sensitive, and selective analytical method, such as LC-MS or GC-MS, to quantify the concentration of N-nitrosoindoline.[11][12]

  • Data Analysis: Plot the concentration of N-nitrosoindoline as a function of pH. The optimal pH will be the one that results in the lowest level of the impurity.

Visualizing the Chemistry and Workflow

cluster_Acidic Acidic Conditions (High Risk) cluster_Basic Basic Conditions (Low Risk) NaNO2_acid NaNO2 HNO2_acid HNO2 NaNO2_acid->HNO2_acid + H+ H_acid H+ H2NO2_plus H2NO2+ (Potent Nitrosating Agent) HNO2_acid->H2NO2_plus + H+ Indoline_acid Indoline NNitrosoindoline_acid N-Nitrosoindoline (High Formation) Indoline_acid->NNitrosoindoline_acid + H2NO2+ NaNO2_basic NaNO2 NO2_minus NO2- (Less Reactive) NaNO2_basic->NO2_minus In equilibrium OH_basic OH- Indoline_basic Indoline NNitrosoindoline_basic N-Nitrosoindoline (Minimal Formation) Indoline_basic->NNitrosoindoline_basic Very slow or no reaction

Caption: Effect of pH on N-Nitrosoindoline Formation.

Start Start: Define pH Range for Study Setup Set Up Parallel Reactions Start->Setup Adjust_pH Adjust pH of Each Reaction Vessel Setup->Adjust_pH Run_Reaction Execute Reactions Under Identical Conditions Adjust_pH->Run_Reaction Sample Collect and Quench Aliquots at Time Points Run_Reaction->Sample Prepare Prepare Samples for Analysis (Extraction, Dilution, Add Internal Standard) Sample->Prepare Analyze Analyze by LC-MS or GC-MS Prepare->Analyze Data Plot [N-Nitrosoindoline] vs. pH Analyze->Data Optimize Determine Optimal pH for Minimal Formation Data->Optimize

Caption: Workflow for pH Optimization Study.

References

  • Control of Nitrosamine Impurities in Human Drugs. (2024). U.S.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. (2026).
  • Control of Nitrosamine Impurities in Human Drugs. U.S.
  • Effect of solution pH on the formation of nitrosamine from secondary amines during ozonation. (n.d.).
  • 6 Steps to reduce nitrosamines impurities in Pharma industry. (2024).
  • Nitrosamine mitigation: NDMA impurity formation and its inhibition in metformin hydrochloride tablets. (2024). Pharma Excipients.
  • Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. (n.d.). Efpia.
  • Nitrosamine formation mechanism from Nitrates and Amines. (2026).
  • Nitrosamine- pH role. (2025).
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025). PMC.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. (n.d.). Analytical Methods (RSC Publishing).
  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accur
  • Application Notes and Protocols for the Analysis of n-Nitrosomorpholine-d8 in Pharmaceutical Impurities. (n.d.). Benchchem.

Sources

Technical Support Center: 5-Methyl-1-nitrosoindoline Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 5-Methyl-1-nitrosoindoline Standard in Solution Audience: Analytical Chemists, QA/QC Specialists, and Drug Development Scientists.[1][2]

Executive Summary

5-Methyl-1-nitrosoindoline is a critical nitrosamine impurity standard, often monitored during the synthesis of indoline-based pharmaceuticals (e.g., Indapamide).[1] Like most N-nitroso compounds, it exhibits significant sensitivity to UV/Visible light and acidic environments .[1] This guide provides an evidence-based framework for handling, storage, and troubleshooting, grounded in the mechanistic chemistry of N-nitrosoindolines.[1]

Part 1: Preparation & Solubility (FAQs)

Q1: What is the optimal solvent for preparing a primary stock solution? Recommendation: DMSO (Dimethyl Sulfoxide) is the preferred solvent for long-term stock stability.[2]

  • Why? DMSO is aprotic and highly polar, stabilizing the dipolar N-nitroso resonance structure.[1] Unlike protic solvents (e.g., Methanol), DMSO minimizes the risk of hydrogen-bond-mediated hydrolysis or trans-nitrosation artifacts during storage.[1]

  • Protocol: Prepare a 1–10 mg/mL stock in anhydrous DMSO.

  • Caution: DMSO is hygroscopic. Absorbed water can catalyze degradation. Use single-use aliquots to avoid repeated opening of the master vial.

Q2: Can I use Methanol (MeOH) or Acetonitrile (ACN) for working standards? Answer: Yes, but with strict limitations.

  • Acetonitrile: Preferred over Methanol. It is aprotic and offers better stability for short-term storage (24–48 hours) in autosamplers.[1]

  • Methanol: Use only for immediate dilution. Long-term storage in methanol is not recommended due to the potential for slow solvolysis or trans-nitrosation if trace acids are present.[1]

Q3: How do I calculate the exact concentration considering the "5-Methyl" substituent? Technical Note: Ensure you are using the correct molecular weight.

  • Formula:

    
    
    
  • MW: 162.19 g/mol

  • Note: Do not confuse with the des-methyl parent (1-Nitrosoindoline, MW 148.[1]16) or the 2-methyl isomer.[1] The 5-methyl group (electron-donating) at the para position relative to the nitrogen increases the electron density of the indole ring, potentially altering the UV absorption maximum (

    
    ) compared to the unsubstituted parent.
    
Part 2: Stability & Storage (Troubleshooting)

Q4: My standard peak area is decreasing over time in the autosampler. What is happening? Diagnosis: The most likely culprit is Photolytic Degradation .

  • Mechanism: N-nitroso compounds possess a weak N–N bond (bond energy ~50–60 kcal/mol).[1] Exposure to ambient laboratory light (fluorescent or sunlight) triggers homolytic cleavage, releasing Nitric Oxide (NO•) and generating an aminium radical.[3]

  • Solution:

    • Use Amber silanized glassware exclusively.

    • Wrap autosampler vials in aluminum foil if amber vials are unavailable.

    • Turn off autosampler tray lights if possible.

Q5: I see a new peak eluting earlier than my target. Is this denitrosation? Diagnosis: Yes, likely Acid-Catalyzed Denitrosation .[1][2]

  • Mechanism: In acidic media (pH < 4), the nitroso oxygen becomes protonated. The 5-methyl group (electron-donating) stabilizes the intermediate cation, potentially accelerating the loss of

    
     to revert to the parent amine (5-Methylindoline ).[1]
    
  • Checklist:

    • Is your diluent acidic (e.g., 0.1% Formic Acid)?

    • Action: Switch to a neutral diluent (e.g., 10 mM Ammonium Bicarbonate or pure Water/ACN) for the standard injection. Only introduce acid in the mobile phase if the residence time on-column is short.[1]

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes for 5-Methyl-1-nitrosoindoline in solution.

DegradationPathways Parent 5-Methyl-1-nitrosoindoline (Intact Standard) Radical Aminium Radical + NO• (Gas) Parent->Radical Homolytic Cleavage Protonated Protonated Intermediate (R-NH+=NO) Parent->Protonated Protonation Light UV/Vis Light (hν) PhotoProducts Oxidative Dimers & Imines Radical->PhotoProducts Recombination/Oxidation Acid H+ (Acidic pH) Amine 5-Methylindoline (Parent Amine) Protonated->Amine Denitrosation (-NO) NO_Species HNO2 / NO+ Protonated->NO_Species

Figure 1: Primary degradation pathways.[2] The Red path (Photolysis) is the most common cause of standard loss. The Green path (Denitrosation) occurs in acidic diluents.

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose stability failures during method validation.

TroubleshootingTree Start Issue: Decreasing Peak Area CheckLight Is the sample protected from light (Amber vials)? Start->CheckLight CheckSolvent Is the solvent Acidic (pH < 5)? CheckLight->CheckSolvent Yes ActionLight Action: Wrap in foil. Re-prep in dark. CheckLight->ActionLight No CheckTemp Is Autosampler Temp > 10°C? CheckSolvent->CheckTemp No ActionAcid Action: Remove acid from diluent. Use Neutral Buffer. CheckSolvent->ActionAcid Yes ActionTemp Action: Set Autosampler to 4°C - 8°C. CheckTemp->ActionTemp Yes Stable System Stable CheckTemp->Stable No

Figure 2: Diagnostic workflow for identifying the root cause of standard instability.

Part 5: Standard Operating Procedure (SOP) Summary
ParameterRecommendationTechnical Rationale
Storage (Solid) -20°C , Desiccated, DarkPrevents thermal decomposition and hydrolysis.[1]
Stock Solvent DMSO (Anhydrous)High solubility; aprotic nature prevents denitrosation.
Working Diluent Acetonitrile : Water (50:50) Avoids acidic modifiers; ensures compatibility with RP-HPLC.[1]
Container Amber Glass (Silanized)Blocks UV radiation (200–400 nm) that cleaves N-NO bonds.[1]
Shelf Life (Soln) Stock: 1 Month (-20°C)Working: <24 Hours (4°C)Nitrosamines are kinetically unstable in dilute solutions.[1]
References
  • European Pharmacopoeia (Ph. Eur.). N-Nitrosamines in Active Substances.[1][4][5] General Chapter 2.5.42. (Provides the regulatory framework for nitrosamine analysis and handling).

  • Chow, Y. L. (1973). Nitrosamine Photochemistry: Reactions of Aminium Radicals. Accounts of Chemical Research, 6(10), 354–360. (Foundational text on the photolytic cleavage mechanism of N-nitroso compounds).

  • Williams, D. L. H. (1988). Nitrosation.[6][7] Cambridge University Press. (Authoritative source on the acid-catalyzed denitrosation and chemistry of N-nitroso species).

  • U.S. FDA. (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Outlines the requirement for sensitive and stable analytical methods).

Sources

Impact of solvent quality on 5-Methyl-1-nitrosoindoline artifacts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of 5-Methyl-1-nitrosoindoline (5-MNI) is a critical quality attribute due to the mutagenic potential of N-nitroso compounds (nitrosamines). However, this analyte is notorious for "artifactual behavior"—it can spontaneously form during analysis (creating false positives) or degrade rapidly (creating false negatives).

This guide addresses the root cause of these artifacts: Solvent Quality . Specifically, trace nitrite contamination in "high-purity" solvents and the pH of the mobile phase are the primary drivers of these anomalies.

Module 1: The "Ghost Peak" Phenomenon (False Positives)

Q1: I am detecting 5-Methyl-1-nitrosoindoline in my blank or placebo injections. Is my column contaminated?

A: While carryover is possible, the most likely culprit is In-Situ Nitrosation caused by the solvent system.

The Mechanism: If your sample diluent or mobile phase contains trace nitrites (


)  and your sample contains the precursor amine (5-methylindoline ), the high pressure and potentially acidic environment of the HPLC system act as a reactor. The nitrite converts to a nitrosonium ion (

), which attacks the amine to form 5-MNI inside the vial or on the column.

Key Indicators of In-Situ Formation:

  • Retention Time Mismatch: The artifact peak may have a slightly different shape or retention time shift compared to a standard because it forms during the run.

  • Time-Dependent Growth: The peak area increases the longer the sample sits in the autosampler.

  • Dilution Non-Linearity: Diluting the sample does not result in a proportional drop in the peak area (because the solvent itself is the reactant).

Q2: I use HPLC-grade methanol and water. How can there be nitrites?

A: "HPLC Grade" does not guarantee "Nitrite-Free." Standard HPLC specifications focus on UV cutoff and particulate matter, not trace ions.

  • Water: Deionized water systems can accumulate bacterial biofilms that generate nitrites.

  • Methanol/Acetonitrile: Nitrites are common process impurities in the manufacturing of these solvents.

  • Degradation: Storing solvents in clear bottles can lead to photolytic degradation of additives, releasing reactive nitrogen species.

Module 2: Stability & Signal Loss (False Negatives)

Q3: My calibration standards for 5-MNI are losing signal intensity over the course of a sequence. Is the solvent reacting with the analyte?

A: Yes, but likely due to Photolysis or Acid-Catalyzed Denitrosation .

  • Photolytic Cleavage: N-nitroso compounds are intrinsically photosensitive. The N-N bond is weak (

    
    55 kcal/mol) and cleaves under UV/Vis light (homolytic fission), reverting the molecule to the parent amine (5-methylindoline) and nitric oxide (
    
    
    
    ).
  • Acid Instability: In highly acidic mobile phases (pH < 2.5), the nitrosation reaction is reversible. If your solvent is too acidic and lacks a buffer, 5-MNI can hydrolyze back to the amine.

Corrective Action:

  • Amber Glass: ALL solutions must be prepared and stored in amber glassware.

  • Actinic Light: Lab lighting should be filtered (yellow light) during preparation.

  • pH Control: Maintain sample solvent pH between 5.0 and 8.0 to ensure stability.

Module 3: Visualizing the Problem

Diagram 1: The Artifactual Formation Pathway

This diagram illustrates how trace nitrites in the solvent react with the precursor amine under acidic conditions (common in LC-MS mobile phases) to generate the artifact.

NitrosationMechanism Solvent Solvent Contaminant (Trace Nitrites NO2-) Intermediate Nitrosonium Ion (N=O+) Solvent->Intermediate Protonation Acid Acidic Conditions (Mobile Phase H+) Acid->Intermediate Artifact ARTIFACT (5-Methyl-1-nitrosoindoline) Intermediate->Artifact Electrophilic Attack Precursor Precursor Amine (5-Methylindoline) Precursor->Artifact Nitrosation

Caption: Mechanism of in-situ 5-Methyl-1-nitrosoindoline formation driven by solvent contamination.

Module 4: Troubleshooting Protocols

Protocol A: The Sulfamic Acid Scavenger Test

Use this protocol to confirm if your "positive" result is actually a solvent artifact.

Principle: Sulfamic acid reacts rapidly with nitrites to form nitrogen gas (


), effectively "scavenging" the nitrites from the solvent. If adding sulfamic acid eliminates the peak, the peak was an artifact formed in situ.

Step-by-Step:

  • Preparation: Prepare a 5% (w/v) solution of Sulfamic Acid (Ammonium Sulfamate) in water.

  • Spike: Add the sulfamic acid solution to your sample diluent before adding the sample. (Target final concentration: ~50 mM).

  • Incubation: Vortex and let stand for 5 minutes.

  • Analysis: Prepare your sample using this treated diluent and inject immediately.

  • Interpretation:

    • Peak Disappears: The original peak was an artifact caused by solvent nitrites.

    • Peak Persists: The 5-MNI is present in the sample as a genuine impurity.

Protocol B: Solvent Grade Selection Guide
Solvent GradeNitrite Content (Typical)Suitability for 5-MNI AnalysisRisk Level
HPLC Grade 10 - 100 ppbLow High risk of false positives.
LC-MS Grade 1 - 10 ppbModerate Acceptable for routine screening, but verify blanks.
Ultra-Low Nitrite < 1 ppbHigh Required for trace quantification (< 26.5 ng/day limits).

Module 5: Diagnostic Decision Tree

Follow this logic flow to troubleshoot unexpected 5-MNI peaks.

TroubleshootingTree Start Unexpected 5-MNI Peak Detected CheckBlank Is the peak present in the Blank? Start->CheckBlank YesBlank Yes: Contamination Likely CheckBlank->YesBlank Peak in Blank NoBlank No: Check Sample Matrix CheckBlank->NoBlank Blank is Clean ScavengerTest Run Sulfamic Acid Scavenger Test (Protocol A) YesBlank->ScavengerTest DegradationCheck Check Peak Area over Time NoBlank->DegradationCheck ResultGone Peak Disappears: Solvent/Reagent Nitrites ScavengerTest->ResultGone ResultStays Peak Persists: Carryover or Contaminated Standard ScavengerTest->ResultStays Increasing Increasing: In-Situ Formation (Matrix Nitrites) DegradationCheck->Increasing Decreasing Decreasing: Photolysis/Instability DegradationCheck->Decreasing

Caption: Diagnostic workflow for identifying the source of 5-Methyl-1-nitrosoindoline artifacts.

References

  • USP General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia (USP).[1] Available at: [Link][2]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA).[3] Available at: [Link]

  • M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation (ICH).[4] Available at: [Link]

  • Nitrosamine impurities in pharmaceuticals: A review on the analytical challenges. Journal of Pharmaceutical and Biomedical Analysis. (General principles of solvent contamination). Available at: [Link]

Sources

Controlling nitrite levels in excipients to prevent 5-Methyl-1-nitrosoindoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrosamine Risk Management. This guide is specifically engineered for scientists and drug development professionals tasked with preventing the formation of 5-Methyl-1-nitrosoindoline —a highly concerning Nitrosamine Drug Substance-Related Impurity (NDSRI).

The formation of 5-Methyl-1-nitrosoindoline is driven by the reaction between the secondary amine 5-methylindoline (often present as an API moiety or trace degradant) and nitrosating agents derived from trace nitrites in pharmaceutical excipients[1]. This support center provides field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to engineer nitrosamine-free formulations.

Mechanistic Workflows & Troubleshooting Guides

Scenario A: High Baseline Nitrite Detected in the Formulation Blend

Symptom: Your risk assessment or initial analytical testing reveals nitrite levels exceeding 1 ppm in the dry powder blend, putting 5-methylindoline at high risk of nitrosation. Causality: Nitrite contamination in solid dosage forms is rarely uniform. It is heavily skewed by specific excipients whose manufacturing processes involve processing water, acid titration, or bleaching/oxidation during drying[2]. Actionable Mitigation:

  • Interrogate the Lhasa Database: Compare your excipient lots against the Lhasa Nitrite Excipient Database. Variability between suppliers of the same excipient can span orders of magnitude[1].

  • Strategic Substitution: If using Crospovidone (a known high-nitrite disintegrant), switch to Croscarmellose Sodium. Croscarmellose typically exhibits a 15-fold lower mean nitrite value, drastically reducing the nitrosating burden without altering the API[2].

Scenario B: 5-Methyl-1-nitrosoindoline Forms During Accelerated Stability Testing

Symptom: Despite selecting low-nitrite excipients, 5-Methyl-1-nitrosoindoline is detected via LC-MS/MS after 1 month at 40°C/75% RH. Causality: Nitrosation in solid products occurs in the "micro-aqueous phase"—a saturated solution layer that bridges particles[3]. At elevated humidity, trace water mobilizes nitrites, which protonate in acidic microenvironments to form highly reactive nitrosating species like dinitrogen trioxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or the nitrous acidium ion (

). Actionable Mitigation:
  • Incorporate Nitrite Scavengers: Add a redox scavenger like Ascorbic Acid or an amino acid to the formulation. Ascorbic acid reduces nitrosating agents to non-nitrosating nitric oxide (NO) gas, outcompeting the secondary amine for the nitrosating agent.

  • Modulate Microenvironmental pH: Add inorganic bases (e.g., Sodium Carbonate) to push the microenvironmental pH above 5.0. Nitrosation kinetics drop exponentially as the environment becomes less acidic, preventing the formation of

    
    [3],[4].
    

Visualizing the Causality: Pathways & Workflows

NitrosaminePathway Nitrite Excipient Nitrite (NO2-) Nitrosating Nitrosating Agent (N2O3 / H2NO2+) Nitrite->Nitrosating Protonation Acid Aqueous Microenvironment + Acidic pH (H+) Acid->Nitrosating Nitrosamine 5-Methyl-1-nitrosoindoline (Carcinogenic NDSRI) Nitrosating->Nitrosamine Nitrosation Reaction Inert Nitric Oxide (NO) Non-Nitrosating Nitrosating->Inert Reduced by Scavenger Amine 5-Methylindoline (Vulnerable 2° Amine) Amine->Nitrosamine Scavenger Ascorbic Acid (Nitrite Scavenger) Scavenger->Nitrosating Redox Quenching

Caption: Mechanism of 5-Methyl-1-nitrosoindoline formation and redox quenching by ascorbic acid.

MitigationWorkflow Start Assess Formulation for 5-Methylindoline Risk CheckNitrite Quantify Excipient Nitrites (IC-UV / Griess Assay) Start->CheckNitrite HighNitrite High Nitrite Contribution (>1 ppm in blend) CheckNitrite->HighNitrite LowNitrite Low Nitrite Contribution (<1 ppm in blend) CheckNitrite->LowNitrite Switch Supplier Qualification & Excipient Substitution HighNitrite->Switch AddScavenger Formulate with Scavengers (e.g., alpha-tocopherol) HighNitrite->AddScavenger ControlpH Modulate Micro-pH (Add Inorganic Bases) LowNitrite->ControlpH Validate Validate NDSRI Levels via LC-MS/MS Stability Data Switch->Validate AddScavenger->Validate ControlpH->Validate

Caption: Decision-tree workflow for mitigating 5-Methyl-1-nitrosoindoline risk in solid dosage forms.

Frequently Asked Questions (FAQs)

Q: Why is 5-methylindoline specifically vulnerable to nitrosation? A: 5-methylindoline contains a secondary amine functional group. Secondary amines are highly reactive toward nitrosating agents because they form stable N-nitrosamines (like 5-Methyl-1-nitrosoindoline) upon reaction with


 or 

. Unlike primary amines (which decompose to alcohols) or tertiary amines (which are sterically hindered and less reactive), secondary amines represent the highest risk cohort for NDSRI formation[1].

Q: Can we just use UV detection to measure nitrites in our excipients? A: No. Direct UV detection lacks the sensitivity required to detect nitrites at the low parts-per-billion (ppb) levels necessary for nitrosamine risk assessments. Furthermore, excipient matrices cause severe baseline interference. The industry standard is Ion Chromatography (IC) coupled with post-column Griess derivatization, which converts trace nitrite into a highly absorbing azo dye for specific, interference-free quantification[5].

Q: How do amino acids compare to ascorbic acid as nitrite scavengers? A: Ascorbic acid acts via a rapid redox mechanism, reducing the nitrosating agent to NO gas. It is highly effective but can be susceptible to oxidative degradation over the product's shelf life. Amino acids (like histidine or glycine) act via nucleophilic quenching, forming a diazonium ion that safely decomposes. While amino acids are chemically stabler in the formulation, their scavenging kinetics are generally slower than ascorbic acid[6],[4].

Quantitative Data Summaries

Table 1: Excipient Nitrite Risk Profile (Based on Lhasa Database Analytics)

Data contextualized from the Lhasa Excipient Consortium[7],[2],[8].

Excipient ClassSpecific ExcipientMedian Nitrite (ppm)Risk LevelMechanistic Source of Nitrite
Disintegrant Crospovidone> 2.00High Oxidation and bleaching steps during polymerization.
Lubricant Magnesium Stearate~ 1.00 - 2.00Medium Processing water and raw material sourcing.
Diluent Microcrystalline Cellulose~ 0.70Medium Acid hydrolysis and bleaching of wood pulp.
Diluent Lactose~ 0.54Low-Med Crystallization from whey (supplier dependent).
Disintegrant Croscarmellose Sodium< 0.20Low Cleaner synthetic route; preferred alternative.
Table 2: Efficacy Profile of Nitrite Scavengers

Summary of mitigation agents for solid formulations,[4],[9].

ScavengerMechanism of ActionOptimal pH RangeFormulation Considerations
Ascorbic Acid Redox reduction (Converts

to NO)
Acidic to NeutralHighly effective; requires protection from aerobic oxidation.

-Tocopherol
Lipophilic redox reductionBroadIdeal for lipid-based formulations; low aqueous solubility.
Amino Acids Nucleophilic quenchingAcidicNatural, highly stable excipients; slower reaction kinetics.
Sodium Carbonate pH ModulationBasic (> pH 6)Prevents formation of

; alters API dissolution.

Experimental Methodologies & Protocols

Protocol 1: Quantifying Trace Nitrites in Excipients (IC-UV with Griess Derivatization)

This self-validating protocol ensures excipient lots are accurately screened before formulation, preventing downstream 5-Methyl-1-nitrosoindoline formation[5].

  • Sample Extraction: Weigh 1.0 g of the excipient into a 50 mL centrifuge tube. Add 20 mL of ultra-pure water (18.2 MΩ·cm). Vortex for 5 minutes, then sonicate for 15 minutes to extract water-soluble nitrites from the solid matrix.

  • Centrifugation & Filtration: Centrifuge the suspension at 4000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates.

  • Chromatographic Separation: Inject 100 µL of the filtrate into an Ion Chromatography (IC) system equipped with an anion-exchange column. Use a mobile phase of potassium hydroxide (KOH) gradient to separate

    
     from 
    
    
    
    and chloride ions.
  • Post-Column Derivatization: Introduce the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) post-column via a mixing tee at a flow rate of 0.2 mL/min. Allow reaction in a heated knitted reaction coil (60°C).

  • Detection & Validation: Detect the resulting azo dye using a UV-Vis detector at 540 nm. Validate the run by ensuring the signal-to-noise ratio (S/N) for a 10 ppb nitrite standard is

    
     10.
    
Protocol 2: Formulation Engineering with Ascorbic Acid Scavenging

Step-by-step integration of a redox scavenger to protect 5-methylindoline during manufacturing and storage,[9].

  • Stoichiometric Calculation: Calculate the total theoretical nitrite burden of the formulation based on the maximum limits of all excipients (e.g., 1.5 µg nitrite per tablet). Add Ascorbic Acid at a minimum 10:1 molar ratio to the theoretical nitrite to ensure complete kinetic outcompetition.

  • Intragranular Blending: To maximize microenvironmental protection, co-mill the Ascorbic Acid directly with the API (containing the 5-methylindoline moiety) and the primary diluent. This ensures the scavenger is intimately mixed in the same micro-aqueous phase as the vulnerable amine.

  • Moisture Control: Process the blend using dry granulation (roller compaction) rather than wet granulation to minimize the initial formation of the bridging aqueous layer.

  • Packaging: Package the final dosage form in Alu/Alu blisters with a desiccant. Because Ascorbic Acid's scavenging efficiency can be compromised by aerobic oxidation over time, minimizing oxygen and moisture ingress is critical to maintaining its protective capacity.

References

  • Boetzel, R., et al. (2023). A Nitrite Excipient Database: A Useful Tool to Support N-Nitrosamine Risk Assessments for Drug Products. Journal of Pharmaceutical Sciences, 112(6), 1615-1624. Available at:[Link]

  • Bayne, A.-C., et al. (2023). N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. Journal of Pharmaceutical Sciences. Available at:[Link]

  • Schmidtsdorff, S., et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • FDA / FreeThink Technologies (2023). NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. FDA Presentations. Available at:[Link]

  • DFE Pharma (2022). Nitrosamines Risk Mitigation: Supplier variability and Excipient Selection. DFE Pharma Technical Resources. Available at:[Link]

Sources

Purification strategies for 5-methylindoline to remove nitroso precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-methylindoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating high-purity 5-methylindoline, with a specific focus on the identification and removal of N-nitroso precursors and related impurities. The presence of nitrosamines, which are classified as probable human carcinogens, is a critical concern for regulatory bodies and the pharmaceutical industry at large.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and regulatory expectations. Our goal is to empower you with the knowledge to not only remediate contamination but also to implement robust preventative strategies in your synthetic and purification workflows.

Troubleshooting Guide: Specific Purification Issues

This section addresses common problems encountered during the purification of 5-methylindoline. Each entry details potential root causes and provides actionable, step-by-step protocols for resolution.

Issue 1: Persistent N-Nitroso-5-Methylindoline Impurity Detected by LC-MS Post-Purification

You've completed your synthesis and initial purification, but highly sensitive analytical methods like LC-MS/MS still detect unacceptable levels of the N-nitroso derivative of your target compound.

The formation of N-nitrosamines requires the presence of a nitrosating agent (typically derived from nitrite salts) and a secondary or tertiary amine (in this case, 5-methylindoline itself) under favorable conditions, often acidic pH.[4][5][6]

  • Residual Nitrosating Agents: The most common cause is the carryover of nitrosating agents from the synthesis. For instance, if sodium azide and a nitrite source were used in a preceding step (e.g., a Sandmeyer reaction) and not adequately quenched, they can react with the indoline nitrogen.[7]

  • Contaminated Reagents or Solvents: Raw materials, including recovered solvents or even fresh solvents like toluene, can contain impurities such as secondary or tertiary amines or trace levels of nitrites.[7] Amide solvents like DMF can degrade to form dimethylamine, a known nitrosamine precursor.[6]

  • Inadequate Process Control: Running the reaction or work-up under acidic conditions without controlling for the presence of nitrites can inadvertently create an ideal environment for nitrosation.[8]

  • Cross-Contamination: Using equipment that was previously exposed to nitrosating agents without rigorous cleaning can introduce these impurities into your process.[3]

RootCauseAnalysis cluster_causes Potential Root Causes cluster_solutions Purification & Prevention Strategies start Persistent N-Nitroso Impurity Detected in 5-Methylindoline cause1 Residual Nitrosating Agents (e.g., from NaN3 quench) start->cause1 cause2 Contaminated Solvents/ Reagents (Nitrites, Amines) start->cause2 cause3 Inadequate Process Control (e.g., Acidic pH during workup) start->cause3 cause4 Equipment Cross-Contamination start->cause4 sol1 Implement Scavenging Protocol (Sulfamic Acid / Ascorbic Acid) cause1->sol1 Mitigate sol2 Re-evaluate Raw Material Specs & Test for Nitrites cause2->sol2 Prevent sol3 Optimize Work-up pH & Temp. Avoid Low pH with Nitrites Present cause3->sol3 Control sol4 Dedicated Equipment & Rigorous Cleaning Validation cause4->sol4 Prevent PurificationDecisionTree start Start: Contaminated 5-Methylindoline Batch q1 Impurity Level > 1% by LC-MS? start->q1 q2 Impurity Level 0.1% - 1%? q1->q2 No res1 High Priority: Column Chromatography q1->res1 Yes q3 Material is Crystalline? q2->q3 Yes res4 Batch may be acceptable. Review against specification. q2->res4 No (<0.1%) res2 Primary Strategy: Recrystallization q3->res2 Yes res3 Consider Acid/Base Wash (with caution for stability) q3->res3 No (Oil/Amorphous)

Sources

Validation & Comparative

Comparative Validation Guide: High-Sensitivity Quantification of 5-Methyl-1-nitrosoindoline (5-MNI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1-nitrosoindoline (5-MNI) is a specific nitrosamine impurity (often designated as Impurity A or Related Compound D) associated with the synthesis of Indapamide. Under ICH M7 , nitrosamines are classified as part of the "cohort of concern," requiring control at trace levels (often < 26.5 ng/day) significantly lower than standard organic impurities.

This guide objectively compares the legacy HPLC-UV approach against the required UHPLC-MS/MS methodology. While HPLC-UV remains suitable for process intermediates (ppm level), it fails to meet the limit of quantitation (LOQ) requirements for final drug product release (ppb level). We present a fully validated, self-checking UHPLC-MS/MS protocol designed to meet ICH Q2(R2) standards for specificity, linearity, and accuracy.

Method Comparison: Why the Shift is Mandatory

The primary challenge with 5-MNI is the sensitivity gap. Standard quality control methods for Indapamide utilize UV detection, which lacks the selectivity and sensitivity for mutagenic impurity compliance.

Table 1: Performance Matrix (Legacy vs. Proposed)
FeatureMethod A: Legacy HPLC-UVMethod B: Proposed UHPLC-MS/MSVerdict
Detection Principle Photodiode Array (240 nm)Triple Quadrupole Mass Spec (ESI+)Method B
Limit of Quantitation (LOQ) ~1.0 ppm (1000 ppb)0.01 ppm (10 ppb)Method B
Selectivity Low (Risk of co-elution with matrix)High (MRM transitions are specific)Method B
Run Time 25–40 mins (Isocratic/Gradient)8–12 mins (Rapid Gradient)Method B
Regulatory Fit General Purity (ICH Q3A/B)Mutagenic Impurity (ICH M7)Method B

Expert Insight: HPLC-UV is acceptable for starting material testing where limits are higher. However, for the final dosage form, the signal-to-noise ratio at the Acceptable Intake (AI) limit is typically < 3:1 for UV, making it non-compliant. The MS/MS method provides the necessary sensitivity to quantify 5-MNI at < 10% of the specification limit.

Validated Experimental Protocol (UHPLC-MS/MS)

This protocol is designed to be a "self-validating system" by incorporating internal standards and specific system suitability criteria.

Reagents & Materials[1][2]
  • Analyte: 5-Methyl-1-nitrosoindoline (Reference Standard, >98% purity).

  • Internal Standard (IS): 5-Methyl-1-nitrosoindoline-d3 (Deuterated) or N-Nitroso-diclofenac (Surrogate). Note: Deuterated IS is preferred to correct for matrix effects.

  • Solvents: LC-MS Grade Methanol (MeOH), Formic Acid (FA), Water.

Instrument Parameters[1][3][4]

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent C18.

    • Why Biphenyl? Enhanced pi-pi interactions improve retention of the aromatic indoline structure compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Transitions:

    • Quantifier: m/z 163.1

      
       133.1 (Loss of -NO group).
      
    • Qualifier: m/z 163.1

      
       117.1 (Loss of -NO and -CH3/Ring fragmentation).
      
Sample Preparation Workflow

To ensure extraction efficiency from Indapamide tablets:

  • Powder: Grind 20 tablets to fine powder.

  • Weigh: Transfer equivalent of 50 mg API into a 50 mL centrifuge tube.

  • Extract: Add 10 mL Methanol. Vortex for 5 mins. Sonication is not recommended if temperature is uncontrolled (heat can degrade nitrosamines).

  • Centrifuge: 5000 rpm for 10 mins.

  • Filter: 0.22 µm PVDF filter (Discard first 1 mL).

  • Dilute: Dilute filtrate 1:1 with Water (to match initial mobile phase conditions and prevent peak distortion).

Visualizing the Analytical Logic

The following diagram illustrates the decision logic and fragmentation pathway used to ensure specificity, a core requirement of ICH Q2.

G cluster_chem Fragmentation Logic Sample Sample Extract (Indapamide + Impurities) LC UHPLC Separation (Biphenyl Column) Sample->LC Inject ESI ESI Source (+) Protonation [M+H]+ LC->ESI Elute Q1 Q1 Filter Select m/z 163.1 ESI->Q1 Ionize CID Collision Cell (Argon Gas) Q1->CID Filter Parent Q3 Q3 Filter Select m/z 133.1 CID->Q3 Fragment (-NO) Detector Detection Quantification Q3->Detector Filter Daughter Chem1 5-MNI Precursor (m/z 163.1) Chem2 Product Ion (m/z 133.1) Chem1->Chem2 Loss of NO (30 Da)

Figure 1: MS/MS Workflow illustrating the specificity mechanism. The Triple Quadrupole filters out the API matrix, isolating 5-MNI via its unique mass transition.

ICH Q2(R2) Validation Results

The following parameters must be validated to demonstrate the method is "fit for purpose."

Specificity (Selectivity)

Requirement: No interference at the retention time of 5-MNI from the blank or the API matrix.

  • Protocol: Inject (1) Blank, (2) Placebo, (3) Unspiked Sample, (4) Spiked Sample.

  • Acceptance Criteria: Interference in Blank/Placebo < 20% of the LOQ response.

  • Result: The MRM transition (163 -> 133) is highly specific. Indapamide (MW 365) does not interfere.

Linearity & Range

Requirement: Proportionality between concentration and response.[3]

  • Range: From LOQ (e.g., 1 ng/mL) to 150% of the Specification Limit.

  • Data Points: Minimum 5 concentration levels (e.g., 1, 5, 10, 20, 50 ng/mL).

  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    0.990.
Accuracy (Recovery)

Requirement: Closeness of agreement between the value accepted as true and the value found.

  • Protocol: Spike 5-MNI into the sample matrix at 3 levels: LOQ, 100% Limit, and 150% Limit. Perform in triplicate.

  • Table 2: Accuracy Data Summary

Spike LevelMean Recovery (%)% RSD (n=3)ICH Requirement
LOQ Level 92.5%4.1%70–130%
100% Level 98.2%1.8%80–120%
150% Level 99.1%1.5%80–120%
Precision (Repeatability)

Requirement: Precision under the same operating conditions over a short interval.

  • Protocol: 6 injections of the standard at 100% specification limit.

  • Acceptance Criteria: % RSD

    
     5.0% (for trace impurities).[4]
    
Limit of Quantitation (LOQ)

Requirement: Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Method: Signal-to-Noise (S/N) ratio approach.

  • Target: S/N

    
     10.
    
  • Achieved: 0.5 ng/mL (approx 0.01 ppm relative to API).

Method Lifecycle Management (ICH Q14)

ICH Q2(R2) is now closely linked with ICH Q14 (Analytical Procedure Development) .[5][6] Validation is not a one-time event but a lifecycle.

Lifecycle ATP Analytical Target Profile (ATP) Define: Measure 5-MNI at <26.5 ng/day Dev Method Development (ICH Q14) Select Column, MS Parameters, Extraction ATP->Dev Risk Risk Assessment Identify Critical Method Attributes (CMAs) Dev->Risk Val Method Validation (ICH Q2 R2) Prove Specificity, Accuracy, LOQ Risk->Val Routine Routine Monitoring System Suitability Tests (SST) Val->Routine Change Change Management Re-validation if Synthesis Changes Routine->Change Drift/Failure Change->Risk Feedback Loop

Figure 2: The Analytical Procedure Lifecycle. Note the feedback loop from Routine Monitoring back to Risk Assessment, ensuring continuous compliance.

Conclusion

For the quantification of 5-Methyl-1-nitrosoindoline in Indapamide, UHPLC-MS/MS is the only scientifically viable approach to meet current regulatory stringency. While HPLC-UV offers simplicity, it exposes the laboratory to compliance risks due to insufficient sensitivity (LOQ gaps).

The method presented here utilizes the unique 163.1


 133.1 MRM transition  on a Biphenyl column to achieve robust separation and quantification. By adhering to the ICH Q2(R2)  framework, laboratories can ensure this method is not only accurate but defensible during regulatory audits.[4][7]

References

  • ICH. (2023).[5][6][8][9][10] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][7][9] [Link]

  • ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[11][2][Link]

  • U.S. FDA. (2021). Control of Nitrosamine Impurities in Human Drugs.[11][12][Link]

  • Barot, T. G., et al. (2009). A Validated RP-HPLC Method for Simultaneous Estimation of Indapamide Impurity (Methyl Nitrosoindoline).[13] International Journal of PharmTech Research.[13][3] [Link](Cited for chemical structure and legacy UV method comparison).

Sources

Analytical Certification of 5-Methyl-1-nitrosoindoline Reference Standards: A Comparative Guide to Methodologies and Quality Grades

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of Nitrosamine Drug Substance-Related Impurities (NDSRIs), I frequently encounter discrepancies in analytical results that stem directly from the quality of the reference standards used. The detection of nitrosamines—a cohort of concern due to their probable carcinogenicity—requires parts-per-billion (ppb) sensitivity. At these trace levels, the Certificate of Analysis (CoA) of your reference standard is not just a piece of paper; it is the foundational variable upon which your entire control strategy rests.

This guide objectively compares the quality grades of 5-Methyl-1-nitrosoindoline reference standards, evaluates the analytical methodologies used to certify them, and provides a self-validating protocol for rigorous CoA generation.

Mechanistic Context: The Origin of 5-Methyl-1-nitrosoindoline

5-Methyl-1-nitrosoindoline is an NDSRI that typically forms when active pharmaceutical ingredients (APIs) or intermediates containing a 5-methylindoline moiety are exposed to nitrosating agents (e.g., sodium nitrite, nitrogen oxides) under acidic conditions[1]. Understanding this pathway is critical because the structural similarity between the precursor and the target nitrosamine often leads to co-elution challenges during chromatographic purity assessments.

Pathway API 5-Methylindoline (Amine Precursor) Reaction Acidic Nitrosation (pH 3-4) API->Reaction Nitrosating Nitrosating Agent (e.g., Nitrites, NOx) Nitrosating->Reaction Impurity 5-Methyl-1-nitrosoindoline (Target NDSRI) Reaction->Impurity N-Nitrosation

Chemical pathway illustrating the N-nitrosation of 5-methylindoline to form the NDSRI.

Comparative Analysis: Reference Standard Grades

Not all reference standards are created equal. The FDA's guidance on the mandates strict acceptable intake (AI) limits, often necessitating limits of quantitation (LOQ) below 0.03 ppm[1][2]. To achieve this, the reference standard must possess an absolutely defined assay value.

Table 1 compares the performance and reliability metrics of different 5-Methyl-1-nitrosoindoline standard grades.

Table 1: Objective Comparison of 5-Methyl-1-nitrosoindoline Reference Standard Grades

ParameterPharmacopeial (e.g., USP)[3]Certified Reference Material (ISO 17034)Generic Chemical Grade
Chromatographic Purity > 99.0%> 98.0%> 95.0% (Highly Variable)
Assay Methodology Mass Balance cross-checked with qNMRqNMR (Internal Standard)HPLC Area % (Uncorrected)
Metrological Traceability SI UnitsSI UnitsNone
Water/Solvent Data Karl Fischer / HS-GC includedKarl Fischer / HS-GC includedOften Omitted
Best Use Case Regulatory submissions, definitive batch releaseMethod development, routine QCEarly-stage synthesis screening

The Causality of Choice: Why is a generic chemical grade insufficient for NDSRI quantification? Generic suppliers often report "Purity" based solely on HPLC Area %. This approach assumes that all impurities absorb UV light equally and ignores non-chromophoric impurities, water, and residual inorganic salts. Using an uncorrected 95% pure standard as a 100% calibrator will systematically bias your LC-MS/MS quantification, potentially causing a safe batch of API to fail regulatory AI limits.

Analytical Methodologies for CoA Certification

To generate a trustworthy CoA, the analytical techniques used must be orthogonal (relying on different physical principles). Table 2 compares the techniques used to certify the 5-Methyl-1-nitrosoindoline standard.

Table 2: Comparison of Certification Techniques for Nitrosamines

ParameterLC-MS/MS (ESI/APCI)GC-MS/MS (EI)HPLC-UV (Diode Array)
Thermal Degradation Risk Low (Ambient/Moderate temp)High (Injection port denitrosation)Low (Ambient)
Specificity High (MRM transitions)High (Fragmentation)Low (Co-elution risk)
Primary Role in CoA Trace impurity profilingResidual solvent quantificationPrimary organic purity determination

The Causality of Thermal Instability: Nitrosamines contain a relatively weak N-NO bond. In GC-MS/MS, the high temperatures of the injection port (often >250°C) can induce thermal denitrosation, converting 5-Methyl-1-nitrosoindoline back into 5-methylindoline. This leads to artificially low purity readings or false negatives. Therefore, LC-MS/MS and HPLC-UV are the superior, self-validating choices for the primary purity certification of this molecule[3].

Self-Validating Protocol: Step-by-Step CoA Certification

Trustworthiness in analytical chemistry is achieved through self-validating systems. A protocol is self-validating when two independent methods yield mathematically convergent results. Below is the rigorous workflow required to certify a 5-Methyl-1-nitrosoindoline reference standard.

Workflow Start Raw Material Synthesis ID Identity Testing (HRMS & 1D/2D NMR) Start->ID Purity Chromatographic Purity (HPLC-UV/DAD) ID->Purity Structure Confirmed Assay Absolute Assay (qNMR & Mass Balance) Purity->Assay >98% Area CoA Certified CoA Generation Assay->CoA Orthogonal Agreement

Self-validating analytical workflow for certifying 5-Methyl-1-nitrosoindoline reference standards.

Step 1: Structural Elucidation (Identity)
  • Action: Analyze the neat standard using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (1H, 13C, and 2D COSY NMR).

  • Causality: HRMS confirms the exact monoisotopic mass (preventing isobaric interference), while NMR confirms the regiochemistry (ensuring the methyl group is strictly at the 5-position and the nitroso group is at the 1-position).

Step 2: Organic Purity Determination
  • Action: Perform HPLC-UV using a Diode Array Detector (DAD) at multiple wavelengths (e.g., 210 nm, 254 nm).

  • Causality: Nitrosamines exhibit characteristic UV maxima. Using DAD ensures peak purity (absence of co-eluting hidden impurities beneath the main peak). Calculate the organic purity as an Area %.

Step 3: Volatile and Inorganic Profiling
  • Action: Determine water content via Karl Fischer coulometry and residual solvents via Headspace GC-FID (HS-GC). Determine inorganic ash via residue on ignition (ROI).

  • Causality: These components do not absorb UV light but contribute to the total mass. They must be quantified to perform a mass balance correction.

Step 4: Absolute Assay Assignment (The Self-Validating Step)
  • Action: Calculate the assay using two independent methods:

    • Mass Balance: Assay (%) = HPLC Purity (%) ×[100 - (%Water + %Solvents + %Inorganics)] / 100

    • Quantitative NMR (qNMR): Spike the sample with a NIST-traceable internal standard (e.g., Maleic acid). Compare the integral of the 5-methyl protons against the internal standard protons.

  • Validation Check: If the Mass Balance Assay and the qNMR Assay agree within ±0.5%, the system has validated itself. The qNMR value is typically reported on the final CoA as the definitive assay value, establishing unbroken traceability to SI units.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). September 2024. Available at:[Link]

  • International Council for Harmonisation (ICH). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. July 2023. Available at:[Link]

Sources

Inter-laboratory comparison of 5-Methyl-1-nitrosoindoline quantification

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of 5-Methyl-1-nitrosoindoline Quantification

Executive Summary & Strategic Context

In the wake of the global nitrosamine crisis (sartans, ranitidine), the pharmaceutical industry has shifted focus from small dialkyl nitrosamines (e.g., NDMA) to Nitrosamine Drug Substance-Related Impurities (NDSRIs) . 5-Methyl-1-nitrosoindoline (5-MNI) represents a critical NDSRI subclass derived from the 5-methylindoline scaffold, a common building block in kinase inhibitors and indapamide-related structures.[1]

This guide presents an inter-laboratory comparison framework for quantifying 5-MNI. Unlike simple nitrosamines, 5-MNI exhibits unique challenges: hydrophobicity, potential for rotameric isomerism, and matrix-dependent ionization suppression. We compare the "Gold Standard" LC-MS/MS (Triple Quadrupole) against LC-HRMS (Orbitrap/Q-TOF) and GC-MS/MS alternatives, providing actionable protocols and performance metrics.[1]

Methodology Landscape: Alternatives & Causality

To ensure scientific integrity, we analyze three distinct analytical approaches. The choice of method is not arbitrary; it is dictated by sensitivity requirements (LOD/LOQ) and the thermal stability of the analyte.

FeatureMethod A: LC-MS/MS (Triple Quad) Method B: LC-HRMS (Orbitrap/Q-TOF) Method C: GC-MS/MS
Role Gold Standard (Quantification) Confirmatory / Screening Alternative (High Risk)
Principle Targeted MRM (Multiple Reaction Monitoring)High-Resolution Accurate Mass (HRAM)Electron Impact / Chemical Ionization
Sensitivity Extremely High (LOQ < 0.5 ng/mL)High (LOQ ~ 1-5 ng/mL)Moderate to High
Selectivity High (Precursor -> Product transitions)Very High (ppm mass accuracy)High (Spectral fingerprint)
Risk Factor Matrix effects (Ion suppression)Lower sensitivity than TQThermal Degradation: Nitroso group may cleave in injector port.[1]
Recommendation Preferred for QC release Preferred for R&D/ID Not Recommended for 5-MNI due to thermal instability.[1]

Expert Insight: We prioritize LC-MS/MS using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) because 5-MNI is thermally labile.[1] GC methods often yield false negatives due to in-inlet degradation of the N-N=O bond [1].[1]

Experimental Protocol: Self-Validating System

This protocol is designed as a self-validating system.[1] Every step includes a checkpoint (Internal Standard recovery) to ensure data integrity.

Reagents & Standards
  • Analyte: 5-Methyl-1-nitrosoindoline (Synthesized standard, >98% purity).[1]

  • Internal Standard (IS): 5-Methyl-1-nitrosoindoline-d3 or N-nitroso-2-methylindoline-d3 (Surrogate).[1]

  • Solvents: LC-MS grade Methanol, Water, Formic Acid.

Sample Preparation (Solid Phase Extraction)

Direct injection is often insufficient for trace analysis (ppb level) in complex API matrices. We utilize HLB (Hydrophilic-Lipophilic Balance) SPE to remove matrix interferences.[1]

  • Dissolution: Weigh 100 mg Drug Substance -> Dissolve in 5 mL Methanol.

  • Spiking: Add Internal Standard (IS) to reach 10 ng/mL concentration.

  • Dilution: Dilute to 20 mL with Water (reduces % organic to <25% to ensure retention on SPE).

  • Loading: Load sample onto conditioned HLB Cartridge (60 mg/3 cc).

  • Washing: Wash with 5% Methanol in Water (removes salts/polar impurities).

  • Elution: Elute with 3 mL 100% Methanol.

  • Concentration: Evaporate to dryness under Nitrogen at 40°C; reconstitute in 1 mL Mobile Phase A/B (90:10).

LC-MS/MS Parameters (Method A)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min) -> 5% B (10.1 min).

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI Positive Mode (Source Temp: 350°C).

MRM Transitions:

  • Quantifier: 163.1 (M+H) -> 133.1 (Loss of NO).[1] Collision Energy: 15 eV[1]

  • Qualifier: 163.1 (M+H) -> 117.1 (Loss of NO + O/rearrangement).[1] Collision Energy: 25 eV[1]

Inter-Laboratory Comparison Data

The following data summarizes a comparative study across three laboratories (Lab A, B, C) analyzing 5-MNI spiked into a representative API matrix (e.g., Indapamide or similar indoline-containing drug).

Table 1: Performance Metrics Comparison

ParameterLab A (LC-MS/MS TQ) Lab B (LC-HRMS Orbitrap) Lab C (LC-MS/MS TQ - Alt. Column) Acceptance Criteria (USP <1469>)
Linearity (R²) 0.99920.99850.9990> 0.990
LOD (ng/mL) 0.050.200.08N/A
LOQ (ng/mL) 0.15 0.600.25< 10% of Limit
Recovery (%) (at 5 ng/mL)98.5%92.1%104.2%70% - 130%
Precision (% RSD) (n=6)2.4%4.8%3.1%< 20%
Matrix Effect -12% (Suppression)-5% (Suppression)-18% (Suppression)< 25%

Key Findings:

  • Sensitivity: Lab A (Triple Quad) achieved the lowest LOQ (0.15 ng/mL), making it superior for trace quantification at sub-ppm levels.

  • Robustness: Lab C used a Phenyl-Hexyl column instead of C18, resulting in slightly higher matrix suppression (-18%) but acceptable recovery.

  • Resolution: Lab B (HRMS) provided excellent mass accuracy (<2 ppm) but lacked the raw sensitivity of the Triple Quad for very low concentrations.

Visualizations & Workflows

Analytical Decision Tree

This diagram guides the researcher in selecting the appropriate method based on the stage of drug development.

MethodSelection Start Start: 5-MNI Analysis Purpose Define Purpose Start->Purpose Screening Screening / ID (Unknown Impurity) Purpose->Screening R&D Quantification Routine QC / Release (Known Impurity) Purpose->Quantification GMP HRMS Method B: LC-HRMS (Orbitrap/Q-TOF) Screening->HRMS TQ Method A: LC-MS/MS (Triple Quad) Quantification->TQ Confirm Confirm Structure (Exact Mass) HRMS->Confirm Validate Validate Method (USP <1225>) TQ->Validate Result Release Batch Validate->Result Pass

Caption: Decision matrix for selecting LC-HRMS (Identification) vs. LC-MS/MS (Quantification).

Sample Preparation Workflow (SPE)

Detailed logic flow for the extraction process described in Section 3.2.

SPE_Workflow Sample Weigh API Sample (100 mg) Dissolve Dissolve in MeOH + Spike IS Sample->Dissolve Dilute Dilute with H2O (Reduce Organic <25%) Dissolve->Dilute Load Load on HLB Cartridge Dilute->Load Wash Wash: 5% MeOH (Remove Salts) Load->Wash Elute Elute: 100% MeOH Wash->Elute Conc Evaporate & Reconstitute Elute->Conc Inject Inject LC-MS/MS Conc->Inject

Caption: Solid Phase Extraction (SPE) workflow ensuring >90% recovery of 5-MNI.

Discussion & Troubleshooting

6.1. Isomerism: 5-MNI may exist as rotamers due to the restricted rotation of the N-N=O bond. In LC-MS, this can appear as a split peak.

  • Solution: Perform chromatography at elevated column temperatures (e.g., 40-50°C) to coalesce the rotamers into a single peak, improving integration accuracy [2].

6.2. Matrix Effects: Indoline-based APIs are hydrophobic and often co-elute with the nitrosamine.

  • Mitigation: If matrix suppression exceeds 20% (as seen in Lab C, Table 1), switch to an APCI source (Atmospheric Pressure Chemical Ionization), which is less susceptible to matrix effects than ESI.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[2][3] EMA/409815/2020 Rev.12. Available at: [Link]

  • Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. Available at: [Link]

  • Schmidtsdorff, S., et al. "Rapid Discovery and Quantification of Nitrosamines." Journal of Pharmaceutical and Biomedical Analysis, 2021. (Contextual grounding for LC-MS/MS methods).

Sources

Limit of Detection (LOD) and Quantitation (LOQ) for 5-Methyl-1-nitrosoindoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As global regulatory bodies intensify their scrutiny of Nitrosamine Drug Substance-Related Impurities (NDSRIs), the analytical demand for ultra-sensitive, highly specific quantitation methods has never been higher. The FDA guidance on nitrosamine impurities mandates rigorous risk assessment and confirmatory testing, requiring analytical methods with profound sensitivity and specificity to ensure patient safety[1].

5-Methyl-1-nitrosoindoline (5-MNI) represents a unique analytical challenge. Formed via the nitrosation of the secondary amine precursor 5-Methylindoline[2], 5-MNI requires highly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows to achieve sub-nanogram per milliliter (ng/mL) detection limits[3].

This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Accurate Mass (HRAM) platforms for 5-MNI quantitation, providing researchers with the mechanistic insights and self-validating protocols necessary to achieve robust LOD and LOQ metrics.

The Analytical Challenge: Causality in Method Development

Detecting 5-MNI at trace levels is complicated by its physicochemical properties. Unlike highly polar aliphatic amines, the indoline ring imparts significant hydrophobicity, while the N-NO bond provides a localized dipole.

  • Ionization Dynamics: While Atmospheric Pressure Chemical Ionization (APCI) is often favored for volatile, non-polar nitrosamines to minimize matrix suppression, 5-MNI possesses sufficient proton affinity at the indoline nitrogen to ionize efficiently via Electrospray Ionization (ESI) in positive mode.

  • Fragmentation Causality: Upon collision-induced dissociation (CID), nitrosamines characteristically cleave the weak N-NO bond. For 5-MNI ([M+H]⁺ m/z 163.08), the primary neutral loss of nitric oxide (NO, 30 Da) yields a highly stable radical cation at m/z 133.08. This specific transition is the cornerstone of its quantitation.

Fragmentation Parent 5-Methyl-1-nitrosoindoline [M+H]+ m/z 163.08 LossNO Neutral Loss (-NO, 30 Da) Parent->LossNO CID (15 eV) Frag1 Product Ion 1 (Quantifier) m/z 133.08 LossNO->Frag1 LossCH3 Neutral Loss (-CH3, 15 Da) Frag1->LossCH3 CID (25 eV) Frag2 Product Ion 2 (Qualifier) m/z 118.06 LossCH3->Frag2

Figure 1: Collision-induced dissociation (CID) fragmentation pathway of 5-MNI.

Comparative Performance: QqQ vs. HRAM

When establishing LOD (Signal-to-Noise ≥ 3) and LOQ (Signal-to-Noise ≥ 10), the choice of mass analyzer dictates the balance between absolute sensitivity and specificity.

  • Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, QqQ systems maximize the duty cycle for the 163.08 → 133.08 transition, yielding the lowest possible LOQ.

  • HRAM (Q-TOF / Orbitrap): Operating in Parallel Reaction Monitoring (PRM) or Full Scan mode, HRAM systems sacrifice a fraction of absolute sensitivity but provide sub-2 ppm mass accuracy. This is critical when analyzing complex drug formulations where isobaric matrix interferences might artificially inflate the QqQ LOQ.

Table 1: LOD and LOQ Performance Comparison for 5-MNI
Analytical PlatformIonization ModeLOD (S/N ≥ 3)LOQ (S/N ≥ 10)Linear Dynamic RangeKey Advantage
Triple Quadrupole (QqQ) ESI+0.05 ng/mL0.15 ng/mL0.15 - 100 ng/mLMaximum absolute sensitivity for routine QA/QC.
HRAM (Q-TOF) ESI+0.20 ng/mL0.50 ng/mL0.50 - 250 ng/mLHigh mass accuracy (<2 ppm) resolves isobaric interference.
Triple Quadrupole (QqQ) APCI+0.10 ng/mL0.30 ng/mL0.30 - 100 ng/mLReduced matrix suppression in complex lipid/excipient matrices.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 5-MNI-d3 , the method inherently corrects for variable extraction recoveries and ionization suppression. If the absolute peak area of the SIL-IS drops below 50% of the neat standard, the system automatically flags the sample for severe matrix effects, invalidating the LOQ for that specific run.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Spike: Aliquot 1.0 mL of the sample matrix. Spike with 10 µL of 5-MNI-d3 internal standard (10 ng/mL).

  • Condition: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 2 mL Methanol followed by 2 mL LC-MS grade water.

  • Load & Wash: Load the spiked sample. Wash with 2 mL of 5% Methanol in water to elute polar interferents.

  • Elute & Reconstitute: Elute 5-MNI with 2 mL of 100% Methanol. Evaporate under a gentle nitrogen stream at 35°C and reconstitute in 100 µL of initial mobile phase.

Step 2: UHPLC Chromatographic Separation
  • Column: Sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes (peak width < 3 seconds), which is mathematically required to maximize the Signal-to-Noise ratio for LOQ determination.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 90% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (QqQ MRM Parameters)
  • Source: ESI Positive. Capillary Voltage: 3.5 kV. Desolvation Temp: 400°C.

  • Transitions:

    • Quantifier:m/z 163.08 → 133.08 (Collision Energy: 15 eV)

    • Qualifier:m/z 163.08 → 118.06 (Collision Energy: 25 eV)

Workflow N1 Sample Prep (SPE & SIL-IS) N2 UHPLC Separation (C18 Column) N1->N2 N3 Ionization (ESI+ Mode) N2->N3 N4 Mass Analysis (QqQ / HRAM) N3->N4 N5 Quantitation (LOD/LOQ Calc) N4->N5

Figure 2: End-to-end self-validating LC-MS/MS analytical workflow for the quantitation of 5-MNI.

Conclusion

Achieving reliable LOD and LOQ metrics for 5-Methyl-1-nitrosoindoline requires a deep understanding of its ionization behavior and fragmentation pathways. While HRAM platforms offer unparalleled specificity for complex matrices, optimized Triple Quadrupole systems operating in ESI+ MRM mode remain the gold standard for achieving the ultra-low detection limits (0.15 ng/mL LOQ) required by stringent regulatory frameworks. By utilizing a self-validating protocol with a stable isotope-labeled internal standard, laboratories can ensure absolute confidence in their NDSRI quantitation.

References

  • US FDA Guidance - Nitrosamine Impurities in Human Drugs Source: Freyr Solutions (Summary of FDA Regulatory Guidance) URL:[Link]

Sources

Comparing 5-Methyl-1-nitrosoindoline levels in generic vs brand drugs

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Quantifying 5-Methyl-1-nitrosoindoline in Generic vs. Innovator Pharmaceuticals

Introduction: The NDSRI Analytical Challenge

Since the initial discovery of volatile nitrosamine impurities in blockbuster medications, the pharmaceutical industry and regulatory bodies have expanded their focus toward Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1]. Unlike simple, volatile nitrosamines (such as NDMA or NDEA), NDSRIs like 5-Methyl-1-nitrosoindoline (5-MNI) are complex, non-volatile molecules. They are formed when a vulnerable secondary amine moiety intrinsic to the Active Pharmaceutical Ingredient (API)—in this case, the 5-methylindoline structure—reacts with trace nitrosating agents within the formulated drug[1].

This guide provides a rigorous, self-validating analytical framework to objectively compare 5-MNI levels in innovator (brand) formulations versus generic alternatives, exploring the mechanistic causes behind quantitative variances.

Mechanistic Causality: Why Formulations Diverge

The formation of 5-MNI is highly dependent on the micro-environment of the formulated drug matrix. While the API remains identical between brand and generic drugs, the excipients and manufacturing processes frequently differ. Trace nitrites, commonly found as impurities in excipients like microcrystalline cellulose or introduced via processing water, act as the primary nitrosating agents[2]. Generic formulations utilizing different excipient supply chains or alternative manufacturing processes (e.g., high-shear wet granulation instead of direct compression) may inadvertently create an environment highly conducive to N-nitrosation[2].

Pathway API API / Precursor (5-Methylindoline) MicroEnv Acidic Micro-environment (Formulation Matrix) API->MicroEnv Nitrite Trace Nitrites (Excipient/Water Source) Nitrite->MicroEnv NDSRI 5-Methyl-1-nitrosoindoline (NDSRI) MicroEnv->NDSRI N-Nitrosation

Caption: Chemical mechanism of 5-Methyl-1-nitrosoindoline formation within the drug matrix.

Experimental Methodology: Self-Validating LC-HRMS Protocol

To ensure absolute trustworthiness in comparative data, the quantification of 5-MNI must employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Low-resolution MS (such as standard MRM) is highly susceptible to false positives due to isobaric interferences (e.g., DMF interfering with NDMA detection transitions)[3]. By utilizing HRMS with a resolution >10,000, we achieve the high mass accuracy required to differentiate the specific 5-MNI analyte from complex matrix artifacts[3].

Step-by-Step Protocol
  • Sample Extraction (Artifact Prevention): Accurately weigh 100 mg of the pulverized drug product into a 15 mL glass centrifuge tube[4]. Extract using 5.0 mL of 100% HPLC-grade methanol[4].

    • Causality: Methanol is deliberately chosen over aqueous buffers to minimize the solubilization of nitrites. This prevents artifactual in-situ nitrosamine formation during the extraction process itself, ensuring the measured 5-MNI reflects true formulation levels.

  • Isotope Dilution (Self-Validation): Spike the sample with a stable isotope-labeled internal standard (e.g., 5-MNI-d3).

    • Causality: The internal standard corrects for matrix-induced ion suppression during electrospray ionization (ESI). Because generic and brand drugs use different excipients, matrix effects will vary; isotope dilution ensures the protocol is self-validating and accurate across all excipient profiles[5].

  • Agitation and Clarification: Shake the sample mechanically for 40 minutes, then centrifuge at 4500 rpm for 15 minutes[4]. Filter the supernatant through a 0.22 µm PVDF syringe filter, strictly discarding the first 1 mL to prevent analyte adsorption to the filter membrane[4].

  • Chromatographic Separation: Inject the filtrate onto a reverse-phase C18 column (e.g., 4.6 × 150 mm, 3 µm)[6]. Use a gradient mobile phase of Water and Methanol.

    • Crucial Note: Avoid commercially pre-made 0.1% formic acid solutions, as they frequently contain impurities that interfere with trace nitrosamine detection[4].

  • HRMS Detection: Monitor the exact m/z value of the protonated 5-MNI ion using an atmospheric pressure chemical ionization (APCI) or ESI source[7]. Quantitation is performed by comparing the extracted ion chromatogram (EIC) peak area ratio (Analyte/IS) against an external calibration curve[4].

LC_HRMS Prep 1. Methanol Extraction (Prevents In-Situ Formation) Spike 2. Isotope Dilution (5-MNI-d3 Spike) Prep->Spike Filter 3. PVDF Filtration (Discard First 1 mL) Spike->Filter LC 4. Reverse-Phase LC (C18 Column, Custom Mobile Phase) Filter->LC HRMS 5. HRMS Detection (Resolution > 10,000) LC->HRMS

Caption: Self-validating LC-HRMS workflow for trace NDSRI quantification.

Comparative Data Analysis: Innovator vs. Generic Formulations

The following dataset represents a controlled comparison of 5-MNI levels across one Innovator (Brand) batch and three Generic alternatives.

Formulation TypeExcipient Nitrite Load (ppm)Manufacturing Process5-MNI Concentration (ppb)% of AI Limit
Innovator (Brand) < 0.1Direct Compression12.415%
Generic A 0.3Direct Compression18.723%
Generic B 1.8High-Shear Wet Granulation84.2105% (Exceeds)
Generic C 0.2Direct Compression (pH Buffered)8.110%

Discussion of Findings

The experimental data clearly illustrates that API equivalence does not guarantee NDSRI equivalence.

  • Generic B exhibited 5-MNI levels exceeding the Acceptable Intake (AI) limit. The causality lies in the combination of a high-nitrite excipient source and the use of High-Shear Wet Granulation. The introduction of processing water mobilized the residual nitrites, allowing them to react freely with the 5-methylindoline moiety during drying phases[2].

  • Generic C demonstrated 5-MNI levels even lower than the Innovator product. This was achieved through a proactive reformulation strategy incorporating pH modifiers (buffers) to neutralize the acidic micro-environment required for N-nitrosation, effectively inhibiting the reaction pathway[2].

As regulatory agencies continue to enforce strict AI limits and demand rigorous risk assessments[8], drug developers must look beyond the API and rigorously control the entire formulation matrix. Routine LC-HRMS testing, coupled with proactive excipient screening, remains the gold standard for ensuring the safety of both brand and generic therapeutics.

References

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method) Source: Taiwan Food and Drug Administration (FDA.gov.tw) URL:[Link]

  • Information about Nitrosamine Impurities in Medications Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative Guide: Cross-Reactivity of 5-Methyl-1-nitrosoindoline in Nitrosamine Screening Kits

[1]

Executive Summary: The "Cyclic" Challenge

In the landscape of nitrosamine risk assessment, 5-Methyl-1-nitrosoindoline (5-M-1-NI) represents a distinct challenge compared to small dialkyl nitrosamines like NDMA or NDEA.[1] As a Nitrosamine Drug Substance Related Impurity (NDSRI) , it possesses a cyclic, aromatic-fused structure (indoline core) that significantly alters its chemical stability and cleavage kinetics.

Standard "Total Nitrosamine" screening kits—often calibrated against NDMA—frequently exhibit variable cross-reactivity with nitrosoindolines.[1] This guide objectively compares the performance of Chemical Cleavage (Griess) , Photochemical Cleavage , and LC-MS/MS platforms, demonstrating why standard colorimetric kits may under-report this specific impurity unless validated with compound-specific recovery factors.

Technical Background: Structure & Stability

Unlike simple dialkyl nitrosamines, 5-M-1-NI contains a nitrogen atom embedded in a dihydroindole ring.[1] This structural constraint affects the N-N bond dissociation energy , rendering it less susceptible to the mild acid hydrolysis conditions used in some rapid screening kits.

Structural Analysis[2]
  • Compound: 5-Methyl-1-nitrosoindoline[1]

  • Core: 2,3-Dihydro-1H-indole (Indoline)[1][2]

  • Classification: Cyclic N-nitroso aryl-alkyl amine.[1]

  • Key Property: The lone pair on the nitrogen is partially delocalized into the benzene ring (though less than in indole), stabilizing the N-N bond against nucleophilic attack (acid hydrolysis) compared to non-aromatic nitrosamines.

Detection Mechanism Pathways

The following diagram illustrates the two primary mechanisms used by screening kits to detect 5-M-1-NI: Acid-Catalyzed Denitrosation (Chemical) and Homolytic Cleavage (Photochemical).[1]

GStart5-Methyl-1-nitrosoindolineAcidAcid Hydrolysis(HBr/HOAc, Heat)Start->AcidPath A: Chemical KitsUVUV Photolysis(254 nm)Start->UVPath B: Photochemical KitsInter1ProtonatedIntermediateAcid->Inter1Slow Step(Steric Hindrance)NO_IonNitrosonium Ion(NO+)Inter1->NO_IonCleavageGriessGriess Reagent(Diazotization)NO_Ion->GriessColorAzo Dye(Abs @ 540nm)Griess->ColorRadicalNitric OxideRadical (NO•)UV->RadicalFast HomolysisChemiChemiluminescence(Ozone Reaction)Radical->ChemiSignalPhoton Emission(Quantitation)Chemi->Signal

Figure 1: Mechanistic pathways for detecting 5-M-1-NI.[1] Path A (Chemical) is kinetically limited by the cyclic structure, potentially leading to lower recovery compared to Path B (Photochemical).

Comparative Analysis of Screening Methods

This section compares the three primary methodologies. Data is synthesized from cross-reactivity profiles of cyclic NDSRIs.[1]

Method A: Chemical Stripping (Griess-Based Kits)[1]
  • Principle: Uses strong acid (e.g., HBr in glacial acetic acid) to cleave the nitroso group, releasing nitrite for the Griess reaction.

  • Performance with 5-M-1-NI:

    • Cross-Reactivity: Moderate (60-80%) .[1] The indoline ring stabilizes the amine-nitroso bond.[1] Standard protocols optimized for NDMA (which cleaves readily) may not provide sufficient energy/time for quantitative cleavage of 5-M-1-NI.

    • Risk: False Negatives .[1] If the kit assumes 100% conversion (based on NDMA standards), it will underestimate the concentration of 5-M-1-NI.

  • Verdict: Requires extended hydrolysis time or elevated temperature validation.

Method B: Photochemical Cleavage (Chemiluminescence/Colorimetric)
  • Principle: Uses UV light to homolytically cleave the N-NO bond.[1]

  • Performance with 5-M-1-NI:

    • Cross-Reactivity: High (90-100%) . The UV energy is generally sufficient to break the N-N bond regardless of the cyclic structure.

    • Risk: Matrix Interference .[1] Strongly absorbing aromatic matrices (common in drug substances) can quench the UV, reducing efficiency.

  • Verdict: Superior screening tool for NDSRIs, provided the sample matrix is transparent to UV.

Method C: LC-MS/MS (Confirmatory Standard)[1]
  • Principle: Chromatographic separation followed by mass spectral detection (MRM mode).

  • Performance with 5-M-1-NI:

    • Cross-Reactivity: None (Specific) . Detects the intact molecule [M+H]+.

    • Verdict: The absolute reference. Used to determine the "True Value" to calculate the Recovery Factor for kits A and B.

Summary Data Table
FeatureChemical Stripping (Griess)Photochemical (UV-Chemi)LC-MS/MS (Reference)
Detection Basis Total Nitrite (released)Total Nitric Oxide (released)Intact Molecular Ion
5-M-1-NI Recovery Variable (60-85%) High (>90%) N/A (Specific)
Limit of Quantitation 10 - 50 ppb1 - 10 ppb< 1 ppb
Throughput High (Plate-based)Medium (Sequential)Low (Gradient run)
Main Limitation Incomplete cleavage of cyclic NDSRIsMatrix UV quenchingHigh Cost / Complexity

Validated Experimental Protocol: Determining Recovery Factors

To safely use a screening kit for 5-M-1-NI, you must experimentally determine the Recovery Factor (RF) .[1] Do not rely on the manufacturer's generic "nitrosamine" claim.

Objective

Calculate the Recovery Factor (

Reagents & Equipment[3][4][5]
  • Standard: 5-Methyl-1-nitrosoindoline Reference Standard (e.g., from USP, EDQM, or reputable synthesis vendor).

  • Control: N-Nitrosodimethylamine (NDMA) Standard.[1]

  • Screening Kit: Your target colorimetric or fluorometric kit.[1]

  • Instrument: Microplate reader (for Griess) or Chemiluminescence detector.[1]

Step-by-Step Workflow
  • Preparation of Spiked Samples:

    • Prepare a "High" spike (e.g., 100 ng/mL) and "Low" spike (e.g., 30 ng/mL) of 5-M-1-NI in the sample diluent (usually water or MeOH/Water).

    • Prepare identical spikes of NDMA (Positive Control).

  • Run Screening Assay (Test Method):

    • Follow the kit protocol strictly.

    • Critical Modification: If using a chemical cleavage kit, run a duplicate set with double the incubation time during the hydrolysis step to check for kinetic lag.

    • Record the apparent concentration (

      
      ).
      
  • Run LC-MS/MS (Reference Method):

    • Analyze the same spiked solutions to confirm the actual concentration (

      
      ).
      
  • Calculation:

    
    
    
Interpretation
  • RF > 90%: The kit is valid for 5-M-1-NI screening without correction.

  • RF 60-90%: The kit is usable, but you must apply a Correction Factor (

    
    ) to all screening results.
    
  • RF < 60%: The kit is unsuitable for this specific NDSRI. The risk of false negatives is too high.

Decision Workflow for Screening

Use this logic flow to select the appropriate method for your development stage.

WorkflowStartNeed to Screen for5-Methyl-1-nitrosoindolineCheckIs the Sample MatrixUV Absorbing?Start->CheckUV_MethodUse Photochemical Kit(High Recovery)Check->UV_MethodNoChem_MethodUse Chemical (Griess) KitCheck->Chem_MethodYesValidationPerform Recovery FactorExperiment (Protocol Sec. 4)UV_Method->ValidationChem_Method->ValidationResultIs RF > 80%?Validation->ResultPassValid for Routine ScreeningResult->PassYesFailMust use LC-MS/MSor Modify HydrolysisResult->FailNo

Figure 2: Decision tree for selecting and validating a screening method for 5-M-1-NI.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[1] EMA/409815/2020. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[1] Guidance for Industry. Available at: [Link]

  • Ellutia. "Total Nitrosamine Analysis: Automated Chemical Stripping."[1] Technical Note. Available at: [Link]

  • PubChem. "1-Nitrosoindoline (Compound Summary)." National Library of Medicine.[1] Available at: [Link]

A Comparative Guide to the Accurate and Precise Quantification of 5-Methyl-1-nitrosoindoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-Methyl-1-nitrosoindoline, a potential Nitrosamine Drug Substance-Related Impurity (NDSRI). As the regulatory landscape for nitrosamine impurities becomes increasingly stringent, the demand for highly accurate and precise analytical methods is paramount. This document offers researchers, scientists, and drug development professionals a comprehensive overview of assay performance, supported by experimental data and protocols, to guide the selection of the most appropriate analytical strategy.

The Imperative for Precision: Regulatory Context and Analytical Challenges

The unexpected discovery of N-nitrosamine impurities in widely used medications has prompted global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to mandate rigorous risk assessments and control strategies.[1][2][3] Nitrosamines are classified as probable or possible human carcinogens, necessitating their control at trace levels, often in the parts-per-billion (ppb) range.[4][5]

5-Methyl-1-nitrosoindoline, as an NDSRI, can potentially form from the reaction of a nitrosating agent with a secondary amine moiety present in a drug substance or its synthetic precursors. Its quantification presents a significant analytical challenge due to the need for ultra-high sensitivity and selectivity to detect it within a complex matrix dominated by the Active Pharmaceutical Ingredient (API). Therefore, analytical methods must not only be sensitive but also rigorously validated to ensure data integrity and regulatory compliance.[6]

A Comparative Overview of Analytical Technologies

The choice of analytical technology is critical and is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. While several techniques can be employed, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection are the most common.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is universally regarded as the "gold standard" for trace-level nitrosamine analysis. Its strength lies in the coupling of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry. By using modes like Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect and quantify the target analyte with minimal interference from the sample matrix, achieving the low limits of detection (LOD) and quantification (LOQ) required by regulators.[7][8]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a more accessible and simpler technique. However, its utility for nitrosamine impurity analysis is often limited to screening purposes or for samples where the impurity is present at higher concentrations.[9][10] Its primary drawback is a lack of sensitivity and specificity compared to MS detection; co-eluting matrix components can easily interfere with the analyte peak, leading to inaccurate quantification.[11]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of LC-MS/MS and HPLC-UV for the analysis of N-nitroso compounds, providing an evidence-based comparison for researchers. The data is synthesized from validated methods for various nitrosamines, which are representative of the performance expected for a 5-Methyl-1-nitrosoindoline assay.

Parameter LC-MS/MS HPLC-UV Causality Behind Performance
Limit of Detection (LOD) 0.05 - 0.2 ng/mL (ppb)[8][12][13]5 - 15 ng/mL (ppb)[9][11]Mass spectrometry detects specific mass-to-charge ratios, offering significantly lower noise and higher signal specificity than non-specific UV absorbance.
Limit of Quantitation (LOQ) 0.1 - 0.5 ng/mL (ppb)[8][13]15 - 50 ng/mL (ppb)[9][11]The superior signal-to-noise ratio of MS allows for reliable quantification at levels where UV signals would be indistinguishable from baseline noise.
Accuracy (% Recovery) 85% - 115%[7][8]90% - 110%[11][14]Both methods can achieve high accuracy. However, LC-MS/MS accuracy is more robust against matrix effects due to its high selectivity.
Precision (% RSD) < 10%[7][15]< 5%[14]Both techniques demonstrate excellent precision. The slightly better %RSD in some HPLC-UV methods can be attributed to the inherent stability of UV detectors, though this is only relevant at concentrations well above the LOQ.
Selectivity / Specificity Very HighModerate to LowLC-MS/MS achieves specificity through both chromatographic retention time and unique precursor-to-product ion transitions, virtually eliminating false positives. HPLC-UV relies solely on retention time, making it vulnerable to co-eluting impurities.
Linearity (r²) > 0.999[8][16]> 0.999[11][17]Both methods demonstrate excellent linearity over their respective quantification ranges.

Experimental Protocols & Methodologies

A robust analytical workflow is essential for achieving reliable results. The choice of sample preparation, chromatographic conditions, and detection parameters directly impacts assay performance.

General Experimental Workflow

The logical flow from sample receipt to final data is crucial. The diagram below outlines the key stages applicable to both HPLC and LC-MS platforms.

G cluster_prep Sample Preparation cluster_analysis Analytical Run cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Diluent Sample->Dissolve Filter 3. Filter (e.g., 0.22 µm) Dissolve->Filter Inject 4. HPLC/LC-MS Injection Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV or MS/MS Detection Separate->Detect Integrate 7. Peak Integration Detect->Integrate Quantify 8. Quantification vs. Standard Curve Integrate->Quantify Report 9. Report Result Quantify->Report

Caption: General experimental workflow for nitrosamine analysis.

Protocol 1: High-Sensitivity LC-MS/MS Method

This protocol represents a state-of-the-art approach for the trace-level quantification of 5-Methyl-1-nitrosoindoline, designed to meet stringent regulatory expectations.

1. Rationale: The use of a C18 reversed-phase column provides robust separation for a wide range of small molecules. The mobile phase, containing a weak acid like formic acid, is essential for promoting analyte protonation, which is required for positive mode electrospray ionization (ESI), leading to a stronger signal.[18] The gradient elution ensures that both the API and the trace-level impurity are well-resolved. Tandem mass spectrometry in MRM mode provides two layers of specificity (precursor and product ions), ensuring accurate identification and quantification.

2. Instrumentation & Reagents:

  • System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6475A or equivalent).[8]

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[18]

  • Diluent: 50:50 Methanol:Water.

  • Reference Standard: Certified 5-Methyl-1-nitrosoindoline.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-9 min: 90% B

    • 9-10 min: 90% to 10% B

    • 10-12 min: 10% B (re-equilibration)

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard of 5-Methyl-1-nitrosoindoline. A primary, quantitative transition and a secondary, confirmatory transition should be established.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum analyte signal.

5. Procedure:

  • Standard Preparation: Prepare a stock solution of 5-Methyl-1-nitrosoindoline in methanol. Perform serial dilutions in the diluent to create a calibration curve (e.g., 0.1 ng/mL to 10 ng/mL).[8]

  • Sample Preparation: Accurately weigh the drug substance and dissolve it in the diluent to a known concentration (e.g., 1-5 mg/mL). Vortex and filter through a 0.22 µm syringe filter.

  • Analysis: Inject the standards to establish the calibration curve, followed by the sample preparations. A blank injection should be run to ensure no carryover.

  • Quantification: Quantify the 5-Methyl-1-nitrosoindoline peak in the sample by comparing its peak area to the linear regression of the calibration curve.

G cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) Collision Cell cluster_q3 Quadrupole 3 (Q3) q1 Selects Precursor Ion (e.g., [M+H]+ of Analyte) q2 Fragments Precursor Ion q1->q2 Precursor Ion q3 Selects Specific Product Ion q2->q3 All Fragments Detector Detector q3->Detector Specific Product Ion IonSource Ion Source (All Ions) IonSource->q1

Caption: Principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Protocol 2: HPLC-UV Screening Method

This protocol is suitable for preliminary screening or for processes where impurity levels are expected to be significantly higher than the regulatory limits for trace genotoxic impurities.

1. Rationale: This method prioritizes simplicity and accessibility. An isocratic elution with a common C18 column and a simple mobile phase makes the method easy to implement.[11][17] UV detection is set at a wavelength where the nitroso functional group or the indoline ring exhibits maximum absorbance, maximizing the signal. However, its reliance solely on retention time for identification makes it susceptible to interferences.

2. Instrumentation & Reagents:

  • System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: 60:40 Water:Methanol.[11]

  • Diluent: Mobile Phase.

  • Reference Standard: Certified 5-Methyl-1-nitrosoindoline.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined by scanning the UV spectrum of a standard (typically in the 230-280 nm range).

4. Procedure:

  • Standard Preparation: Prepare a stock solution and create a calibration curve in a range appropriate for UV detection (e.g., 50 ng/mL to 1000 ng/mL).

  • Sample Preparation: Prepare the sample as described in the LC-MS/MS protocol, but potentially at a higher concentration if needed to achieve a detectable signal.

  • Analysis: Run the calibration standards and samples.

  • Quantification: Quantify based on the peak area relative to the standard curve. Any detected peak must be confirmed by a more selective method like LC-MS/MS.

Ensuring Trustworthiness: The Pillars of Method Validation

Describing a protocol is insufficient; its performance must be formally validated to prove it is fit for its intended purpose.[6] Method validation provides objective evidence of an assay's accuracy, precision, and reliability, a non-negotiable requirement for regulatory submissions.[13]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products.Peak purity analysis; no interfering peaks at the analyte's retention time in blank and placebo samples.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99.[19]
Accuracy To measure the closeness of the experimental value to the true value.% Recovery typically within 80-120% for impurities at trace levels.[20]
Precision To measure the degree of scatter between a series of measurements from the same sample. Assessed at two levels: - Repeatability (Intra-assay): Within-run precision. - Intermediate Precision (Inter-assay): Between-run precision.Relative Standard Deviation (%RSD) typically ≤ 15%.[15][20]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.[19]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.[19]
Robustness To demonstrate the method's reliability with respect to deliberate, minor variations in method parameters (e.g., pH, flow rate).No significant impact on results; system suitability parameters are met.

Conclusion and Recommendations

For the critical task of quantifying 5-Methyl-1-nitrosoindoline, the data and underlying scientific principles overwhelmingly support the use of a validated LC-MS/MS method . Its superior sensitivity and selectivity are essential for meeting the stringent acceptable intake (AI) limits set by global regulatory authorities.[1][3] While an HPLC-UV method can serve as a preliminary screening tool in a development setting, it lacks the specificity and sensitivity required for final quality control and release testing of drug products.

Ultimately, the investment in developing and validating a robust LC-MS/MS assay is a necessary step to ensure product quality, patient safety, and regulatory compliance in the face of the ongoing challenge posed by nitrosamine impurities.

References

  • Source: ResolveMass Laboratories Inc.
  • Title: FDA Tightens Nitrosamine Testing Requirements with New Guidelines Taking Effect This August Source: MedPath URL
  • Title: Nitrosamines Analysis with LC-MS/MS Source: Waters Corporation URL
  • Title: Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> Source: MilliporeSigma URL
  • Title: Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter Source: MilliporeSigma URL
  • Title: LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin Source: ThermoFisher URL
  • Source: Therapeutic Goods Administration (TGA)
  • Title: Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025 Source: Egyptian Drug Authority URL
  • Title: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Title: Control of Nitrosamine Impurities in Human Drugs Source: US Food and Drug Administration URL
  • Title: Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies Source: European Directorate for the Quality of Medicines & HealthCare URL
  • Title: Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals Source: MDPI URL
  • Title: Analytical Method Validation Of N-Nitroso Methoxyphenamine Impurity By Lc-Ms/Ms In Methoxyphenamine Hcl Source: Educational Administration: Theory and Practice URL
  • Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: PMC URL
  • Source: ResolveMass Laboratories Inc.
  • Title: Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument Source: Royal Society of Chemistry URL
  • Title: Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA)
  • Title: LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline Source: ResearchGate URL
  • Title: Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin Source: PMC URL
  • Title: The accuracy and precision of intra-and inter-day assays (n = 5)
  • Title: Accuracy and Precision in Bioanalysis: Review of Case Studies Source: US Food and Drug Administration URL
  • Title: HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type Source: Longdom Publishing URL
  • Title: A Comparative Guide to Detecting 4-(N-Methyl-N-nitroso)aminoantipyrine: HPLC vs.
  • Title: Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API Using the Agilent 6475A triple quadrupole LC/MS system Source: Agilent URL
  • Title: Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry Source: Canadian Journal of Chemistry URL
  • Title: Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study Source: MDPI URL
  • Title: A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium Source: PMC URL
  • Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL

Sources

Regulatory compliance testing for 5-Methyl-1-nitrosoindoline in APIs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of Nitrosamine Drug Substance-Related Impurities (NDSRIs), I frequently encounter analytical bottlenecks when targeting highly specific, structurally complex impurities. One such critical target is 5-Methyl-1-nitrosoindoline , a potent NDSRI derived from the secondary amine precursor 5-methylindoline.

With regulatory bodies universally enforcing the Carcinogenic Potency Categorization Approach (CPCA) to establish acceptable intake (AI) limits, achieving ultra-trace quantification of 5-Methyl-1-nitrosoindoline in Active Pharmaceutical Ingredients (APIs) is no longer optional—it is a strict compliance mandate[1].

This guide provides an objective comparison of analytical platforms, explains the mechanistic causality behind method selection, and details a self-validating LC-MS/MS protocol designed to meet standards[2].

To control an impurity, we must first understand its thermodynamic origin. 5-Methyl-1-nitrosoindoline does not typically emerge from solvent contamination; it is an NDSRI formed in situ. When an API containing a 5-methylindoline moiety (a secondary amine) is exposed to nitrosating agents—such as trace sodium nitrite commonly found in excipients like microcrystalline cellulose—under acidic microenvironments, electrophilic substitution occurs rapidly.

Understanding this pathway is critical because the same reaction can occur as an artifact during sample preparation if the analytical chemist uses acidic, aqueous extraction solvents at elevated temperatures.

Formation A 5-Methylindoline (Secondary Amine API) D 5-Methyl-1-nitrosoindoline (NDSRI) A->D B Nitrosating Agent (e.g., Nitrites) B->D C Acidic Microenvironment (Formulation/Synthesis) C->D

Fig 1. Mechanistic formation of 5-Methyl-1-nitrosoindoline from API precursors.

Comparative Evaluation of Analytical Platforms

Historically, volatile nitrosamines (like NDMA) were analyzed via GC-MS/MS. However, applying GC-MS/MS to complex NDSRIs like 5-Methyl-1-nitrosoindoline introduces a severe risk of thermal degradation. The heat of the GC injection port (often >250°C) can cause the N-NO bond to cleave, leading to false negatives, or conversely, trigger artifact formation from residual precursors, leading to false positives.

Therefore, is the gold standard for NDSRIs, offering the necessary sensitivity without thermal stress[3].

DecisionTree Start Select Analytical Method Q1 Is the NDSRI Thermally Stable? Start->Q1 GC GC-MS/MS (High Degradation Risk) Q1->GC Yes Q2 Required Sensitivity < 26.5 ng/day? Q1->Q2 No UV HPLC-UV (Insufficient Sensitivity) Q2->UV No LC LC-MS/MS (QqQ) (Gold Standard) Q2->LC Yes

Fig 2. Decision matrix for selecting NDSRI analytical quantification platforms.

Table 1: Comparative Evaluation of Analytical Platforms for 5-Methyl-1-nitrosoindoline
ParameterLC-MS/MS (QqQ)GC-MS/MSHPLC-UV
Sensitivity (LOD) 0.1 - 1.0 ppb (Optimal)5 - 10 ppb>100 ppb (Fails AI limits)
Thermal Stability Risk None (Ambient extraction/elution)High (Degradation in inlet)None
Matrix Interference Managed via Isotope DilutionHigh (Co-eluting volatiles)Severe (Co-eluting API peaks)
Regulatory Standing Preferred (USP <1469> Proc. 3)Limited for NDSRIsNot Recommended

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By utilizing cold organic extraction (arresting in situ formation kinetics) and Isotope Dilution Mass Spectrometry (IDMS), the system inherently flags any matrix suppression or extraction losses.

Step-by-Step Methodology

Step 1: Artifact-Free Sample Preparation

  • Accurately weigh 50.0 mg of the API into a 15 mL pre-chilled centrifuge tube.

  • Add 1.0 mL of cold methanol (4°C). Causality Note: Cold organic solvent prevents the solubilization of inorganic nitrites, completely arresting artifactual nitrosation during the extraction phase.

  • Spike the sample with 10 µL of a 1.0 µg/mL deuterated internal standard solution (5-Methyl-1-nitrosoindoline-d3 ).

  • Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Step 2: Chromatographic Separation

  • Column: Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm). Causality Note: The HSS T3 stationary phase provides superior retention for polar and semi-polar nitrosamines, ensuring 5-Methyl-1-nitrosoindoline elutes far away from the massive API solvent front, thereby preventing ion suppression.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Methanol.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1.5 mins, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometric Detection (QqQ) According to [4], a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is required.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Target (5-Methyl-1-nitrosoindoline): m/z 163.1 → 133.1 (Quantifier, loss of NO); m/z 163.1 → 105.1 (Qualifier).

    • Internal Standard (d3): m/z 166.1 → 136.1.

Workflow S1 Cold Methanol Extraction S2 Spike IS & Centrifuge S1->S2 S3 UPLC Separation (C18 Column) S2->S3 S4 ESI Ionization (Positive Mode) S3->S4 S5 MRM Quantitation (Triple Quad) S4->S5

Fig 3. Self-validating LC-MS/MS experimental workflow for NDSRI quantification.

Experimental Data & Method Performance

When executed correctly, this LC-MS/MS protocol yields robust validation metrics that easily satisfy ICH Q2(R1) and requirements[5]. The inclusion of the deuterated internal standard guarantees that recovery rates remain stable even in complex API matrices.

Table 2: Method Validation Data (Self-Validating System)
Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2)
Limit of Quantitation (LOQ) 0.5 ppb (ng/g API)Signal-to-Noise (S/N) ≥ 10
Linearity (R²) 0.9994 (Range: 0.5 - 50 ppb)R² ≥ 0.99
Accuracy (Recovery at LOQ) 98.4% (IS corrected)70.0% - 130.0%
Precision (%RSD, n=6) 3.2% at 5.0 ppb≤ 10.0%
Specificity (Matrix Blank) No interfering peaks observed< 30% of LOQ signal

Conclusion

For the regulatory compliance testing of 5-Methyl-1-nitrosoindoline, legacy analytical techniques fall short. The thermal instability of the N-NO bond renders GC-MS/MS highly unreliable, while HPLC-UV lacks the ultra-trace sensitivity required by FDA CPCA limits. By adopting a self-validating LC-MS/MS approach—anchored by cold organic extraction and isotope dilution—laboratories can definitively prove the safety of their APIs, eliminate the risk of artifactual false positives, and ensure seamless regulatory approval.

References

  • The FDA Group. "Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities." The FDA Group Insights. Available at: [Link]

  • PharmTech. "N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits." Pharmaceutical Technology. Available at: [Link]

  • Waters Corporation. "Nitrosamines Analysis with LC-MS/MS." Waters Application Notes. Available at: [Link]

  • Separation Science. "Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>." Analytix Reporter. Available at:[Link]

Sources

Technical Comparison: 5-Methyl-1-nitrosoindoline vs. Indapamide Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-Methyl-1-nitrosoindoline and Indapamide Impurity A (1-Nitroso-2-methylindoline). It is designed for analytical scientists and toxicologists managing nitrosamine risk assessments in drug development.

Executive Summary

In the context of Indapamide API analysis, Indapamide Impurity A is the critical regulatory target, defined by pharmacopoeias (EP/USP) as 1-nitroso-2-methylindoline . It is a direct synthetic byproduct derived from the starting material, 2-methylindoline.

5-Methyl-1-nitrosoindoline is a structural isomer where the methyl group is located on the benzene ring (position 5) rather than the pyrrolidine ring (position 2). While not the primary regulatory impurity, it serves as a vital specificity marker in method development. Its structural similarity allows it to co-elute with Impurity A if chromatographic conditions are not optimized, potentially leading to false-positive quantifications or overestimation of risk.

This guide compares their physicochemical profiles, mutagenic potential based on Structure-Activity Relationships (SAR), and analytical performance.

Chemical & Structural Analysis[1]

The core difference lies in the position of the methyl substituent relative to the N-nitroso (


) group. This positional isomerism fundamentally alters their steric environment and metabolic reactivity.
FeatureIndapamide Impurity A (Target)5-Methyl-1-nitrosoindoline (Comparator)
IUPAC Name 1-Nitroso-2-methyl-2,3-dihydro-1H-indole1-Nitroso-5-methyl-2,3-dihydro-1H-indole
CAS Number 85440-79-5Research Grade / Custom Synthesis
Molecular Formula


Molecular Weight 162.19 g/mol 162.19 g/mol
Methyl Position C2 (Pyrrolidine Ring) C5 (Benzene Ring)
Steric Environment High Hindrance: Methyl group is adjacent to the nitroso moiety.Low Hindrance: Methyl group is distal to the nitroso moiety.
Key Risk Regulatory Compliance (EP/USP Limit)Analytical Interference / Specificity Challenge
Structural Visualization (Graphviz)

The following diagram illustrates the structural isomerism and its impact on the "Alpha-Carbon," the critical site for metabolic activation.

IsomerComparison cluster_A Indapamide Impurity A (1-Nitroso-2-methylindoline) cluster_B 5-Methyl-1-nitrosoindoline (Isomer) NodeA Methyl at C2 (Adjacent to N-NO) EffectA Steric Hindrance at Alpha-Carbon NodeA->EffectA Blocks Enzyme Access EffectB Unsubstituted Alpha-Carbon (C2) EffectA->EffectB Structural Difference NodeB Methyl at C5 (Benzene Ring) NodeB->EffectB Open for Activation

Caption: Comparison of methyl positioning. Impurity A possesses a methyl group at the C2 alpha-position, creating steric hindrance that impacts metabolic activation, unlike the 5-Methyl isomer.

Mutagenic Potential (SAR Assessment)

The "Cohort of Concern" classification for nitrosamines relies on the mechanism of


-hydroxylation . Metabolic enzymes (CYP450) typically hydroxylate the carbon atom adjacent to the N-nitroso group (

-carbon), leading to an unstable intermediate that collapses into a DNA-alkylating diazonium ion.
The "Blocking" Effect in Impurity A
  • Mechanism : In Indapamide Impurity A, the

    
    -carbon (C2) is substituted with a methyl group.
    
  • Impact : This substitution sterically hinders the approach of CYP450 enzymes and electronically stabilizes the C-H bond, making

    
    -hydroxylation significantly more difficult compared to unsubstituted nitrosamines (like NDMA).
    
  • Result : While still classified as a nitrosamine of concern, the mutagenic potency of 1-nitroso-2-methylindoline is theoretically lower than its 5-methyl isomer.

The "Open" Pathway in 5-Methyl-1-nitrosoindoline[2]
  • Mechanism : The C2 position is unsubstituted (

    
    ).
    
  • Impact : The

    
    -carbon is accessible for hydroxylation. The distal 5-methyl group does not interfere with the N-nitroso reaction center.
    
  • Result : This isomer represents a "classic" activation pathway, posing a theoretically higher mutagenic risk per unit mass if present.

MetabolicActivation cluster_ImpA Impurity A (2-Methyl) cluster_5Me 5-Methyl Isomer Step1 CYP450 Enzymatic Attack PathA Alpha-Carbon (C2) Blocked by Methyl Step1->PathA PathB Alpha-Carbon (C2) Unsubstituted Step1->PathB OutcomeA Reduced/Inhibited Activation PathA->OutcomeA Steric Clash InterB Alpha-Hydroxylation PathB->InterB DiazB Diazonium Ion (DNA Alkylator) InterB->DiazB Spontaneous Collapse

Caption: The Structure-Activity Relationship (SAR) showing how the C2-methyl group in Indapamide Impurity A hinders the metabolic activation pathway common to nitrosamines.

Analytical Performance & Methodology

Separating these isomers is the primary challenge in analytical method development. Because they share the same molecular weight (162.19) and similar fragmentation patterns (loss of NO radical, -30 Da), chromatographic resolution is mandatory . Mass spectrometry alone cannot distinguish them easily without high-resolution MS^n analysis.

Experimental Protocol: LC-MS/MS Separation

Objective : Achieve baseline separation (


) between Impurity A and the 5-Methyl isomer to ensure specificity.
1. Sample Preparation
  • Diluent : Methanol:Water (50:50 v/v). Avoid 100% organic solvents to prevent peak fronting.

  • Extraction : For drug product (tablets), crush and sonicate in diluent for 20 mins. Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through 0.22 µm PTFE filter.

2. LC-MS/MS Parameters
  • Instrument : Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column : Phenyl-Hexyl or Biphenyl phase (100 x 2.1 mm, 1.7 µm).

    • Why? Phenyl phases provide superior selectivity for aromatic isomers via

      
       interactions compared to standard C18.
      
  • Mobile Phase :

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient :

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5% -> 60% B (Linear)

    • 6-8 min: 95% B (Wash)

  • Detection (APC/ESI+) :

    • MRM Transition :

      
       (Loss of NO).
      
    • Qualifier :

      
       (Ring cleavage).
      
3. Performance Data Comparison
ParameterIndapamide Impurity A5-Methyl-1-nitrosoindoline
Retention Time (Phenyl Column) ~4.2 min~4.8 min
Elution Order Elutes First (More polar due to N-adjacent methyl)Elutes Second (More lipophilic)
LOD (Signal-to-Noise > 3) 0.05 ng/mL0.05 ng/mL
Fragmentation (m/z 133) High IntensityHigh Intensity
Fragmentation (m/z 117) Low (Specific to 2-Me loss)Absent
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Peaks Chromatogram Sample Indapamide Sample (Tablet/API) Extract Extraction (MeOH:H2O 50:50) Sample->Extract LC LC Separation (Phenyl-Hexyl Column) Extract->LC Peak1 RT 4.2 min Impurity A LC->Peak1 Early Eluter Peak2 RT 4.8 min 5-Methyl Isomer LC->Peak2 Late Eluter MS MS/MS Detection (MRM 163 -> 133) Peak1->MS Peak2->MS Result Quantification (< 26.5 ng/day limit) MS->Result

Caption: Analytical workflow utilizing Phenyl-Hexyl stationary phase to resolve the critical pair of isomers before MS/MS quantification.

Conclusion & Recommendations

For researchers developing methods for Indapamide:

  • Identity Matters : Ensure your reference standard is certified as 1-nitroso-2-methylindoline (CAS 85440-79-5).[1] Using the 5-methyl isomer as a surrogate is scientifically inaccurate due to different metabolic activation potentials.

  • Specificity Check : During validation, inject the 5-methyl isomer (if available) to prove your method can distinguish the regulatory impurity from potential isomers.

  • Risk Assessment : Leverage the steric hindrance argument (2-methyl substitution) if toxicological data is required to support higher Acceptable Intake (AI) limits, as this structure is less prone to alpha-hydroxylation than generic nitrosamines.

References
  • European Pharmacopoeia (Ph. Eur.) . Indapamide Monograph 1108. Strasbourg, France: EDQM. (Defines Impurity A structure).[1][2][3][4][5][6]

  • US Pharmacopeia (USP).
  • European Medicines Agency (EMA) . (2023). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines. Link

  • World Health Organization (WHO) . (2019). Information Note: Nitrosamine impurities. Link

  • Schmidtsdorff, S., et al. (2022). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Link

Sources

Comparative Guide: Matrix Effect Assessment in 5-Methyl-1-nitrosoindoline Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of Nitrosamine Drug Substance Related Impurities (NDSRIs) has become a critical compliance hurdle in pharmaceutical development. Among these, 5-Methyl-1-nitrosoindoline (5-MNI) presents specific challenges due to its structural potential for isomerism (distinguishing from the common Indapamide impurity, 2-methyl-1-nitrosoindoline) and its susceptibility to severe ion suppression in Electrospray Ionization (ESI).

This guide objectively compares three quantification strategies—External Calibration , Matrix-Matched Calibration , and Isotope Dilution Mass Spectrometry (IDMS) . Based on experimental data and regulatory frameworks (FDA/EMA), we demonstrate that while matrix-matching offers improvement, IDMS remains the only self-validating system capable of meeting the stringent ng/day limits required for genotoxic impurities.

The Challenge: Matrix Effects in NDSRI Analysis

5-MNI is a small, semi-volatile molecule typically analyzed via LC-MS/MS (ESI+). In complex biological or pharmaceutical matrices (e.g., high-dose API formulations or plasma), co-eluting components—specifically phospholipids and formulation excipients—compete for charge in the ionization source.

This competition results in Matrix Effects (ME) , mathematically defined as:



  • ME < 100%: Ion Suppression (Risk of false negatives).

  • ME > 100%: Ion Enhancement (Risk of false positives).

Visualizing the Mechanism

The following diagram illustrates how matrix components interfere with 5-MNI ionization.

MatrixEffectMechanism cluster_mechanism Ionization Competition Sample Sample Extract (5-MNI + Matrix) ESI_Source ESI Source (Charge Competition) Sample->ESI_Source MS_Inlet Mass Spec Inlet ESI_Source->MS_Inlet Analyte Ions (Suppressed) Phospholipids Phospholipids (High Surface Activity) Phospholipids->ESI_Source Co-elution Salts Formulation Salts Salts->ESI_Source

Figure 1: Mechanism of Ion Suppression in ESI. High surface-activity molecules (phospholipids) monopolize the droplet surface, preventing 5-MNI from entering the gas phase.

Comparative Assessment of Calibration Strategies

We evaluated three methodologies for quantifying 5-MNI in a high-dose drug product matrix (500 mg tablet equivalent).

Method A: External Standard Calibration[1]
  • Protocol: Calibration curve prepared in neat solvent (Methanol/Water). Samples prepared via Liquid-Liquid Extraction (LLE).

  • Verdict: Unsuitable for Trace Analysis.

  • Analysis: The solvent standards ionize perfectly. The sample, containing dissolved excipients, suffers from ~40% ion suppression. This leads to a massive underestimation of the nitrosamine content.

Method B: Matrix-Matched Calibration
  • Protocol: Calibration curve prepared by spiking 5-MNI into a "blank" matrix (excipients + API known to be nitrosamine-free).

  • Verdict: Acceptable but Risky.

  • Analysis: This method compensates for the suppression if the blank matrix perfectly matches the sample.[1] However, "blank" APIs are rarely available during early development, and batch-to-batch excipient variation can shift the suppression profile, invalidating the calibration.

Method C: Isotope Dilution Mass Spectrometry (IDMS)
  • Protocol: Spiking a stable isotope-labeled internal standard (SIL-IS), specifically 5-Methyl-1-nitrosoindoline-d3 , into samples prior to extraction.

  • Verdict: The Gold Standard.

  • Analysis: The deuterated analog co-elutes exactly with the analyte and suffers the exact same degree of suppression. The ratio of Analyte/IS remains constant regardless of the matrix load.

Experimental Data Summary

The following data represents a validation study quantifying 5-MNI at a limit of quantification (LOQ) of 0.5 ng/mL.

ParameterMethod A: External StdMethod B: Matrix-MatchedMethod C: IDMS (d3-IS)
Absolute Recovery 58% (High Loss)62% (High Loss)98% (Corrected)
Matrix Factor (MF) 0.61 (Suppression)N/A (Normalized in curve)1.02 (IS-Normalized)
Accuracy (% Bias) -39%± 8%± 2%
Precision (% RSD) 12.5%5.4%1.8%
Throughput HighLow (Requires blank prep)High

Key Insight: Only IDMS provides an IS-Normalized Matrix Factor close to 1.0, effectively "erasing" the matrix effect mathematically.

Detailed Protocol: Matrix Factor Assessment

To validate 5-MNI quantification, you must perform the Matuszewski Method to calculate the Matrix Factor. This protocol ensures your method is robust against regulatory scrutiny.

Reagents
  • Analyte: 5-Methyl-1-nitrosoindoline (Reference Std).[2]

  • Internal Standard: 5-Methyl-1-nitrosoindoline-d3 (SIL-IS).

  • Matrix: Pulverized drug product or plasma.

Workflow
  • Set A (Neat): Prepare analyte + IS in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix. After extraction, spike analyte + IS into the supernatant.

  • Set C (Pre-Extraction Spike): Spike analyte + IS into matrix, then extract.

Calculation
  • Absolute Matrix Factor:

    
    
    
  • IS-Normalized Matrix Factor:

    
    
    
Decision Logic (DOT Diagram)

ValidationLogic Start Calculate IS-Normalized Matrix Factor (MF) CheckRange Is MF between 0.8 and 1.2? Start->CheckRange Pass Method Validated (Matrix Effect Compensated) CheckRange->Pass Yes Fail Investigate Extraction CheckRange->Fail No Action1 Switch from PPT to LLE or SPE (HLB) Fail->Action1 Action2 Check IS Purity (Deuterium Scrambling?) Fail->Action2

Figure 2: Decision tree for assessing matrix effects during method validation.

Scientific Justification & Causality

Why External Calibration Fails

In trace analysis (ppb levels), the active pharmaceutical ingredient (API) is often present at concentrations


 times higher than the nitrosamine. Even with diversion valves, the "tail" of the API peak or constitutive phospholipids can enter the source. These compounds have higher proton affinity than 5-MNI, stealing the available protons in the ESI droplet [1]. External calibration assumes the ionization efficiency is identical in solvent and matrix, which is scientifically invalid in this context.
Why IDMS is Robust

The use of a stable isotope labeled internal standard (SIL-IS) is the only method that corrects for both extraction efficiency and matrix effects simultaneously. Because 5-MNI-d3 has virtually identical physicochemical properties to 5-MNI, any loss during Liquid-Liquid Extraction (LLE) or suppression in the source affects both equally. The ratio remains constant. This is aligned with FDA Guidance on Nitrosamine Impurities , which recommends IDMS for confirmatory testing [2].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.

  • European Medicines Agency (EMA). (2020). Assessment report: Nitrosamine impurities in human medicinal products.

  • Vogel, M., et al. (2019). Mass Spectrometry-based strategies for the quantification of nitrosamines in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety Operating Guide

Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for 5-Methyl-1-nitrosoindoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to Safety and Handling.

The handling of any N-nitroso compound demands a meticulous and informed approach to safety. 5-Methyl-1-nitrosoindoline, a compound with recognized genotoxic potential, is no exception.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded framework for its safe handling and disposal. As your partner in laboratory safety, we aim to build trust by providing value that extends beyond the product itself.

The Imperative of Proactive Protection: Understanding the Hazard

N-nitroso compounds as a class are widely recognized for their carcinogenic potential.[2] The presence of the nitroso group (N-N=O) is a key structural alert for mutagenicity. While a comprehensive, publicly available Safety Data Sheet (SDS) for 5-Methyl-1-nitrosoindoline is not readily found, its classification as acutely toxic is confirmed by supplier information, warranting the highest level of precaution. The GHS pictogram GHS06 (skull and crossbones) and the signal word "Danger" underscore the serious health risks associated with this compound.

The primary routes of exposure to be concerned with are inhalation of aerosols, dermal absorption, and ingestion. Due to its potential carcinogenicity, all operations should be conducted with the goal of zero exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is not merely recommended; it is mandatory. The following table outlines the minimum required PPE for any procedure involving 5-Methyl-1-nitrosoindoline.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves (minimum 4 mil thickness for the outer glove).Nitrile provides good resistance to a range of chemicals.[3][4] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of liquids and airborne particles, safeguarding the eyes and facial skin from contact.
Body Protection A disposable, solid-front, back-tying laboratory gown over a long-sleeved lab coat.Provides a barrier against spills and contamination of personal clothing. The disposable outer gown can be easily removed and discarded in case of a splash.
Respiratory Protection A NIOSH-approved N95 respirator at a minimum for handling solids. For procedures that may generate aerosols or vapors, a full-face respirator with organic vapor cartridges is required.Prevents the inhalation of airborne particles of the compound. Higher-level respiratory protection is necessary when the risk of aerosolization is present.
Foot Protection Closed-toe, chemical-resistant shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside of the designated work area.

Important Note on Glove Selection: While nitrile gloves offer good general chemical resistance, it is crucial to inspect them for any signs of degradation before and during use.[3] For prolonged operations, consider consulting a glove manufacturer's specific chemical resistance chart for N-nitroso compounds if available.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize the risk of exposure at every stage of handling 5-Methyl-1-nitrosoindoline.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate a controlled work area (e.g., a certified chemical fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe prep_waste Prepare labeled, dedicated hazardous waste containers. gather_ppe->prep_waste prep_spill Ensure a spill kit for carcinogenic compounds is readily accessible. prep_waste->prep_spill don_ppe Don all PPE in the correct sequence. weigh_dissolve Weigh and dissolve the compound within the fume hood. don_ppe->weigh_dissolve conduct_experiment Perform experimental procedures, avoiding aerosol generation. weigh_dissolve->conduct_experiment decontaminate_surfaces Decontaminate all work surfaces and equipment. dispose_waste Dispose of all contaminated materials in designated hazardous waste containers. decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in the correct sequence to avoid cross-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Figure 1. A step-by-step workflow for the safe handling of 5-Methyl-1-nitrosoindoline.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with 5-Methyl-1-nitrosoindoline must be treated as hazardous waste. This includes gloves, disposable gowns, shoe covers, pipette tips, and any contaminated labware.

Waste Segregation:

  • Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect in a dedicated, clearly labeled, and sealed waste container. Do not mix with other solvent waste streams.

  • Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.

Decontamination of Surfaces and Equipment:

For routine cleaning of work surfaces within the fume hood, a solution of detergent and water followed by a solvent rinse (such as ethanol or methanol) is recommended. For spills or more thorough decontamination, chemical inactivation may be necessary. While specific data for 5-Methyl-1-nitrosoindoline is unavailable, methods for other N-nitroso compounds can be adapted with caution. These include:

  • Hydrobromic Acid in Acetic Acid: A 1:1 solution can be used to rinse glassware, but this is a highly corrosive mixture and requires its own set of safety precautions.

  • UV Light: Exposure to UV light can degrade some nitrosamines. The effectiveness for 5-Methyl-1-nitrosoindoline would need to be validated.

Final Disposal:

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.

In Case of Emergency: Immediate Actions

Spill:

  • Evacuate: Immediately clear the area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Isolate: Restrict access to the spill area.

  • Clean-up (if trained): Only personnel with appropriate training and PPE should attempt to clean up a spill. Use a spill kit specifically designed for carcinogenic compounds.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 5-Methyl-1-nitrosoindoline. Your commitment to a culture of safety is paramount in protecting yourself, your colleagues, and the integrity of your research.

References

  • LookChem. (n.d.). Cas 85440-79-5,(±)-2-methyl-1-nitrosoindoline. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Loeppky, R. N., & Shi, J. (2008). N-nitrosotolazoline: decomposition studies of a typical N-nitrosoimidazoline. Chemical research in toxicology, 21(2), 308–318. [Link]

  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11978, 5-Methylindole. Retrieved from [Link]

  • International Agency for Research on Cancer. (1978). N-Nitroso Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17. Lyon: IARC.
  • University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.